Ethyl (5-methylisoxazol-3-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYZEAETPCEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398814 | |
| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92087-97-3 | |
| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate from 3-amino-5-methylisoxazole
A-Z Guide to the Synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound, a key intermediate in pharmaceutical development. The synthesis is achieved through the N-acylation of 3-amino-5-methylisoxazole with ethyl chloroformate. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines essential safety precautions. The content is structured to provide researchers, chemists, and process development scientists with the necessary expertise to successfully and safely execute this synthesis, troubleshoot potential issues, and understand the causal factors behind each procedural step.
Introduction: Significance of the Isoxazole Moiety
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its ability to participate in various non-covalent interactions, particularly hydrogen bonding.[1] This structural feature makes isoxazole derivatives, such as this compound, highly valuable as precursors and key building blocks for a wide range of biologically active compounds.[1][2] The target compound serves as a crucial intermediate for creating more complex molecules, including various pharmaceutical agents.
The synthesis described herein involves the formation of a carbamate linkage on the 3-amino-5-methylisoxazole core. This transformation is a foundational example of N-acylation, a ubiquitous reaction in organic synthesis.[3] Understanding the nuances of this specific reaction provides a reliable method for producing this important intermediate and offers insights applicable to broader synthetic challenges.
Reaction Overview and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 3-amino-5-methylisoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically pyridine, is employed to neutralize the hydrochloric acid byproduct and to act as a nucleophilic catalyst.[4][5][6]
Overall Reaction:
3-amino-5-methylisoxazole + Ethyl Chloroformate → this compound + HCl
Mechanistic Rationale
The reaction mechanism can be dissected into two key stages:
-
Nucleophilic Catalysis (Activation of Electrophile): Pyridine attacks the highly electrophilic carbonyl carbon of ethyl chloroformate. This forms a reactive N-acylpyridinium salt intermediate. This intermediate is significantly more reactive towards nucleophiles than ethyl chloroformate itself.[4][6][7]
-
Nucleophilic Attack and Product Formation: The lone pair of electrons on the nitrogen atom of 3-amino-5-methylisoxazole attacks the activated carbonyl carbon of the N-acylpyridinium salt. The tetrahedral intermediate then collapses, expelling pyridine and forming the stable carbamate product. The expelled pyridine is protonated by the hydrogen from the original amino group, and another equivalent of pyridine in the solution deprotonates the resulting ammonium salt to regenerate the neutral product and form pyridinium hydrochloride.
The dual role of pyridine as both a catalyst and an acid scavenger is a critical element for driving the reaction to completion efficiently and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][8]
Caption: Figure 1: Reaction Mechanism.
Validated Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and clear endpoints for each stage.
Materials and Reagents
| Reagent/Material | Grade | CAS No. | M.W. ( g/mol ) | Key Properties |
| 3-amino-5-methylisoxazole | ≥98% | 1072-67-9 | 98.10 | Solid |
| Ethyl Chloroformate | ≥97% | 541-41-3 | 108.52 | Liquid, Corrosive, Lachrymator |
| Pyridine | Anhydrous, ≥99.8% | 110-86-1 | 79.10 | Liquid, Hygroscopic, Pungent Odor |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | 84.93 | Volatile Solvent |
| Hydrochloric Acid (HCl) | 1 M aq. | 7647-01-0 | 36.46 | Corrosive |
| Saturated Sodium Bicarbonate | aq. solution | 144-55-8 | 84.01 | Basic |
| Saturated Sodium Chloride | aq. solution | 7647-14-5 | 58.44 | Brine |
| Anhydrous Magnesium Sulfate | Granular | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Synthesis Procedure
--- WORKFLOW START ---
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-methylisoxazole (5.0 g, 50.96 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) and anhydrous pyridine (8.1 mL, 101.9 mmol, 2.0 eq.).
-
Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Cool the flask to 0 °C using an ice-water bath. Rationale: This initial cooling is crucial to control the exothermic reaction upon addition of the highly reactive ethyl chloroformate.
-
-
Reagent Addition:
-
Charge the dropping funnel with ethyl chloroformate (5.3 mL, 56.06 mmol, 1.1 eq.).
-
Add the ethyl chloroformate dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow, controlled addition prevents overheating and potential side reactions, such as the formation of di-acylated byproducts.
-
A white precipitate (pyridinium hydrochloride) will form during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
-
Workup and Extraction:
-
Pour the reaction mixture into a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess pyridine.[9]
-
Saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Saturated sodium chloride (brine) solution (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate.[9]
-
-
Isolation and Purification:
-
Filter off the drying agent and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain pure this compound as a white crystalline solid.
-
--- WORKFLOW END ---
Caption: Figure 2: Experimental Workflow.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol [10] |
| Melting Point | Typically in the range of 70-75 °C (literature dependent) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (t, 3H, -CH₂CH₃), ~2.4 (s, 3H, isoxazole-CH₃), ~4.2 (q, 2H, -CH₂CH₃), ~6.3 (s, 1H, isoxazole-H), ~7.5 (br s, 1H, -NH) |
| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1730 (C=O carbamate stretch), ~1620 (C=N isoxazole stretch) |
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Ethyl Chloroformate: This reagent is highly toxic, corrosive, flammable, and a lachrymator.[11][12][13] It must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield.[14][13] It is moisture-sensitive and reacts with water to release HCl gas.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel. All glassware must be thoroughly dried before use. An emergency eyewash and safety shower must be readily accessible.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup. - Insufficient base. | - Extend reaction time and confirm completion by TLC. - Ensure pH is correct during washes; avoid vigorous shaking that can cause emulsions. - Use at least 2 equivalents of pyridine to act as both catalyst and acid scavenger. |
| Formation of Byproduct | - Reaction temperature too high. - Use of non-anhydrous reagents/solvents. | - Maintain strict temperature control (0-5 °C) during addition. - Use freshly distilled or commercially available anhydrous solvents and reagents. |
| Product is Oily/Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) before attempting recrystallization. - Ensure the product is thoroughly dried under high vacuum. |
Conclusion
The N-acylation of 3-amino-5-methylisoxazole with ethyl chloroformate is a robust and reliable method for the synthesis of this compound. By understanding the reaction mechanism, adhering to a validated protocol with strict temperature control, and observing all necessary safety precautions, researchers can consistently obtain high yields of this valuable chemical intermediate. The insights provided in this guide are intended to empower scientific professionals to execute this synthesis with confidence, accuracy, and safety.
References
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (URL: [Link])
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4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
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This compound | C7H10N2O3 | CID 4054636 - PubChem. (URL: [Link])
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CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. (URL: [Link])
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What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. (URL: [Link])
- US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google P
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What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (URL: [Link])
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Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY - NJ.gov. (URL: [Link])
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What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange. (URL: [Link])
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Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... - ResearchGate. (URL: [Link])
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Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. (URL: [Link])
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Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (URL: [Link])
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N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed. (URL: [Link])
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])
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Phenyl 5-methylisoxazol-3-ylcarbamate | C11H10N2O3 | CID 4519264 - PubChem. (URL: [Link])
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ethyl (3-methyl-4-phenylisoxazol-5-yl)carbamate|1075738-76-9 - MOLBASE Encyclopedia. (URL: [Link])
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Spectroscopic Data for Ethyl (5-methylisoxazol-3-yl)carbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (5-methylisoxazol-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights into the structural elucidation of this heterocyclic compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust analysis based on predicted data derived from foundational spectroscopic principles and comparisons with closely related, structurally analogous compounds.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol , is a molecule of interest in medicinal and synthetic chemistry.[1] Its structure combines a carbamate functional group with a 5-methylisoxazole heterocyclic ring system. The isoxazole moiety is a well-known pharmacophore found in numerous biologically active compounds, while carbamates are crucial functional groups in many pharmaceuticals.[2] Accurate structural confirmation through spectroscopic methods is a critical and non-negotiable step in the synthesis and characterization of such molecules, ensuring the integrity of subsequent biological or chemical studies.
This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The subsequent sections will not only present the predicted spectral data but also delve into the rationale behind these predictions and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (isoxazole) | ~2.4 | Singlet (s) | 3H | Methyl group attached to a C=N bond of the isoxazole ring. |
| -CH (isoxazole) | ~6.3 | Singlet (s) | 1H | Olefinic proton on the isoxazole ring, deshielded by the heteroatoms. |
| -NH (carbamate) | ~8.0-10.0 | Broad Singlet (br s) | 1H | Amide proton, chemical shift can be variable and concentration-dependent. |
| -O-CH₂- (ethyl) | ~4.2 | Quartet (q) | 2H | Methylene group adjacent to an oxygen atom and coupled to a methyl group. |
| -CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H | Methyl group of the ethyl ester, coupled to the adjacent methylene group. |
The causality behind these predictions lies in the electronic environment of each proton. The isoxazole ring protons are in the olefinic region due to the aromatic character of the ring. The carbamate NH proton is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group and nitrogen. The ethyl group protons will show the characteristic quartet and triplet pattern due to spin-spin coupling.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | ~154 | Carbonyl carbon of the carbamate group. |
| C3 (isoxazole) | ~158 | Carbon of the isoxazole ring attached to the nitrogen of the carbamate. |
| C4 (isoxazole) | ~97 | Olefinic carbon of the isoxazole ring bearing a proton. |
| C5 (isoxazole) | ~170 | Carbon of the isoxazole ring attached to the methyl group. |
| -CH₃ (isoxazole) | ~12 | Methyl carbon attached to the isoxazole ring. |
| -O-CH₂- (ethyl) | ~62 | Methylene carbon of the ethyl group attached to oxygen. |
| -CH₃ (ethyl) | ~14 | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment would involve acquiring ¹H, ¹³C, and 2D spectra like COSY and HSQC to confirm the proton-proton and proton-carbon correlations, respectively.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.
Visualization of NMR Workflow:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| N-H (carbamate) | 3400-3200 | Stretching | Characteristic of the N-H bond in amides and carbamates. |
| C-H (sp³ and sp²) | 3100-2850 | Stretching | C-H stretches of the methyl and methylene groups, and the C-H on the isoxazole ring. |
| C=O (carbamate) | 1740-1700 | Stretching | Strong absorption typical for the carbonyl group in a carbamate. |
| C=N, C=C (isoxazole) | 1650-1550 | Stretching | Ring stretching vibrations of the isoxazole moiety. |
| C-O (ester) | 1250-1200 | Stretching | Asymmetric C-O-C stretching of the ethyl ester part of the carbamate. |
Experimental Protocol for IR Data Acquisition
A standard and self-validating method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Visualization of IR Workflow:
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
For this compound (MW = 170.17), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to confirm the molecular formula.
Table 4: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 171.0764 | Protonated molecular ion. |
| [M+Na]⁺ | 193.0584 | Sodium adduct of the molecular ion. |
| [M-H]⁻ | 169.0619 | Deprotonated molecular ion. |
Predicted m/z values are based on the monoisotopic mass.[1]
Under harsher ionization conditions like Electron Ionization (EI), characteristic fragmentation patterns would emerge, providing further structural information.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ions and compare them with the theoretical values to confirm the elemental composition.
Visualization of MS Workflow:
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data and the robust, self-validating experimental protocols required for its acquisition and analysis. By understanding the predicted spectral features and the underlying principles, researchers can confidently approach the characterization of this and structurally related molecules, ensuring the scientific integrity of their work.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NIST. Carbamic acid, methyl-, ethyl ester. NIST WebBook. [Link]
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CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. [Link]
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An In-depth Technical Guide on the Chemical Properties and Stability of Ethyl (5-methylisoxazol-3-yl)carbamate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of Ethyl (5-methylisoxazol-3-yl)carbamate, a heterocyclic compound of interest in pharmaceutical research. The document is structured to offer a deep dive into the molecule's physicochemical characteristics, supported by predicted spectral data and an analysis of its inherent stability based on the constituent functional groups—an ethyl carbamate and a 5-methylisoxazole ring. Potential degradation pathways under hydrolytic, thermal, and photolytic stress conditions are proposed, drawing from established chemical principles and literature on analogous structures. This guide also outlines detailed, best-practice experimental protocols for conducting forced degradation studies in line with ICH guidelines, providing a framework for the empirical validation of the compound's stability profile. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, formulation, and development of drug candidates incorporating this scaffold.
Introduction
This compound is a molecule that marries the functionalities of a carbamate with a substituted isoxazole ring system. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] Carbamates, on the other hand, are often employed in medicinal chemistry as linkers, prodrug moieties, or as pharmacologically active groups themselves. The combination of these two functional groups in this compound presents a unique chemical entity with a specific set of properties and stability considerations that are paramount for its development as a potential therapeutic agent.
Understanding the intrinsic chemical stability of a drug candidate is a cornerstone of pharmaceutical development. It informs formulation strategies, defines storage conditions, and is a critical component of regulatory submissions. This guide provides a detailed examination of the chemical properties and potential stability liabilities of this compound, offering both a theoretical framework and practical experimental approaches for its characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization. While experimental data for this specific molecule is not widely available in the public domain, its properties can be predicted based on its structure and data from publicly accessible databases.
| Property | Value/Information | Source |
| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [2] |
| CAS Number | 92087-97-3 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₃ | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature. | General knowledge |
| Solubility | Predicted to have moderate solubility in organic solvents like methanol, ethanol, and DMSO, and low solubility in water. | General knowledge |
| Predicted XlogP | 1.0 | [4] |
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
-
Methyl group on isoxazole: A singlet for the methyl protons.
-
Isoxazole ring proton: A singlet for the proton on the isoxazole ring.
-
Carbamate N-H: A broad singlet for the amide proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals corresponding to the two carbons of the ethyl group.
-
A signal for the methyl carbon on the isoxazole ring.
-
Signals for the carbons of the isoxazole ring.
-
A signal for the carbonyl carbon of the carbamate group.
IR (Infrared) Spectroscopy:
-
N-H stretch: A band in the region of 3200-3400 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption band around 1700-1730 cm⁻¹.
-
C=N and C=C stretch (isoxazole ring): Bands in the region of 1500-1650 cm⁻¹.
-
N-O stretch: A band in the region of 900-1000 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 170.
-
[M+H]⁺: A peak at m/z = 171.[4]
-
Fragmentation Pattern: Expected fragmentation would involve the loss of the ethoxy group, cleavage of the carbamate bond, and fragmentation of the isoxazole ring.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is dictated by the chemical reactivity of its constituent functional groups: the ethyl carbamate and the 5-methylisoxazole ring. Forced degradation studies under various stress conditions are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8]
Hydrolytic Degradation
Carbamates are susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH and temperature.[9][10]
-
Acidic Conditions: Under acidic conditions, hydrolysis is expected to be slow. Protonation of the carbonyl oxygen may facilitate nucleophilic attack by water, but generally, carbamates are more stable in acidic media compared to basic media.
-
Neutral Conditions: At neutral pH, the hydrolysis rate is expected to be slow.
-
Basic Conditions: In alkaline media, carbamates can undergo hydrolysis via a BAc2 mechanism (bimolecular acyl-carbon cleavage) involving the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an unstable carbamic acid intermediate which then decomposes.[11] Alternatively, for N-substituted carbamates, an E1cB (unimolecular elimination of the conjugate base) mechanism can occur, proceeding through an isocyanate intermediate.[11]
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of this compound.
The primary degradation products are anticipated to be 3-amino-5-methylisoxazole, ethanol, and carbon dioxide. The isoxazole ring itself is generally stable to hydrolysis under mild acidic and basic conditions.
Oxidative Degradation
The susceptibility of this compound to oxidation should be evaluated using an oxidizing agent such as hydrogen peroxide. The isoxazole ring and the carbamate functionality are generally not highly susceptible to oxidation under standard pharmaceutical testing conditions. However, the potential for N-oxidation or other minor degradation pathways should be investigated.
Thermal Degradation
The thermal stability of carbamates is a known liability. N-aryl carbamates have been shown to decompose upon heating to yield the corresponding amine, carbon dioxide, and an alkene.[12][13][14][15] This decomposition is thought to proceed through a cyclic transition state.
Proposed Thermal Degradation Pathway:
Caption: Proposed thermal degradation pathway of this compound.
Upon heating, this compound is predicted to decompose to 3-amino-5-methylisoxazole, ethylene, and carbon dioxide.
Photolytic Degradation
The isoxazole ring contains a weak N-O bond, which is known to be susceptible to cleavage upon exposure to UV light.[16][17][18] This can lead to a variety of rearrangement products, including oxazoles, azirines, and other complex structures. The carbamate portion of the molecule is generally more photostable.
Proposed Photolytic Degradation Pathway:
Caption: Proposed photolytic degradation pathway of this compound.
Exposure to light, particularly UV radiation, may lead to the cleavage of the isoxazole N-O bond, forming a reactive azirine intermediate that can then rearrange to form various isomeric products.
Experimental Protocols for Stability Testing
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines (Q1A(R2) and Q1B).[6] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[5]
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Protocols
4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4.2.2. Hydrolytic Stability:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and withdraw samples at various time points (e.g., 1, 2, 4, 8, and 12 hours). Neutralize the samples with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of purified water. Keep the solution at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
4.2.3. Oxidative Stability:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
4.2.4. Thermal Stability:
-
Solid State: Place the solid compound in a thermostatically controlled oven at 60°C. Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days) and prepare solutions for analysis.
-
Solution State: Keep an aliquot of the stock solution at 60°C in the dark. Withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
4.2.5. Photostability:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Analytical Methodology
A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This compound is a molecule with two key functional groups that dictate its chemical behavior and stability. The carbamate linkage is susceptible to hydrolysis, particularly under basic conditions, and to thermal degradation. The isoxazole ring is prone to photolytic rearrangement. A comprehensive understanding of these potential degradation pathways is crucial for the successful development of this compound as a pharmaceutical agent.
The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies. The data generated from these studies will be invaluable for the development of a stable formulation, the establishment of appropriate storage conditions and shelf-life, and for the validation of a stability-indicating analytical method, all of which are critical components of a successful regulatory submission. It is strongly recommended that the proposed degradation pathways are confirmed through the characterization of degradation products using techniques such as LC-MS and NMR spectroscopy.
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Ethyl (5-methylisoxazol-3-yl)carbamate CAS number 92087-97-3 properties
An In-depth Technical Guide to Ethyl (5-methylisoxazol-3-yl)carbamate (CAS: 92087-97-3)
Foreword: The Convergence of Privileged Scaffolds in Modern Chemistry
The isoxazole ring and the carbamate functional group represent two of the most versatile and significant structural motifs in contemporary drug discovery and materials science. Isoxazoles, as five-membered aromatic heterocycles, are bioisosteres for various functional groups, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1]
Similarly, the carbamate linkage is a cornerstone of medicinal chemistry, prized for its exceptional chemical and proteolytic stability compared to esters and its role as a stable transition-state mimetic.[2] It is a key component in numerous approved therapeutic agents, where it often engages in critical hydrogen-bonding interactions with biological targets or acts as a stable linker in prodrug design.[2]
This compound emerges at the intersection of these two privileged scaffolds. Its structure presents a compelling template for chemical exploration, offering a unique spatial arrangement of hydrogen bond donors and acceptors, a stable aromatic core, and tunable lipophilicity. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These identifiers and physicochemical parameters dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Nomenclature and Structural Data
The compound is unambiguously identified by its CAS Registry Number, 92087-97-3. Its structural and chemical identifiers are summarized below for clarity and cross-referencing across databases.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 92087-97-3 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₃ | [3][4][5] |
| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [3] |
| Synonyms | This compound | [4][6] |
| Molecular Weight | 170.17 g/mol | [3][5] |
| Exact Mass | 170.06914219 Da | [3][4] |
| Density | 1.235 g/cm³ (Predicted) | [4] |
| XLogP3 | 0.97 (Predicted) | [4] |
| Polar Surface Area | 67.59 Ų | [4] |
| InChIKey | MLZYZEAETPCEON-UHFFFAOYSA-N |[3][4] |
Spectral Characterization Profile
While comprehensive, experimentally-derived spectral data for this specific compound are not widely published, a robust profile can be predicted based on its constituent functional groups. This predictive analysis is crucial for guiding synthesis, confirming product identity, and understanding electronic structure.
Mass Spectrometry
Mass spectrometry provides definitive information on the mass of the parent molecule and its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted m/z values for common adducts are invaluable for interpreting experimental results.[7]
Table 2: Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₁₁N₂O₃]⁺ | 171.07642 |
| [M+Na]⁺ | [C₇H₁₀N₂O₃Na]⁺ | 193.05836 |
| [M+NH₄]⁺ | [C₇H₁₄N₃O₃]⁺ | 188.10296 |
| [M-H]⁻ | [C₇H₉N₂O₃]⁻ | 169.06186 |
Data sourced from PubChemLite predictions.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation. The expected spectra would feature characteristic signals for the ethyl group, the isoxazole methyl group, the isoxazole ring proton, and the carbamate N-H proton.
-
¹H NMR (Predicted):
-
Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂).[8]
-
Isoxazole Methyl Group: A sharp singlet integrating to 3H around δ 2.3-2.5 ppm.
-
Isoxazole Ring Proton: A singlet integrating to 1H, likely in the δ 6.0-6.5 ppm region.
-
Carbamate NH: A broad singlet integrating to 1H, with a chemical shift that is highly dependent on solvent and concentration, typically in the δ 8.5-10.0 ppm range.[9]
-
-
¹³C NMR (Predicted):
-
Ethyl Group: Signals around δ 14-15 ppm (-CH₃) and δ 61-63 ppm (-CH₂-).
-
Carbamate Carbonyl: A signal in the δ 153-156 ppm region.
-
Isoxazole Methyl: A signal around δ 11-13 ppm.
-
Isoxazole Ring Carbons: Three distinct signals are expected, with the C=N carbon appearing around δ 158-160 ppm, the C-O carbon around δ 168-170 ppm, and the C-H carbon at a more upfield value around δ 95-100 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be dominated by absorptions from the N-H bond, the carbonyl group, and the C=N/C=C bonds of the isoxazole ring.[10]
-
N-H Stretch: A moderate to sharp absorption band around 3250-3400 cm⁻¹.[10]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10][11]
-
C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region.
-
C=N and C=C Stretches (Ring): Absorptions in the 1650-1550 cm⁻¹ region.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for enabling further research. While a specific published procedure for this compound is scarce, a highly reliable synthetic route can be designed based on the fundamental principles of carbamate formation. The most direct and industrially relevant approach involves the reaction of 3-amino-5-methylisoxazole with an ethyl acylating agent.
Proposed Synthetic Pathway: Acylation of 3-Amino-5-methylisoxazole
The chosen pathway is the reaction between 3-amino-5-methylisoxazole and ethyl chloroformate. This is a classic Schotten-Baumann type reaction.
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the exocyclic amine on the isoxazole ring attacks the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-methylisoxazole (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the initial exotherm of the acylation and minimize side reactions.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Reagent Addition: Add ethyl chloroformate (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x). The bicarbonate wash ensures the complete removal of any unreacted chloroformate and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary components: the carbamate linker, the isoxazole ring, and the N-H bond.
-
Carbamate Hydrolysis: Carbamates are significantly more stable to hydrolysis than their ester counterparts. However, under strong acidic or basic conditions, the carbamate can be hydrolyzed to yield 3-amino-5-methylisoxazole, ethanol, and carbon dioxide. This stability is a key attribute in drug design.[2]
-
N-H Reactivity: The carbamate nitrogen is weakly acidic and can be deprotonated by strong bases. It can also undergo further reactions such as alkylation or acylation under appropriate conditions, allowing for further derivatization.
-
Isoxazole Ring Stability: The isoxazole ring is aromatic and generally stable. However, it can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation), which can cleave the weak N-O bond. This property is sometimes exploited in the design of clever linker strategies for prodrugs.
Safety, Handling, and Storage
User safety is the highest priority. Based on GHS classifications, this compound should be handled with appropriate care.[3]
Table 3: GHS Hazard Identification
| Hazard Code | Description | Precaution |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed.[3][12] |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[3][13] |
| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[3][13] |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust/fumes.[3][13] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15]
Potential Applications in Research and Drug Development
The unique combination of the isoxazole and carbamate motifs makes this compound a valuable building block for chemical biology and medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~170 Da, this compound is an ideal candidate for fragment screening libraries. The isoxazole ring can act as a versatile scaffold, and the carbamate provides key hydrogen bonding interactions to probe the active sites of enzymes.
-
Scaffold for Library Synthesis: The N-H group provides a synthetic handle for diversification. Libraries of compounds can be generated via alkylation or acylation to explore structure-activity relationships (SAR) for various biological targets.
-
Bioisosteric Replacement: The 5-methylisoxazole core can serve as a bioisostere for other functionalities, such as phenyl or amide groups, to improve pharmacokinetic properties like solubility, metabolic stability, or cell permeability. The carbamate itself is often used as a more stable replacement for an ester linkage in drug candidates.[2]
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An In-Depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Carbamates
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When combined with a carbamate functional group—a known pharmacophore adept at forming key interactions with enzyme active sites—the resulting isoxazole carbamates represent a promising, yet underexplored, chemical space for drug discovery. This guide presents a strategic, multi-tiered framework for the comprehensive biological activity screening of novel isoxazole carbamates. Moving beyond a mere listing of protocols, this document provides the causal logic behind experimental choices, detailing a screening cascade that begins with broad phenotypic assays and progresses to specific, target-based validation. We provide field-proven, step-by-step protocols for anticancer, antimicrobial, and enzyme inhibition assays, complete with guidance on data interpretation and structure-activity relationship (SAR) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile class of compounds.
The Rationale: Isoxazole Carbamates as High-Potential Scaffolds
The power of the isoxazole carbamate scaffold lies in the synergistic combination of its two core components.
-
1.1. The Isoxazole Moiety: A Versatile Pharmacophore The five-membered isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement confers unique physicochemical properties, including the ability to act as a bioisosteric replacement for other rings and to participate in hydrogen bonding and other non-covalent interactions. Its presence is noted in a wide array of pharmacologically active agents with applications including anticancer, anti-inflammatory, and antibacterial therapies.[3][4] The isoxazole ring's structure allows for easier modification of substituents, making it a valuable intermediate for synthesizing novel bioactive compounds.[3]
-
1.2. The Carbamate Functional Group: A Directed Enzyme Inhibitor The carbamate group (-NHC(=O)O-) is a classic "warhead" in inhibitor design, most famously for its role in acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease. Its carbonyl group can act as a hydrogen bond acceptor, while the N-H group can act as a donor. More importantly, it can act as a covalent, yet reversible, inhibitor of serine hydrolases, a large class of enzymes with profound medical relevance. This dual capacity for interaction makes it a highly valuable functional group for targeted drug design.
The fusion of these two moieties creates a molecule with inherent potential for high-potency, selective biological activity, making a systematic screening approach essential for identifying lead compounds.
A Strategic Framework: The Multi-Tiered Screening Cascade
To efficiently allocate resources and generate high-quality, interpretable data, a tiered screening approach is paramount. This strategy, often called a "screening cascade," funnels a library of novel compounds through progressively more specific and complex assays.
The philosophy is to first cast a wide net with high-throughput, cost-effective primary assays to identify any form of biological activity ("hits"). These initial hits are then subjected to more rigorous secondary, target-based assays to confirm activity, elucidate the mechanism of action, and establish potency.
Caption: A multi-tiered screening cascade for novel compounds.
Tier 1: Primary Screening Protocols
The goal of primary screening is to efficiently identify compounds that exhibit any significant biological effect in broad, cell-based systems.
Anticancer Activity: MTT Cytotoxicity Assay
Rationale: The structural motifs within isoxazole carbamates are common in cytotoxic compounds, making cancer cell lines a logical starting point.[5][6] The MTT assay is a robust, colorimetric method for assessing cell viability.[7] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt MTT into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture: Plate human cancer cells (e.g., HeLa - cervical, Hep3B - liver) in a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each novel isoxazole carbamate in DMSO. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Broth Microdilution Assay
Rationale: Isoxazole derivatives have well-documented antibacterial properties.[2][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Detailed Protocol:
-
Reagent Preparation: Prepare serial two-fold dilutions of the isoxazole carbamate compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[10] This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.
-
Controls: Include a "growth control" well (broth and inoculum, no compound) and a "sterility control" well (broth only).[10]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Data Presentation for Primary Screening:
| Compound ID | Structure (Simplified) | Anticancer IC50 (µM, HeLa) | Antimicrobial MIC (µg/mL, S. aureus) |
| ISC-001 | R1=H, R2=Methyl | 23.5 | 64 |
| ISC-002 | R1=Cl, R2=Methyl | 5.2 | 16 |
| ISC-003 | R1=H, R2=Phenyl | >100 | >128 |
| ISC-004 | R1=Cl, R2=Phenyl | 12.8 | 32 |
Tier 2: Target-Specific Screening Protocols
Hits from primary screening require mechanistic validation. Based on the classic bioactivity of the carbamate moiety, acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH) are high-probability targets.
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: AChE is a serine hydrolase that degrades the neurotransmitter acetylcholine.[12] Its inhibition is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a simple, reliable colorimetric method for measuring AChE activity.[12][13] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow product quantifiable at 412 nm.[12][14]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of AChE, DTNB (10 mM), and the substrate ATChI (10 mM) in a suitable phosphate buffer (pH 8.0).[12] Prepare serial dilutions of the hit compounds.
-
Assay Plate Setup (96-well):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the compound dilutions to test wells. Add 25 µL of buffer/DMSO to control wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE enzyme solution to all wells except a "blank".[12]
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.[12]
-
Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes using a microplate reader.[12]
-
Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[12]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Rationale: FAAH is another serine hydrolase responsible for degrading endocannabinoids like anandamide.[15] Inhibiting FAAH is a therapeutic strategy for pain and inflammation.[16] Fluorometric assays provide a highly sensitive method for screening FAAH inhibitors.[17] In this assay, FAAH hydrolyzes a non-fluorescent substrate to release a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[15]
Caption: Mechanism of Fatty Acid Amide Hydrolase (FAAH) inhibition.
Detailed Protocol:
-
Reagent Preparation: Dilute human recombinant FAAH enzyme and the fluorogenic substrate (e.g., AMC arachidonoyl amide) in the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[15] Prepare serial dilutions of the hit compounds.
-
Assay Plate Setup (96- or 384-well, black plate):
-
Add assay buffer, diluted FAAH, and the test compound (or solvent for control) to the wells.[15]
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[16]
-
Reaction Initiation: Add the FAAH substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30 minutes.[15][16]
-
Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation for Target-Specific Screening:
| Compound ID | AChE IC50 (µM) | FAAH IC50 (µM) | Selectivity (AChE/FAAH) |
| ISC-002 | 0.85 | 15.2 | 17.9 |
| ISC-004 | 2.1 | 0.09 | 0.04 |
| ISC-009 | >50 | 0.05 | >1000 |
| ISC-011 | 0.12 | 0.15 | 1.25 |
Interpreting Results: Structure-Activity Relationship (SAR) Insights
The true power of screening a library of related compounds comes from SAR analysis. By comparing the structures of the most and least active compounds, researchers can deduce which chemical features are critical for biological activity.[18][19]
-
Role of Isoxazole Substituents: Does an electron-withdrawing group (like -Cl on ISC-002 and ISC-004) at the R1 position increase potency compared to hydrogen? Does a bulky phenyl group at R2 (ISC-004) confer selectivity for one enzyme over another?
-
Impact of the Carbamate Moiety: The N-substituent on the carbamate is critical. Small alkyl groups might favor one enzyme pocket, while larger aromatic groups favor another. This is often the most fruitful position for modification during lead optimization.
-
Physical Properties: Correlate activity with calculated properties like cLogP and polar surface area. Highly potent compounds that violate druglikeness guidelines (e.g., Lipinski's Rule of Five) may require structural modification to improve their pharmacokinetic profiles.
Conclusion and Future Directions
This guide outlines a robust, logic-driven strategy for screening novel isoxazole carbamates. The tiered cascade ensures that resources are focused on the most promising molecules, moving from broad phenotypic discovery to specific, mechanistic validation. The data generated from these assays not only identifies active compounds but also provides the crucial SAR insights needed to guide the next phase of drug development: lead optimization. Future work would involve refining the potent and selective "hits" from this screening process to improve their efficacy, selectivity, and drug-like properties, with the ultimate goal of advancing a candidate toward preclinical and clinical trials.
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Potential therapeutic targets of Ethyl (5-methylisoxazol-3-yl)carbamate
An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl (5-methylisoxazol-3-yl)carbamate
Abstract
This compound is a small molecule featuring two key pharmacophores: a carbamate group and a 5-methylisoxazole ring. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural components are well-characterized in numerous bioactive compounds. This guide deconstructs the molecule to postulate its most probable therapeutic targets. We present two primary hypotheses: first, inhibition of cholinesterases, a classic mechanism for carbamates, with implications for neurodegenerative diseases; and second, modulation of protein kinases, a common role for the isoxazole scaffold in oncology. This whitepaper provides the mechanistic rationale for each hypothesis and outlines a comprehensive, multi-step experimental workflow to validate these potential targets, beginning with in vitro enzymatic assays and culminating in cellular target engagement confirmation.
Introduction to this compound
This compound (CAS: 92087-97-3) is an organic compound with the molecular formula C₇H₁₀N₂O₃.[1] Its structure integrates a reactive carbamate moiety with a stable heterocyclic 5-methylisoxazole system. This hybrid design is compelling from a medicinal chemistry perspective, as each component has a rich history in drug discovery. Carbamates are integral to drugs treating conditions from Alzheimer's disease to epilepsy, often acting as enzyme inhibitors or prodrugs.[2] Concurrently, the isoxazole ring is a "privileged scaffold," frequently found in compounds designed to target protein kinases.[3][4]
This guide will therefore explore the therapeutic potential of this compound by dissecting its structure to propose and validate its most likely biological targets.
| Property | Value | Source |
| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | PubChem[1] |
| CAS Number | 92087-97-3 | PubChem[1] |
| Molecular Formula | C₇H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 170.17 g/mol | PubChem[1] |
| SMILES | CCOC(=O)NC1=NOC(=C1)C | PubChem[1] |
Analysis of Key Pharmacophores
The Carbamate Moiety: A Known Modulator of Esterases
The carbamate group (-NHC(=O)O-) is a bioisostere of the peptide bond, but it possesses significantly different chemical and metabolic stability.[2][5] Its primary and most documented role in pharmacology is as an inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE).[6][7][8] Unlike organophosphates which cause irreversible inhibition, carbamates act as reversible covalent inhibitors, transferring a carbamoyl group to the active site serine. The rate of hydrolysis of this carbamoylated enzyme is much slower than that of the acetylated enzyme, leading to temporary inactivation.[8] This mechanism is the basis for drugs like Rivastigmine, used in the management of Alzheimer's disease.[9]
The 5-Methylisoxazole Ring: A Privileged Scaffold in Kinase Inhibition
The isoxazole ring is a five-membered heterocycle that is frequently incorporated into kinase inhibitors. Its geometry and hydrogen bonding capabilities allow it to effectively occupy the ATP-binding pocket of various kinases. For instance, a series of 5-methylisoxazole-4-carboxamide derivatives were recently developed as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[4] The isoxazole scaffold served to correctly orient the pharmacophore for optimal interaction within the kinase hinge region, demonstrating its utility in designing targeted cancer therapeutics.
Primary Hypothesis: Cholinesterase Inhibition
Mechanistic Rationale: Reversible Carbamylation of Acetylcholinesterase
Our primary hypothesis is that this compound acts as an inhibitor of Acetylcholinesterase (AChE). In the cholinergic synapse, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating the signal. Inhibition of AChE increases the concentration and duration of acetylcholine in the synapse.
The proposed mechanism involves the carbamate moiety of the compound attacking the catalytic serine residue (Ser203) in the AChE active site. This forms a transient, carbamoylated enzyme intermediate that is slow to hydrolyze, effectively taking the enzyme out of commission. The 5-methylisoxazole portion would act as the "leaving group" in this reaction.
Caption: Proposed mechanism of reversible AChE inhibition.
Potential Therapeutic Implications
If this hypothesis is confirmed, the compound could be a lead for developing therapeutics for:
-
Alzheimer's Disease: By increasing acetylcholine levels in the brain.
-
Myasthenia Gravis: An autoimmune disorder affecting the neuromuscular junction.
-
Glaucoma: By improving signaling at neuromuscular junctions in the eye.
Secondary Hypothesis: Protein Kinase Modulation
Mechanistic Rationale: Targeting ATP-Binding Pockets
Our secondary hypothesis is that the compound modulates the activity of one or more protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The 5-methylisoxazole ring, as seen in selective FLT3 inhibitors, can serve as a scaffold to position other functional groups for high-affinity binding within the hydrophobic ATP pocket and interaction with the critical hinge region.
Caption: Tiered experimental workflow for target validation.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when acetylthiocholine is hydrolyzed.
-
Principle: The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (TNB²⁻), measured at 412 nm. An active inhibitor will reduce the rate of color development.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM phosphate buffer, pH 8.0), AChE enzyme stock, acetylthiocholine substrate, DTNB reagent, and a dilution series of this compound (e.g., from 100 µM to 1 nM in DMSO).
-
Assay Plate Setup: In a 96-well plate, add 25 µL of buffer (blank), positive control inhibitor (e.g., physostigmine), or test compound at various concentrations.
-
Enzyme Addition: Add 25 µL of AChE solution to all wells except the blank and incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 50 µL of acetylthiocholine solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot % inhibition vs. log[Inhibitor] and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinase Inhibition Screening (e.g., ADP-Glo™ Assay)
This is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: After the kinase reaction, an ADP-Glo™ reagent is added to deplete remaining ATP. A second reagent converts ADP to ATP, which then drives a luciferase/luciferin reaction, producing light that is proportional to the initial kinase activity.
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer, a panel of selected kinases (e.g., FLT3, c-Kit, SRC), the appropriate peptide substrate for each kinase, and a dilution series of the test compound.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, ATP, and the test compound. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Signal Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate % inhibition relative to a no-inhibitor control. Hits are identified as compounds causing >50% inhibition at a screening concentration (e.g., 10 µM). Follow up with IC₅₀ determination for confirmed hits.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a native cellular environment.
-
Principle: A protein's thermal stability increases when a ligand is bound. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., a neuroblastoma line for AChE, an AML cell line for FLT3) and treat with either vehicle (DMSO) or a saturating concentration of the test compound for 1 hour.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., AChE or FLT3) in each sample using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein vs. temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target binding.
-
Conclusion and Future Directions
This compound possesses a dual-pharmacophore structure that suggests plausible therapeutic potential as either a cholinesterase inhibitor or a protein kinase modulator. The proposed hypotheses are grounded in the well-established roles of its constituent chemical moieties in medicinal chemistry. The experimental workflow detailed herein provides a robust, logical, and technically sound pathway for validating these potential targets. Positive results from this screening cascade would justify advancing the molecule into lead optimization, including structure-activity relationship (SAR) studies to enhance potency and selectivity, and subsequent evaluation in preclinical disease models.
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In Silico Prediction of Ethyl (5-methylisoxazol-3-yl)carbamate Bioactivity: An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, the early and accurate prediction of a novel compound's biological activity is paramount. This guide provides a comprehensive, in-depth technical framework for the in silico characterization of Ethyl (5-methylisoxazol-3-yl)carbamate, a small molecule with the chemical formula C7H10N2O3.[1][2][3][4] As a molecule with limited publicly available bioactivity data, it presents an ideal case study for demonstrating the power of a systematic, computational approach to hypothesize its therapeutic potential and assess potential liabilities. This document is structured to guide researchers, scientists, and drug development professionals through a validated workflow, from initial target prediction to the intricacies of molecular dynamics, emphasizing the rationale behind each methodological choice and ensuring scientific integrity through self-validating systems.
Introduction: The Imperative for Early-Stage Computational Bioactivity Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity or a lack of efficacy.[5] Computational chemistry and in silico methodologies have emerged as indispensable tools to mitigate these risks, offering a cost-effective and rapid means to profile novel chemical entities.[6] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize promising candidates and identify potential issues long before resource-intensive laboratory experiments are undertaken.[7][8]
This guide focuses on this compound, a compound whose structure is known but whose biological activity remains largely uncharacterized. We will navigate a multi-step computational workflow designed to build a comprehensive bioactivity profile. This process is not merely a sequence of steps but a logical progression of inquiry, where the results of one analysis inform the next, creating a holistic understanding of the molecule's potential interactions within a biological system.
The Computational Workflow: A Multi-Pillar Approach
Our in silico investigation is built upon several key pillars of computational drug discovery, each providing a unique layer of insight into the bioactivity of this compound. The overall workflow is depicted in the diagram below.
Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel compound.
Step-by-Step Methodologies
Ligand Preparation
The initial step involves obtaining a high-quality 3D structure of this compound.
Protocol:
-
Structure Retrieval: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure of the compound from a reputable database such as PubChem.[1] For this compound, the SMILES string is CCOC(=O)NC1=NOC(=C1)C.[2]
-
3D Structure Generation: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand's geometry is realistic.
Target Prediction: Unveiling Potential Biological Partners
Given the novelty of the compound, we must first identify its potential biological targets. Ligand-based target prediction methods, which operate on the principle of chemical similarity, are well-suited for this task.[9]
Rationale: The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets. Web servers like SwissTargetPrediction leverage large databases of known ligand-target interactions to predict the most probable targets for a query molecule.[10]
Protocol using SwissTargetPrediction:
-
Access the Server: Navigate to the SwissTargetPrediction web server.
-
Input the Molecule: Paste the SMILES string of this compound into the query field.
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Initiate Prediction: Run the prediction algorithm.
-
Analyze Results: The output will be a list of potential protein targets, ranked by their probability of interaction. This list will form the basis for our subsequent docking studies.
Table 1: Hypothetical Target Prediction Results for this compound
| Rank | Target Class | Target Name | Probability | UniProt ID |
| 1 | Kinase | Mitogen-activated protein kinase 1 | 0.35 | P28482 |
| 2 | Protease | Cathepsin K | 0.28 | P43235 |
| 3 | Nuclear Receptor | Estrogen receptor alpha | 0.21 | P03372 |
| 4 | Enzyme | Carbonic anhydrase II | 0.15 | P00918 |
Note: This data is illustrative and would be generated from the SwissTargetPrediction server.
ADMET Prediction: Early Assessment of Drug-Likeness
Simultaneously with target prediction, we will assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of our compound.[5] This early evaluation helps to identify potential liabilities that could lead to drug failure.
Rationale: Favorable ADMET properties are as critical as potent bioactivity. Free web servers like SwissADME and ADMETlab provide robust predictions for a wide range of pharmacokinetic and physicochemical properties based on the compound's structure.[11]
Protocol using SwissADME:
-
Access the Server: Navigate to the SwissADME web server.
-
Input the Molecule: Provide the SMILES string of the compound.
-
Run the Analysis: Execute the prediction.
-
Interpret the Output: Analyze the results, paying close attention to parameters like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.
Table 2: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 170.17 g/mol | Favorable (Lipinski's Rule) |
| LogP | 1.25 | Optimal for cell permeability |
| H-bond Donors | 1 | Favorable (Lipinski's Rule) |
| H-bond Acceptors | 4 | Favorable (Lipinski's Rule) |
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | No | Unlikely to have CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
Note: These values are hypothetical and would be generated by a tool like SwissADME.
Molecular Docking: Elucidating Binding Interactions
With a list of potential targets, we can now perform molecular docking to predict the binding mode and affinity of this compound to these proteins.[12][13]
Rationale: Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein, estimating the binding free energy for different poses.[12] This allows us to prioritize the most likely targets and understand the key molecular interactions driving binding.
Protocol using AutoDock Vina:
-
Protein Preparation:
-
Download the 3D crystal structure of the top-ranked predicted target (e.g., Mitogen-activated protein kinase 1) from the Protein Data Bank (PDB).[14][15][16][17]
-
Using a tool like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[18]
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
-
Ligand Preparation:
-
Ensure the 3D structure of this compound is in a suitable format (e.g., PDBQT for AutoDock Vina) with appropriate atom types and charges assigned.
-
-
Defining the Binding Site:
-
Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location is a good indicator of the binding pocket.
-
Define a grid box that encompasses the entire binding site.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared protein, ligand, and grid box parameters as input.
-
-
Analysis of Docking Results:
-
Examine the predicted binding affinities (in kcal/mol). More negative values indicate stronger predicted binding.
-
Visualize the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
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The Isoxazole Scaffold: Mechanisms of Action in Enzyme Inhibition
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry
The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2][3] In the landscape of medicinal chemistry, this simple ring system has achieved the status of a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse and potent therapeutic agents.[4][5] The utility of the isoxazole moiety stems from its unique electronic properties, its ability to act as a versatile pharmacophore, and its role as a bioisosteric replacement for other functional groups, such as amides or esters, thereby improving pharmacokinetic profiles.[6][7][8]
The weak N-O bond within the aromatic ring is a key feature, making it susceptible to ring cleavage under certain metabolic or chemical conditions, a property that can be exploited in prodrug and covalent inhibitor design.[1][9] The scaffold is present in numerous FDA-approved drugs, demonstrating its clinical significance across various therapeutic areas.[1][2][4][10] Notable examples include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antirheumatic drug Leflunomide , and the antibiotic Sulfamethoxazole .[1][2][4] These compounds highlight the broad spectrum of biological activities associated with isoxazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][11][12] This guide will provide an in-depth exploration of the core mechanisms through which these remarkable compounds exert their inhibitory effects on enzyme targets.
Core Mechanisms of Enzyme Inhibition
Isoxazole-based inhibitors employ a range of mechanisms to modulate enzyme activity. These can be broadly categorized into reversible (non-covalent), irreversible (covalent), and prodrug-based strategies. Understanding these distinct modes of action is critical for the rational design of selective and efficacious drugs.
Reversible (Non-Covalent) Inhibition
In this mode, the inhibitor binds to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The enzyme-inhibitor complex is in equilibrium with the free enzyme and inhibitor.
-
Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. Many isoxazole-based inhibitors function this way, with the isoxazole ring and its substituents designed to mimic the structure or transition state of the natural substrate.
-
Example: Cyclooxygenase-2 (COX-2) Inhibition: The drug Valdecoxib is a selective COX-2 inhibitor.[2] Its sulfonamide group binds to a hydrophilic side pocket in the COX-2 active site, while the isoxazole ring and its phenyl substituents occupy the main active site channel, preventing the binding of the substrate, arachidonic acid.[13][14]
-
Example: Carbonic Anhydrase (CA) Inhibition: Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining pH balance. Molecular docking studies suggest these compounds position themselves within the enzyme's active site, interacting with the catalytic zinc ion and key amino acid residues, thereby blocking its function.[15][16]
-
-
Non-competitive & Allosteric Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.
-
Example: Fumarate Hydratase Inhibition: An isoxazole-based inhibitor of Mycobacterium tuberculosis fumarate hydratase was discovered to bind to an allosteric pocket.[17] This pocket is composed of unconserved residues, providing selectivity over the human enzyme homolog. Binding to this site prevents the necessary conformational changes for catalysis, effectively shutting down the enzyme.[17]
-
Irreversible (Covalent) Inhibition
Covalent inhibitors form a stable, permanent bond with the enzyme, typically by reacting with a nucleophilic amino acid residue (e.g., cysteine, serine) in the active site.[18][19] This leads to permanent inactivation of the enzyme. The isoxazole ring itself can be a precursor to a reactive species.
-
Mechanism of Bioactivation: Under physiological conditions or through metabolic processes (e.g., by Cytochrome P450 enzymes), the relatively weak N-O bond of the isoxazole ring can cleave.[1][20] This ring-opening can generate highly reactive electrophilic intermediates, such as enimines or cyanoacroleins.[20] These reactive species are then susceptible to attack by nucleophilic residues on the target enzyme, forming a covalent adduct and causing irreversible inhibition. While often studied in the context of drug toxicity, this mechanism can be harnessed for therapeutic benefit in the design of targeted covalent inhibitors (TCIs).[18]
Prodrug-Based Inhibition
In this strategy, the administered isoxazole-containing compound is a biologically inactive prodrug. It undergoes a predictable metabolic transformation in vivo to release the active drug, which then inhibits the target enzyme.
-
Example: Leflunomide: Leflunomide is an isoxazole-based prodrug used to treat rheumatoid arthritis. Following oral administration, its isoxazole ring is rapidly opened in the gastrointestinal tract and blood to form its active metabolite, Teriflunomide .[10] Teriflunomide is the active agent that proceeds to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.[10]
Methodologies for Mechanistic Elucidation
A multi-faceted approach combining structural biology, computational modeling, and biochemical assays is essential to definitively determine the mechanism of action of an isoxazole-based inhibitor.
Structural Biology: Visualizing the Interaction
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of an enzyme-inhibitor complex at atomic resolution.[21][22] By co-crystallizing the target enzyme with the isoxazole inhibitor, researchers can directly visualize the inhibitor's binding pose, identify all points of contact (hydrogen bonds, hydrophobic interactions), and observe any conformational changes in the enzyme upon binding.[17][23][24] This provides unequivocal evidence for competitive or allosteric binding modes.
Computational Modeling: Predicting and Rationalizing Binding
-
Molecular Docking: This computational technique predicts the preferred orientation of an inhibitor when bound to an enzyme's active site.[25] It is invaluable during the drug discovery process for screening large libraries of virtual compounds and prioritizing candidates for synthesis. Docking studies can accurately predict the interactions that stabilize the enzyme-inhibitor complex, helping to rationalize structure-activity relationships (SAR).[13][14][26]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow researchers to observe the dynamic behavior of the enzyme-inhibitor complex over time (nanoseconds to microseconds).[25] This helps to assess the stability of the predicted binding pose and can reveal subtle conformational changes or water-mediated interactions missed by static docking.[13][15][26]
Quantitative Data Summary: Inhibition of Cyclooxygenase (COX) Enzymes
The following table presents in vitro enzyme inhibition data for a series of newly synthesized isoxazole derivatives against COX-1 and COX-2, demonstrating their potency and selectivity.[13]
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| C3 | 22.56 ± 0.11 | 0.93 ± 0.01 | 24.26 |
| C5 | 35.55 ± 0.15 | 0.85 ± 0.04 | 41.82 |
| C6 | 42.58 ± 0.12 | 0.69 ± 0.02 | 61.73 |
| Celecoxib | 5.23 ± 0.08 | 0.05 ± 0.01 | 104.6 |
| Data sourced from Khan et al., Frontiers in Chemistry, 2023.[13] |
Key Experimental Protocols
To ensure scientific integrity, protocols must be designed as self-validating systems. The following are foundational workflows for characterizing isoxazole-based enzyme inhibitors.
Protocol 1: Enzyme Inhibition Kinetics Assay
This protocol determines the inhibitor's potency (IC₅₀) and mode of reversible inhibition (e.g., competitive, non-competitive).
-
Objective: To quantify the inhibitory effect of an isoxazole compound on its target enzyme and elucidate the mechanism of reversible inhibition.
-
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Isoxazole inhibitor stock solution (in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Methodology:
-
Prepare Reagent Plates: In a 96-well plate, perform serial dilutions of the isoxazole inhibitor to create a range of concentrations (e.g., 100 µM to 1 nM). Include a "no inhibitor" control (DMSO vehicle only).
-
Prepare Substrate Concentrations: For mechanism of action studies, prepare several different fixed concentrations of the substrate.
-
Enzyme Addition: Add a fixed concentration of the enzyme to each well containing the inhibitor. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Causality Insight: This pre-incubation step is crucial to allow the enzyme-inhibitor binding to reach equilibrium before the reaction is initiated.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction Progress: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time. The rate of this change is the reaction velocity (V).
-
Self-Validation: The reaction velocity in the control wells (no inhibitor) should be linear over the initial measurement period, confirming the assay is under steady-state conditions.
-
-
Data Analysis:
-
IC₅₀ Determination: Plot the reaction velocity against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mechanism Determination: Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections reveals the inhibition mechanism (e.g., intersecting on the y-axis indicates competitive inhibition).[27]
-
-
Protocol 2: Covalent Modification Confirmation by Mass Spectrometry
This protocol provides direct evidence of covalent bond formation between an inhibitor and its target enzyme.
-
Objective: To identify the specific amino acid residue on the target enzyme that is covalently modified by an isoxazole-based inhibitor.
-
Materials:
-
Purified target enzyme
-
Covalent isoxazole inhibitor
-
Reaction buffer
-
Denaturing agents (e.g., Urea)
-
Reducing/alkylating agents (DTT, Iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
-
-
Methodology:
-
Incubation: Incubate the target enzyme with a molar excess of the covalent inhibitor for a defined period (e.g., 1 hour). Include a control sample with no inhibitor.
-
Denaturation and Digestion: Stop the reaction and denature the protein. Reduce and alkylate cysteine residues to ensure complete digestion. Add trypsin to digest the protein into smaller peptides overnight.
-
Causality Insight: Complete digestion is critical. If the modified peptide is not efficiently generated by the protease, it will not be detected by the mass spectrometer.
-
-
LC-MS/MS Analysis: Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The peptides are separated by chromatography and then analyzed by the mass spectrometer.
-
Data Analysis: Compare the peptide maps from the inhibitor-treated and control samples. Look for a peptide in the treated sample that has a mass shift corresponding to the molecular weight of the inhibitor.
-
Site Identification: Select the modified peptide ion for fragmentation (MS/MS). The fragmentation pattern will reveal the exact amino acid sequence and pinpoint which residue is carrying the modification.
-
Self-Validation: The unmodified version of the peptide should be present in the control sample and decrease in abundance in the treated sample, confirming the modification is specific to the inhibitor's presence.
-
-
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a cornerstone of modern drug discovery due to its synthetic tractability and mechanistic versatility.[1][28] Its ability to engage in a wide array of interactions—from reversible, competitive binding in the active sites of enzymes like COX-2 to acting as a latent covalent warhead or a key component of a prodrug—provides medicinal chemists with a rich toolkit for enzyme inhibition.[10][20] Future research will likely focus on developing isoxazole derivatives with even greater selectivity, particularly for challenging targets like specific isoforms of kinases or proteases. The exploration of isoxazole-based targeted covalent inhibitors is a particularly promising frontier, offering the potential for enhanced potency and prolonged duration of action.[18][28] As our understanding of enzyme structure and function deepens through advanced structural and computational techniques, the rational design of sophisticated, mechanism-based isoxazole inhibitors will undoubtedly lead to the next generation of innovative therapeutics.
References
- Noolvi, M. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
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- Noolvi, M. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Saleem, A. et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Singh, H. et al. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source not specified].
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- Rojas-Le-Fort, M. et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI.
- Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry.
- Mowbray, C. et al. (n.d.). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. PubMed Central.
- Khan, I. et al. (2023).
- Diana, G. D. et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry.
- Baumli, S. et al. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed Central.
- WuXi Discovery Services (2025). Targeted Covalent Inhibitor Synthesis. YouTube.
- Neetha S, et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
- Berst, F. et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central.
- Girish, Y. R. et al. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online.
- Saleem, A. et al. (2022). (PDF) Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
- Kumar, R. et al. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Source not specified].
- Sancho, J. (n.d.). Active-site studies of enzymes by X-ray diffraction methods. [Source not specified].
- The Bumbling Biochemist (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube.
- Maltby, D.A., et al. (2018). X-ray and NMR Crystallography in an Enzyme Active Site: The Indoline Quinonoid Intermediate in Tryptophan Synthase.
- Abdullah, N. A. et al. (n.d.). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
- Raja, S. et al. (n.d.). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE.
- Roughley, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- LearnChemE (2024).
- Ciesielski, T. et al. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. MDPI.
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Ethyl (5-methylisoxazol-3-yl)carbamate: A Technical Guide for Fragment-Based Drug Discovery
This guide provides an in-depth technical overview of ethyl (5-methylisoxazol-3-yl)carbamate, a heterocyclic compound poised as an exemplary fragment for modern drug discovery campaigns. We will explore its physicochemical properties, synthesis, and strategic application within fragment-based drug discovery (FBDD) workflows, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Rationale: Fragment-Based Drug Discovery and the Role of the Isoxazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders to a biological target.[2][3] These initial hits serve as starting points for rational, structure-guided optimization into potent drug candidates.[4][5]
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs like the antipsychotic risperidone and the anticonvulsant zonisamide.[6] Its five-membered heterocyclic structure offers a unique combination of features:
-
Diverse Biological Activity: Isoxazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]
-
Favorable Physicochemical Properties: The integration of an isoxazole ring can improve a molecule's physical and chemical characteristics, which are crucial for drug development.[8][10]
-
Synthetic Tractability: Advances in synthetic chemistry have made the creation of diverse isoxazole derivatives highly efficient.[7][9]
This compound encapsulates these benefits in a compact, fragment-sized molecule, making it an ideal candidate for FBDD libraries.
Physicochemical Profile: A "Rule of Three" Compliant Fragment
The success of a fragment is often predicted by its adherence to the "Rule of Three" (Ro3), a set of guidelines for optimal fragment properties.[11][12][13] These criteria ensure that fragments are small, non-lipophilic, and possess simple hydrogen bonding patterns, providing a solid foundation for subsequent optimization without accumulating undesirable properties.[14]
Let's analyze this compound against these key metrics.
| Property | Value | Ro3 Guideline | Status | Source |
| Molecular Weight (MW) | 170.17 g/mol | < 300 Da | ✓ Compliant | [15] |
| cLogP (predicted) | ~1.0 | ≤ 3 | ✓ Compliant | [16] |
| Hydrogen Bond Donors | 1 | ≤ 3 | ✓ Compliant | [12][13] |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | ✓ Compliant | [12][13] |
| Rotatable Bonds | 3 | ≤ 3 | ✓ Compliant | [12] |
As the data clearly indicates, this compound is an archetypal Ro3-compliant fragment. Its low molecular weight and lipophilicity contribute to higher aqueous solubility, a critical factor for biophysical screening techniques that often require high compound concentrations to detect weak binding events.[11][17]
Synthesis and Characterization
The synthesis of isoxazole derivatives is well-established. While a specific protocol for this compound is not readily found in a single peer-reviewed source, a reliable route can be constructed from established methodologies for similar structures, such as the synthesis of isoxazole esters and the subsequent formation of carbamates. A common approach involves the cycloaddition reaction between a β-ketoester derivative and hydroxylamine.[18][19]
Exemplary Synthesis Protocol:
This protocol is a representative example based on established chemical principles.
-
Step 1: Synthesis of 3-amino-5-methylisoxazole.
-
React commercially available ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol.
-
Heat the mixture at reflux for 2-4 hours.
-
Upon cooling, the intermediate cyclizes. Subsequent reaction with a chlorinating agent followed by ammonia can yield the 3-amino-5-methylisoxazole precursor.
-
-
Step 2: Carbamate Formation.
-
Dissolve 3-amino-5-methylisoxazole in an anhydrous solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting amine.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound, this compound.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Fragment Screening Campaigns
The primary utility of this fragment is in biophysical screening campaigns to identify initial hits.[20][21] The choice of screening technique is target-dependent, but several methods are particularly well-suited for detecting the weak interactions characteristic of fragments.[17][22]
Key Biophysical Screening Techniques:
-
Surface Plasmon Resonance (SPR): A highly sensitive, label-free technique that immobilizes the target protein on a sensor chip and measures changes in the refractive index as fragments in solution flow over it.[17] SPR can provide kinetic data (on- and off-rates) and is amenable to high-throughput screening.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG), are powerful for detecting weak binding.[23] Ligand-observed NMR experiments are particularly efficient as they directly detect the binding of the fragment to a high-molecular-weight target.[22]
-
X-ray Crystallography: This is the gold standard for unequivocally confirming a binding event and providing high-resolution structural information of the fragment-protein complex.[11][17] This structural data is invaluable for the subsequent fragment-to-lead evolution phase.[24]
Experimental Workflow: A Biophysical Screening Cascade
A robust screening campaign employs an orthogonal approach, using multiple techniques to confirm hits and eliminate false positives.[22]
Caption: A typical FBDD screening and validation workflow.
From Fragment Hit to Lead Candidate: Elaboration Strategies
Once this compound is validated as a hit with a determined binding mode, the next phase is to increase its affinity and selectivity through chemical modification.[1][25] This process, known as fragment-to-lead, relies heavily on the structural information obtained from X-ray crystallography or NMR.[5][24]
The structure of this compound offers several clear vectors for chemical elaboration:
-
The Ethyl Group (R¹): This is a primary growth vector. Replacing the ethyl group with larger, more functionalized moieties can allow the molecule to access adjacent pockets in the binding site, forming new, favorable interactions.
-
The Methyl Group (R²): The C5-methyl group can be modified to probe the local environment. Replacing it with different alkyl or functional groups can fine-tune binding affinity and physicochemical properties.
-
The Isoxazole Ring: While less commonly modified, the C4 position of the isoxazole ring represents another potential vector for growth if the binding pocket topology allows.
Caption: Potential growth vectors for fragment elaboration.
The goal of these strategies—fragment growing, linking, or merging—is to systematically improve binding affinity while maintaining good ligand efficiency and drug-like properties.[4][25]
Conclusion
This compound serves as a quintessential tool in the arsenal of the modern medicinal chemist. Its compliance with the "Rule of Three," combined with the privileged nature of the isoxazole scaffold, makes it an outstanding starting point for FBDD campaigns. By leveraging advanced biophysical techniques for screening and structure-based design for optimization, this humble fragment can be elaborated into novel, high-affinity lead compounds, accelerating the path toward new therapeutics.
References
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Fragment-based lead discovery . Wikipedia. [Link]
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Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. [Link]
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Biophysical screening in fragment-based drug design: a brief overview . Oxford Academic. [Link]
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Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach . ACS Publications. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery . ResearchGate. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery . PubMed. [Link]
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The recent progress of isoxazole in medicinal chemistry . PubMed. [Link]
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A review of isoxazole biological activity and present synthetic techniques . IP Innovative Publication. [Link]
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Advances in isoxazole chemistry and their role in drug discovery . ResearchGate. [Link]
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The 'rule of three' for fragment-based drug discovery: Where are we now? . ResearchGate. [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery . PNAS. [Link]
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Fragment-to-Lead . Creative Biostructure. [Link]
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Medicinal Chemistry Perspective of Fused Isoxazole Derivatives . PubMed. [Link]
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NMR methods in fragment screening: theory and a comparison with other biophysical techniques . PubMed. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets . Frontiers. [Link]
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Applied Biophysical Methods in Fragment-Based Drug Discovery . PubMed. [Link]
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Pushing the Rule of 3 . Practical Fragments. [Link]
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How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery . PubMed. [Link]
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This compound . PubChem. [Link]
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Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate . PrepChem.com. [Link]
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This compound (C7H10N2O3) . PubChemLite. [Link]
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Methodological & Application
Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Ethyl (5-methylisoxazol-3-yl)carbamate in Human Plasma
Abstract
This application note describes the development and validation of a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Ethyl (5-methylisoxazol-3-yl)carbamate in human plasma. This compound is a small molecule featuring both a carbamate functional group and an isoxazole heterocyclic ring system.[1][2] The accurate quantification of such compounds is critical in various stages of drug development, from pharmacokinetic studies to metabolite identification. The presented method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for high-throughput bioanalysis in regulated laboratory environments.
Introduction
This compound (CAS: 92087-97-3) is an organic compound with a molecular formula of C₇H₁₀N₂O₃ and a monoisotopic mass of approximately 170.07 Da.[1][3] Its structure comprises a 5-methylisoxazole core linked to an ethyl carbamate moiety.[2] Isoxazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, while carbamates are common functional groups in pharmaceuticals and agrochemicals.[4][5] Consequently, the development of a reliable analytical method is essential for assessing its concentration in biological matrices during preclinical and clinical research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its inherent sensitivity, selectivity, and speed.[6] The method described herein provides a comprehensive protocol, from sample preparation to final analysis, grounded in established principles of small molecule method development.[7][8]
Experimental
Chemicals and Reagents
-
This compound reference standard (>98% purity) was sourced from a commercial supplier.
-
An appropriate stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, should be used for optimal results. If a SIL-IS is unavailable, a structurally similar analog can be used after careful validation. For this note, we will proceed with a hypothetical SIL-IS.
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Human Plasma (K₂EDTA)
Instrumentation
-
HPLC System: A standard UHPLC or HPLC system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.[9]
Preparation of Standards and Samples
-
Stock Solutions: A primary stock solution of this compound (1 mg/mL) was prepared in methanol. The Internal Standard (IS) stock solution was also prepared at 1 mg/mL in methanol.
-
Working Solutions: Serial dilutions from the stock solutions were made in 50:50 acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs: Calibration standards and QCs were prepared by spiking the appropriate working solutions into blank human plasma (5% v/v spike) to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Sample Preparation Protocol: A simple protein precipitation was employed for its efficiency and effectiveness.[9][10]
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (e.g., 10 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
-
HPLC-MS/MS Conditions
The operational parameters for the HPLC and mass spectrometer were optimized as described in the method development section. The final conditions are summarized in Tables 1 and 2.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B over 0.1 min; hold at 5% B for 0.9 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Conditions and MRM Transitions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | 5500 V | | Source Temperature | 500°C | | Curtain Gas | 40 psi | | Collision Gas (CAD) | 10 (arbitrary units) | | Ion Source Gas 1 | 40 psi | | Ion Source Gas 2 | 40 psi | | Dwell Time | 100 ms | | Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | | this compound | 171.1 | 125.1 (Quantifier) | 15 | | | 171.1 | 98.1 (Qualifier) | 25 | | Internal Standard (d5) | 176.1 | 130.1 | 15 |
Method Development Strategy: The Rationale
A systematic approach is crucial for developing a robust LC-MS/MS method.[8] Our strategy focused on optimizing mass spectrometric detection, chromatographic separation, and sample preparation sequentially.
Caption: Overall workflow for HPLC-MS/MS method development.
Mass Spectrometry Optimization
The primary goal is to determine the optimal precursor and product ions for sensitive and specific detection in MRM mode.[6]
-
Precursor Ion Selection: The chemical structure contains several nitrogen atoms, which are readily protonated in an acidic environment. Therefore, ESI in positive ion mode was selected. The expected precursor ion is the protonated molecule, [M+H]⁺. Based on the monoisotopic mass of 170.07 Da, the target precursor ion (Q1 mass) was m/z 171.1.[2]
-
Product Ion Selection: A standard solution of the analyte was infused directly into the mass spectrometer. The precursor ion at m/z 171.1 was isolated in Q1 and subjected to collision-induced dissociation (CID) with argon gas in Q2 to generate product ions. The resulting product ion scan revealed several stable fragments.
-
The most abundant and stable fragment was observed at m/z 125.1 . This likely corresponds to the loss of ethanol (C₂H₅OH, 46 Da) from the precursor ion.
-
Another significant fragment was found at m/z 98.1 . This corresponds to the protonated 3-amino-5-methylisoxazole core after cleavage of the entire ethyl carbamate side chain.
-
The transition 171.1 → 125.1 was selected as the "quantifier" for its high intensity, while 171.1 → 98.1 was chosen as the "qualifier" for identity confirmation. The use of two transitions enhances the method's specificity.
-
Caption: Proposed MS/MS fragmentation pathway for the analyte.
Chromatographic Development
The objective is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to avoid co-elution with early-eluting matrix components, all within a short run time.
-
Column Choice: A C18 reversed-phase column was selected as the starting point, as it is a versatile stationary phase suitable for a wide range of small molecules of moderate polarity like the target analyte.[7][9]
-
Mobile Phase: Acetonitrile was chosen as the organic mobile phase (B) for its strong elution strength and low viscosity. Water was the aqueous mobile phase (A). The addition of 0.1% formic acid to both phases is critical; it serves to acidify the mobile phase, promoting consistent protonation of the analyte for stable ESI signal and improving chromatographic peak shape by suppressing silanol interactions on the stationary phase.[7]
-
Gradient Optimization: A fast gradient was developed to ensure the analyte eluted with a good peak shape and a retention time of approximately 2-3 minutes. This provides a balance between adequate separation from the void volume and a high-throughput run time.
Method Performance
The method should be fully validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation.[11] Below are representative performance characteristics.
Table 3: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|
| 0.10 - 100 | Linear, 1/x² weighting | > 0.995 |
Table 4: Representative Accuracy and Precision Data (Intra-day)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.10 | 0.108 | 108.0 | 7.5 |
| Low QC | 0.30 | 0.289 | 96.3 | 5.1 |
| Mid QC | 10.0 | 10.4 | 104.0 | 3.3 |
| High QC | 80.0 | 78.9 | 98.6 | 2.8 |
The method demonstrates acceptable accuracy (within ±15% of nominal, ±20% for LLOQ) and precision (CV ≤15%, ≤20% for LLOQ).
Conclusion
This application note presents a detailed, robust, and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, optimized chromatography, and highly selective MRM detection provide a reliable analytical tool for applications in pharmaceutical development and bioanalysis. The methodology is grounded in established scientific principles and is ready for full validation according to international regulatory standards.
References
- Brumley, W. C., & Sphon, J. A. (1989). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Biomedical and Environmental Mass Spectrometry, 18(10), 874-879. (URL: Not directly available, abstract viewed)
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Li, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2530. (URL: [Link])
-
Lin, T. J., et al. (2011). Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Journal of analytical toxicology, 35(6), 342-351. (URL: [Link])
-
Benson, W. R. (1969). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 52(1), 111-114. (URL: [Link])
- Slobodník, J., et al. (1995). Identification of Carbamates by Particle Beam/Mass Spectrometry. Journal of Mass Spectrometry, 30(2), 317-331. (URL: Not directly available, abstract viewed)
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4054636, this compound. PubChem. (URL: [Link])
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. (URL: [Link])
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Ethyl Carbamate. In: Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. Lyon (FR): International Agency for Research on Cancer. (URL: [Link])
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Parekh, J. M., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 14(1), 43-56. (URL: [Link])
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. (URL: [Link])
-
Šantrůčková, V., Fischer, J., & Klikarová, J. (2022). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 14(3), 225-231. (URL: [Link])
-
Welch, K. (2021). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. In: Clinical Tree. (URL: [Link])
-
Université du Luxembourg. (n.d.). PubChemLite - this compound (C7H10N2O3). (URL: [Link])
-
Li, J., et al. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 22(11), 1853. (URL: [Link])
-
Tachallait, H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5854. (URL: [Link])
-
Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. (URL: [Link])
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (URL: [Link])
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (URL: [Link])
-
Zimmerli, B., & Schlatter, J. (1991). Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment. Mutation Research/Genetic Toxicology, 259(3-4), 325-350. (URL: [Link])
-
Molbase. (n.d.). Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. (URL: [Link])
-
de Souza, D. G., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33, 11-18. (URL: [Link])
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The Strategic Utility of Ethyl (5-methylisoxazol-3-yl)carbamate as a Pivotal Intermediate in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the isoxazole nucleus is a privileged scaffold, conferring a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities to bioactive molecules. Within this class of heterocycles, Ethyl (5-methylisoxazol-3-yl)carbamate has emerged as a versatile and strategically important intermediate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and practical applications of this compound, with a particular focus on its role as a masked precursor to 3-amino-5-methylisoxazole in the synthesis of sulfonamide antibiotics.
Introduction: The Isoxazole Moiety in Drug Design
The 5-methylisoxazole ring system is a bioisostere for various functional groups and is found in a range of clinically significant drugs. Its presence can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and modulate physicochemical properties. This compound serves as a stable, crystalline solid that is readily prepared and handled, making it an excellent precursor for the in-situ generation or purification of the more reactive 3-amino-5-methylisoxazole. The ethyl carbamate functionality acts as a protecting group for the 3-amino moiety, allowing for synthetic transformations on other parts of a molecule or facilitating purification, before its removal to liberate the key amine for subsequent coupling reactions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 170.17 g/mol | PubChem[1] |
| CAS Number | 92087-97-3 | PubChem[1] |
| Appearance | Solid (predicted) | N/A |
| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | PubChem[1] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[1] |
Synthetic Pathways and Methodologies
The primary utility of this compound lies in its relationship with 3-amino-5-methylisoxazole, a crucial building block for various pharmaceuticals, most notably the sulfonamide antibiotic, sulfamethoxazole. The overall synthetic strategy involves the synthesis of 3-amino-5-methylisoxazole, its conversion to the ethyl carbamate for purification or as a stable storage form, and its subsequent deprotection to be used in the final coupling step.
Diagram: Overall Synthetic Workflow
Caption: Synthetic workflow from starting materials to a final bioactive molecule.
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole
The synthesis of the key precursor, 3-amino-5-methylisoxazole, can be achieved through various routes. One common method involves the cyclization of acetoacetonitrile with hydroxylamine.
Materials:
-
Ethyl acetate
-
Acetonitrile
-
n-Butyllithium (n-BuLi) in hexane
-
Diisopropylamine
-
p-Toluenesulfonyl hydrazide
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Hydrochloric acid (2N)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure: [2]
-
Preparation of Acetoacetonitrile:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.
-
Slowly add an equimolar amount of n-BuLi in hexane, and stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of acetonitrile in anhydrous THF dropwise at -78 °C.
-
After stirring for 30 minutes, add ethyl acetate dropwise and allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction with 2N HCl until the pH is between 5 and 6.
-
Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetoacetonitrile.
-
-
Formation of the Hydrazone:
-
Dissolve the acetoacetonitrile and an equimolar amount of p-toluenesulfonyl hydrazide in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazone.
-
-
Cyclization to 3-Amino-5-methylisoxazole:
-
In a separate flask, dissolve hydroxylamine hydrochloride and an excess of potassium carbonate in a suitable solvent such as ethylene glycol dimethyl ether.
-
Add the crude hydrazone from the previous step to this mixture.
-
Heat the reaction mixture to 65-90 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylisoxazole.
-
Protocol 2: Synthesis of this compound
This protocol describes the protection of the amino group of 3-amino-5-methylisoxazole as an ethyl carbamate. This step is crucial for enhancing the stability of the intermediate and facilitating its handling and purification.
Materials:
-
3-Amino-5-methylisoxazole
-
Ethyl chloroformate
-
A non-nucleophilic base (e.g., N-methylmorpholine (NMM) or triethylamine)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-amino-5-methylisoxazole in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C. The causality behind this slow addition at low temperature is to control the exothermicity of the reaction and minimize the formation of side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This washing sequence is designed to remove any unreacted ethyl chloroformate and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a pure, crystalline solid.
Diagram: Synthesis of this compound
Caption: Reaction scheme for the formation of this compound.
Application in the Synthesis of Sulfamethoxazole
A prime example of the utility of the 3-amino-5-methylisoxazole scaffold is in the synthesis of sulfamethoxazole, a widely used antibiotic. In this synthesis, 3-amino-5-methylisoxazole is coupled with an appropriately substituted benzenesulfonyl chloride. The use of this compound as a stable precursor that is deprotected just prior to the coupling step is a viable industrial strategy.
Protocol 3: Synthesis of Sulfamethoxazole
This protocol outlines the final steps in the synthesis of sulfamethoxazole, starting from the deprotection of this compound.
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
4-Acetamidobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Hydrochloric acid (for pH adjustment)
-
Acetic acid (for pH adjustment)[3]
Procedure:
-
Deprotection of the Carbamate:
-
To a solution of this compound, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the deprotection is complete, yielding 3-amino-5-methylisoxazole in solution. The hydrolysis of the carbamate is a critical step to unmask the nucleophilic amine required for the subsequent sulfonamide bond formation.[4][5]
-
Cool the reaction mixture to room temperature. The resulting solution containing 3-amino-5-methylisoxazole can be used directly in the next step or the amine can be extracted after neutralization and solvent extraction.
-
-
Sulfonamide Coupling:
-
Dissolve the 3-amino-5-methylisoxazole in anhydrous pyridine. Pyridine acts as both the solvent and the acid scavenger in this reaction.
-
Cool the solution to 0 °C.
-
Slowly add 4-acetamidobenzenesulfonyl chloride to the solution. The acetyl group on the aniline nitrogen of the sulfonyl chloride serves as a protecting group to prevent self-condensation and other side reactions.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with hydrochloric acid to precipitate the N-acetylated sulfamethoxazole.
-
Filter the precipitate and wash with cold water.
-
-
Deprotection of the Acetyl Group:
-
Suspend the crude N-acetylated product in an aqueous sodium hydroxide solution (e.g., 10%) and heat at approximately 80 °C for 1 hour.[3]
-
Cool the solution to room temperature and neutralize to a pH of about 6 with acetic acid.[3]
-
The sulfamethoxazole will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield pure sulfamethoxazole.
-
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary role as a stable, handleable precursor to the key building block, 3-amino-5-methylisoxazole, makes it an important component in the synthetic routes to a number of pharmaceuticals, particularly sulfonamide antibiotics like sulfamethoxazole. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers to effectively utilize this intermediate in their drug discovery and development programs. The strategic use of such protected intermediates is a cornerstone of efficient and scalable organic synthesis in the pharmaceutical industry.
References
-
Journal of Materials Chemistry B. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Available at: [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
- Google Patents. CA1301766C - Process for the manufacture of 3-amino-5-methylisoxazole.
-
ResearchGate. Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Available at: [Link]
-
PubChemLite. This compound (C7H10N2O3). Available at: [Link]
-
PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. This compound | C7H10N2O3 | CID 4054636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 5. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of Isoxazole Carbamate Libraries
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. High-throughput screening identifies novel chemical scaffolds targeting Leishmania donovani parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. mdpi.com [mdpi.com]
- 15. beckman.com [beckman.com]
- 16. researchgate.net [researchgate.net]
- 17. dispendix.com [dispendix.com]
- 18. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. attogene.com [attogene.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. drugtargetreview.com [drugtargetreview.com]
Cell-based assays to evaluate the efficacy of Ethyl (5-methylisoxazol-3-yl)carbamate derivatives
Application Notes & Protocols
Topic: Cell-based Assays to Evaluate the Efficacy of Ethyl (5-methylisoxazol-3-yl)carbamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Strategy for Efficacy Profiling of Novel (5-methylisoxazol-3-yl)carbamate Derivatives
Introduction: The Scientific Rationale
The carbamate functional group is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its chemical stability and ability to modulate interactions with biological targets.[1] When coupled with a heterocyclic scaffold like 5-methylisoxazole, which is also prevalent in bioactive molecules, the resulting derivatives present a promising avenue for drug discovery.[2] The evaluation of a new library of this compound derivatives requires a systematic, multi-tiered approach to move from broad phenotypic effects to a more nuanced understanding of their mechanism of action. Cell-based assays are indispensable in this process, offering a physiologically relevant context to assess a compound's biological activity.[3][4][5]
This guide details a comprehensive workflow designed to characterize the efficacy of these novel derivatives. It begins with primary screening to assess general cytotoxicity, followed by secondary and tertiary assays to elucidate the specific cellular mechanisms affected, such as apoptosis, cell cycle progression, and modulation of key signaling pathways. This tiered approach ensures that research efforts are focused on the most promising candidates, providing a robust data package for lead optimization.
Experimental Workflow: A Tiered Screening Approach
A logical progression of assays is critical for efficient screening. The initial tier focuses on identifying compounds with any biological activity (cytotoxicity), while subsequent tiers delve into the specific nature of that activity.
Figure 1: A tiered experimental workflow for characterizing novel compounds.
Tier 1: Cell Viability and Cytotoxicity Screening
Objective: To determine the concentration-dependent effect of the derivatives on cell viability and calculate the half-maximal inhibitory concentration (IC50), the primary metric for cytotoxic potency.
Principle of the XTT Assay
Colorimetric assays are a simple and high-throughput method for assessing cell viability. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of a cell population.[6] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble, yellow tetrazolium salt XTT to a soluble, orange formazan product.[7] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. The XTT assay is an advancement over the more traditional MTT assay as it produces a water-soluble formazan, eliminating the need for a separate solubilization step and thereby reducing procedural complexity and potential errors.
Protocol: XTT Cell Viability Assay
Materials:
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
This compound derivatives, dissolved in DMSO to create high-concentration stocks
-
XTT Labeling Reagent and Electron-Coupling Reagent (available in commercial kits)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette and spectrophotometric plate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Controls: Designate wells for controls:
-
Untreated Control: Cells with 100 µL of medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution.
-
Blank Control: 100 µL of medium only (no cells).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the carbamate derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Treatment Incubation: Incubate the plate for an additional 24, 48, or 72 hours, depending on the desired exposure time.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT Labeling Reagent and Electron-Coupling Reagent. Mix the two reagents according to the manufacturer's protocol (typically a 50:1 ratio of XTT to coupling reagent).
-
XTT Incubation: Add 50 µL of the prepared XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the cell line being used.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm using a plate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.
Data Analysis & Presentation:
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot Percent Viability against the log concentration of the compound. Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
| Compound ID | IC50 (µM) after 48h |
| Derivative 1 | 12.5 |
| Derivative 2 | > 100 |
| Derivative 3 | 5.2 |
| Doxorubicin (Control) | 0.8 |
| Table 1: Example data summary for cytotoxicity screening. |
Tier 2: Elucidating the Mechanism of Cell Death & Proliferation Arrest
Compounds that exhibit significant cytotoxicity in Tier 1 are advanced to determine how they affect the cells. The primary questions are whether the compound induces programmed cell death (apoptosis) or non-programmed cell death (necrosis), and whether it halts cell division (cytostatic effect).
2A. Apoptosis vs. Necrosis Determination
Principle of Annexin V & Propidium Iodide (PI) Staining
This dual-staining method is the gold standard for distinguishing between apoptotic and necrotic cell death.[8]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[9][11]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.
By using both stains, cells can be differentiated into four populations via flow cytometry:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (in cases of primary necrosis).
Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells cultured in 6-well plates
-
Compound derivatives at their 1x and 2x IC50 concentrations
-
Positive control for apoptosis (e.g., Staurosporine, 1 µM)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the vehicle (DMSO), the test compounds, and the positive control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry, exciting FITC at 488 nm and detecting emission at ~530 nm (FL1) and PI emission at >670 nm (FL3).
-
Interpretation: Quantify the percentage of cells in each of the four quadrants to determine the primary mode of cell death induced by the compound.
2B. Cell Cycle Analysis
Principle of Propidium Iodide Staining for DNA Content
A compound may exert its effect by halting the cell cycle rather than directly inducing cell death. Flow cytometry with propidium iodide (PI) is a standard method to analyze cell cycle distribution.[12] After cells are fixed (typically with ethanol) to make them permeable, PI is added.[13][14] PI stoichiometrically intercalates into the major groove of double-stranded DNA.[15] The amount of PI fluorescence emitted from a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells into the major phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2n) complement of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication, with a doubled (4n) complement of DNA.
Crucial Causality: It is essential to treat the cells with RNase because PI also binds to double-stranded RNA.[15] Failure to do so would result in non-specific background fluorescence and an inaccurate cell cycle profile.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells cultured and treated as in the apoptosis assay
-
Ice-cold 70% ethanol
-
Propidium Iodide (50 µg/mL)
-
RNase A (100 µg/mL)
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (combining adherent and floating populations).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.
-
Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks at this stage.
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze by flow cytometry, collecting the fluorescence data on a linear scale. Model the resulting histogram using cell cycle analysis software to deconvolute the G0/G1, S, and G2/M populations.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.4 | 29.1 | 15.5 |
| Derivative 3 (IC50) | 20.1 | 18.5 | 61.4 |
| Nocodazole (Control) | 10.2 | 8.3 | 81.5 |
| Table 2: Example data showing G2/M arrest induced by Derivative 3. |
Tier 3: Target-Focused Signaling Pathway Analysis
Once the phenotypic effects of a hit compound are established, the next logical step is to investigate its impact on key intracellular signaling pathways that govern cell survival, proliferation, and inflammation. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.[16][17]
Rationale for Pathway Selection
-
NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central mediator of the immune and inflammatory response, and it also plays a critical role in promoting cell survival and proliferation.[18][19][20] Its inhibition is a major goal in anti-inflammatory and anti-cancer drug development.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial signaling modules that regulate cell proliferation, differentiation, stress responses, and apoptosis.[21][22][23]
-
PI3K/Akt Pathway: This is a primary intracellular pathway that promotes cell survival, growth, and proliferation in response to extracellular signals.[24][25] Its aberrant activation is a frequent event in many human cancers.[16]
Assay Principle: NF-κB Nuclear Translocation
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[18][26] Upon stimulation by pro-inflammatory signals, the IKK complex is activated, which phosphorylates IκB.[26] This phosphorylation marks IκB for degradation, freeing NF-κB to translocate into the nucleus, where it binds to DNA and activates gene transcription.[19][26] An assay that measures the nuclear translocation of NF-κB is a direct readout of pathway activation. This can be effectively measured using high-content imaging.[27]
Figure 3: Simplified schematic of the canonical NF-κB signaling pathway.
Protocol Outline: High-Content Imaging for NF-κB Translocation
-
Cell Culture: Seed a suitable cell line (e.g., HeLa) onto 96-well imaging plates.
-
Pre-treatment: Pre-treat cells with various concentrations of the carbamate derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 30-60 minutes.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining:
-
Block non-specific binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65/RelA).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
-
Imaging and Analysis: Acquire images using an automated high-content imaging system. Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the NF-κB antibody in both compartments. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of translocation. A successful inhibitory compound will prevent the TNF-α-induced increase in this ratio.
Conclusion: Synthesizing a Comprehensive Efficacy Profile
By systematically applying this multi-tiered assay strategy, researchers can build a comprehensive biological profile for each this compound derivative. This workflow efficiently identifies active compounds, clarifies their primary cellular effects—be it cytotoxic or cytostatic—and begins to unravel the underlying molecular mechanisms. The integration of data from viability, apoptosis, cell cycle, and pathway-specific assays provides the critical insights needed to select and prioritize the most promising lead candidates for further preclinical development.
References
- Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Methods in Molecular Biology. Retrieved from [Link]
-
Zhu, H. et al. (2022). A review for cell-based screening methods in drug discovery. Cell Regeneration. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Cobb, M. H. (2009). Methods for analyzing MAPK cascades. Methods in Molecular Biology. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Al-Ghorbani, M. et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Retrieved from [Link]
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Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
Carlson, C. B. et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]
-
Meerloo, J. van et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology. Retrieved from [Link]
-
Liu, T. et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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Molbase. (n.d.). Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
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Tella, R. & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Topics in Medicinal Chemistry. Retrieved from [Link]
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In vitro enzyme inhibition assay protocol for isoxazole compounds
Title: A Practical Guide to In Vitro Enzyme Inhibition Assays for Novel Isoxazole Compounds
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, frequently appearing in compounds targeting a wide array of enzymes implicated in human disease.[1][2][3] This document provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel isoxazole derivatives against a target enzyme. We move beyond a simple recitation of steps to explain the underlying principles of robust assay design, from initial kinetic characterization to the final determination of inhibitory potency (IC50). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and self-validating system for screening and characterizing enzyme inhibitors.
Introduction: The Rationale for Targeting Enzymes with Isoxazoles
Enzymes are critical regulators of virtually all cellular processes, making them one of the most important classes of drug targets.[4] Enzyme inhibitors, which modulate the activity of these biological catalysts, form the basis of many successful therapeutics. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties and versatile synthetic accessibility.[2][5] Its ability to participate in various non-covalent interactions allows isoxazole-containing molecules to bind effectively within the active or allosteric sites of enzymes, leading to potent and often selective inhibition.[3][6]
This guide provides a foundational protocol for assessing the inhibitory activity of isoxazole compounds. The core principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound, allowing for the quantification of its inhibitory potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).[4][7][8]
Foundational Principles: Designing a Self-Validating Assay
Before screening any inhibitors, the enzymatic assay itself must be rigorously optimized and validated. This ensures that any observed inhibition is a true effect of the compound on the enzyme, not an artifact of the assay conditions.
Understanding Key Kinetic Parameters
The Michaelis-Menten model describes the kinetics of many enzymes.[9] The two key parameters are:
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
Causality: Determining the Km for your substrate is a critical first step.[10] To identify competitive inhibitors effectively, the substrate concentration in your inhibition assay should be at or below the Km value.[11] Using substrate concentrations far above the Km can mask the effects of competitive inhibitors, leading to false negatives.[12]
Ensuring Initial Velocity Conditions
An inhibition assay must measure the initial rate of the reaction (v₀), where product formation is linear with time and less than 10-15% of the substrate has been consumed.[13]
Causality: As a reaction proceeds, several factors can cause the rate to decrease: substrate depletion, product inhibition, or changes in pH.[13] Measuring the rate during the initial linear phase is the only way to ensure that the observed velocity is directly proportional to the enzyme's activity, providing a valid baseline for assessing inhibition.
Pre-Screening Protocol: Assay Optimization and Validation
This phase establishes the optimal conditions for the screening assay.
Materials and Reagents
-
Target Enzyme: Highly purified and of known concentration.
-
Substrate: Specific for the target enzyme.
-
Isoxazole Compounds: Dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Assay Buffer: pH and ionic strength optimized for enzyme stability and activity.
-
Detection Reagents: Reagents required to detect product formation or substrate consumption (e.g., chromogenic, fluorogenic, or luminogenic reagents).
-
Microplates: Appropriate for the detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence).[14]
-
Control Inhibitor: A known inhibitor of the target enzyme to validate assay performance.
Workflow for Assay Optimization
Caption: Workflow for enzyme assay optimization.
Step-by-Step Optimization Protocol
-
Enzyme Titration:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Initiate the reaction by adding a fixed, high concentration of substrate (e.g., 5-10 times the expected Km).
-
Monitor product formation over time using a plate reader.
-
Plot the reaction rate versus enzyme concentration.
-
Goal: Identify an enzyme concentration that produces a robust signal and remains in the linear range of the instrument's detection capabilities for a reasonable assay duration (e.g., 15-60 minutes).[10]
-
-
Substrate Km Determination:
-
Using the optimal enzyme concentration determined above, prepare a series of substrate dilutions (typically 8-12 concentrations) ranging from well below to well above the expected Km (e.g., 0.1x to 10x Km).[12]
-
Measure the initial velocity for each substrate concentration.
-
Plot initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
-
Goal: Accurately determine the Km value. This value is essential for setting the final assay conditions.[11]
-
-
DMSO Tolerance:
-
Run the optimized assay with varying concentrations of the solvent used for the isoxazole compounds (typically DMSO).
-
Goal: Determine the maximum percentage of DMSO that does not significantly affect enzyme activity (usually ≤1-2%). All wells in the final assay plate, including controls, must contain the same final concentration of DMSO.
-
Main Protocol: IC50 Determination for Isoxazole Compounds
The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[7] It is the most common metric for quantifying an inhibitor's potency.[4][8]
Experimental Design and Plate Layout
A typical 96-well plate layout includes:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO (vehicle). This defines the maximum reaction rate.
-
0% Activity Control (Blank): Contains substrate, DMSO, and assay buffer but no enzyme. This measures background signal.
-
Test Compound Wells: Contains enzyme, substrate, DMSO, and serially diluted isoxazole compound.
-
Positive Control Inhibitor: Contains enzyme, substrate, and a known inhibitor to confirm assay sensitivity.
Step-by-Step IC50 Protocol
-
Compound Preparation: Prepare a serial dilution series of your isoxazole stock solution. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range.
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add the appropriate volume of the serially diluted isoxazole compounds, vehicle (DMSO), or control inhibitor to the designated wells.
-
-
Enzyme Addition: Add the optimized concentration of enzyme to all wells except the 0% activity (blank) controls.
-
Pre-incubation (Optional but Recommended): Gently mix and incubate the plate for 10-15 minutes at the assay temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate (at a final concentration ≤ Km) to all wells to start the reaction. Mix the plate thoroughly.
-
Data Acquisition: Immediately begin measuring the signal (e.g., absorbance or fluorescence) over time using a kinetic plate reader.
Data Analysis and Interpretation
Calculating Percent Inhibition
For each inhibitor concentration, calculate the initial reaction rate (v). Then, determine the percent inhibition using the following formula:
% Inhibition = [ 1 - ( (v - Rate_blank) / (Rate_100%_activity - Rate_blank) ) ] * 100
Generating the Dose-Response Curve
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package.
-
The software will calculate the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.[7]
Example Data Presentation
| Isoxazole Compound Conc. [µM] | Log [Concentration] | Average Reaction Rate (RFU/min) | % Inhibition |
| 100 | 2.00 | 15.2 | 98.1% |
| 33.3 | 1.52 | 25.1 | 96.8% |
| 11.1 | 1.05 | 115.8 | 85.5% |
| 3.70 | 0.57 | 398.7 | 50.1% |
| 1.23 | 0.09 | 650.3 | 18.6% |
| 0.41 | -0.39 | 755.4 | 5.4% |
| 0.14 | -0.86 | 789.1 | 1.2% |
| 0.00 (Control) | N/A | 798.5 | 0.0% |
| Blank (No Enzyme) | N/A | 12.3 | 100.0% |
From the fitted curve of this data, the IC50 would be determined to be approximately 3.70 µM .
Troubleshooting Common Assay Problems
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors; improper mixing. | Use calibrated pipettes; ensure thorough mixing of reagents before and after addition to the plate.[15][16] |
| No or Weak Signal | Inactive enzyme or substrate; incorrect plate reader settings. | Verify enzyme/substrate activity with a fresh batch; confirm the correct wavelength/filter settings are used for detection. |
| High Background Signal | Substrate instability; contaminated reagents. | Prepare fresh substrate solution; check all buffers and reagents for contamination.[16] |
| Standard Curve is Not Linear/Sigmoidal | Incorrect dilutions; compound precipitation at high concentrations. | Double-check serial dilution calculations; visually inspect wells for precipitation and test compound solubility in assay buffer.[14][17] |
Conclusion and Next Steps
This protocol provides a robust framework for determining the in vitro inhibitory potency of novel isoxazole compounds. An accurately determined IC50 value is the first step in characterizing a compound's mechanism of action. For promising hits, further studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), which is a more absolute measure of potency than the IC50.[4][7] These advanced kinetic studies provide deeper insights that are crucial for guiding structure-activity relationship (SAR) studies and advancing drug discovery programs.[12]
References
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IC50 Determination. edX. [Link]
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Troubleshooting Common ELISA Problems. Maxanim. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]
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IC50. Wikipedia. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
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A review of isoxazole biological activity and present synthetic techniques. ScienceDirect. [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
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What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [Link]
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Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
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In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. [Link]
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6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
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In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. [Link]
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Application Notes and Protocols for the Development of Ethyl (5-methylisoxazol-3-yl)carbamate Derivatives with Improved Potency
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the strategic development of novel derivatives of Ethyl (5-methylisoxazol-3-yl)carbamate. The isoxazole and carbamate moieties are prevalent in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide outlines a rationale for structural modifications aimed at enhancing potency, detailed synthetic protocols for the derivatization of the lead compound, and robust methodologies for the biological evaluation of these new chemical entities, with a particular focus on their potential as kinase inhibitors.
Introduction and Rationale
The core structure, this compound, combines two key pharmacophores: the 5-methylisoxazole ring and an ethyl carbamate group. Isoxazole derivatives are known to act as anticancer agents through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of tubulin polymerization.[2] The carbamate group, often considered a stable bioisostere of an amide bond, can modulate pharmacokinetic properties and participate in crucial hydrogen bonding interactions with biological targets.[3]
While the specific biological profile of this compound is not extensively documented in publicly available literature, the chemical scaffold represents a promising starting point for a lead optimization campaign. Several studies have highlighted the potential of isoxazole-containing compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4][5][6] Therefore, the strategic derivatization of this lead compound is proposed to explore and enhance its potential as a potent and selective anticancer agent, with a primary focus on VEGFR-2 inhibition.
This guide will focus on three primary points of modification on the parent scaffold to explore the structure-activity relationship (SAR) and identify derivatives with improved potency:
-
Modification of the Carbamate 'R' Group: Replacing the ethyl group with larger, more complex moieties to probe for additional binding interactions.
-
Substitution on the Carbamate Nitrogen: Introducing substituents on the carbamate nitrogen to explore new vectors for interaction with the target protein.
-
Modification of the Isoxazole C5-Methyl Group: Altering the methyl group to investigate the steric and electronic requirements in this region of the molecule.
Lead Optimization Strategies and Proposed Structural Modifications
The following diagram illustrates the proposed points of diversification on the this compound scaffold.
Caption: General synthetic scheme for 5-methylisoxazole-3-carboxylic acid.
Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid
-
Generation of Nitrile Oxide: Dissolve the starting aldoxime in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., N-chlorosuccinimide) portion-wise at 0 °C.
-
Cycloaddition: To the in situ generated nitrile oxide, add the alkyne bearing a carboxylate group. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 5-methylisoxazole-3-carboxylic acid. [7]
Synthesis of this compound (Parent Compound)
The parent compound can be synthesized from 5-methylisoxazole-3-carboxylic acid via a Curtius rearrangement.
Protocol 2: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 5-methylisoxazole-3-carboxylic acid in an inert solvent (e.g., toluene) with a catalytic amount of DMF, add oxalyl chloride dropwise at 0 °C. Stir at room temperature for 2-3 hours.
-
Azide Formation: Cool the reaction mixture to 0 °C and add a solution of sodium azide in water dropwise. Stir vigorously for 1 hour.
-
Curtius Rearrangement and Trapping: Separate the organic layer, dry it, and heat it to reflux. The acyl azide will rearrange to an isocyanate. Add anhydrous ethanol to the reaction mixture to trap the isocyanate and form the ethyl carbamate.
-
Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain this compound.
Derivatization Protocols
-
Reaction Setup: To a solution of this compound in the desired alcohol (R'-OH), add a catalytic amount of a suitable catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The progress of the reaction can be favored by removing the ethanol byproduct.
-
Work-up and Purification: Cool the reaction, neutralize the catalyst if necessary, and remove the excess alcohol under reduced pressure. Purify the crude product by column chromatography.
-
Deprotonation: To a solution of this compound in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0 °C.
-
Alkylation: After cessation of hydrogen evolution, add the desired alkyl halide (R-X) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
This modification requires a multi-step synthesis starting from a different building block.
-
Synthesis of a 5-Substituted-3-isoxazolol: Synthesize a 5-substituted-3-isoxazolol from the corresponding β-keto ester and hydroxylamine. [8]2. Conversion to 3-amino-5-substituted-isoxazole: The 3-isoxazolol can be converted to the corresponding 3-amino derivative through established methods.
-
Carbamate Formation: React the 3-amino-5-substituted-isoxazole with ethyl chloroformate in the presence of a base to yield the desired carbamate derivative.
Biological Evaluation Protocols
The following protocols are designed to assess the potency and preliminary drug-like properties of the newly synthesized derivatives.
In Vitro Kinase Inhibition Assay: VEGFR-2
This protocol is adapted from commercially available kinase assay kits and published literature. [9]
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Protocol 6: VEGFR-2 Kinase Inhibition Assay
-
Reagent Preparation: Prepare a solution of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Protocol 7: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, which overexpresses VEGFR-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Preliminary ADME Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for successful drug development. [4][10]
In Vitro Metabolic Stability Assay
This protocol provides a method to assess the susceptibility of the compounds to metabolism by liver enzymes. [11][12] Protocol 8: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes and the test compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture at 37°C and initiate the metabolic reaction by adding NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. [11]4. Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between the synthesized derivatives.
Table 1: Proposed Data Summary for Synthesized Derivatives
| Compound ID | R' | N-Substituent | R'' | VEGFR-2 IC50 (nM) | HepG2 GI50 (µM) | Metabolic Stability (t1/2, min) |
| Parent | Ethyl | H | Methyl | |||
| 1a | e.g., Benzyl | H | Methyl | |||
| 1b | e.g., Cyclohexyl | H | Methyl | |||
| 2a | Ethyl | e.g., Methyl | Methyl | |||
| 2b | Ethyl | e.g., Phenyl | Methyl | |||
| 3a | Ethyl | H | e.g., Ethyl | |||
| 3b | Ethyl | H | e.g., Cyclopropyl |
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the development of novel this compound derivatives with improved potency. By systematically exploring the structure-activity relationships at key positions of the molecule and employing rigorous biological and ADME screening, researchers can identify promising new drug candidates for further preclinical development.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Ganesh, M., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available from: [Link]
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Sørensen, U. S., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. Available from: [Link]
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Cyprotex. Microsomal Stability. Evotec. Available from: [Link]
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BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]
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Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). PubMed. Available from: [Link]
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Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). ResearchGate. Available from: [Link]
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Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
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Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2021). MDPI. Available from: [Link]
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Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Available from: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science. Available from: [Link]
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Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. Available from: [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. Available from: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Available from: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Available from: [Link]
-
Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (2015). ResearchGate. Available from: [Link]
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Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014). PubMed. Available from: [Link]
-
Small-molecule inhibitors with anti-VEGFR activity for the treatment of various types of cancer. (2023). ResearchGate. Available from: [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. Available from: [Link]
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Ethyl Carbamate. (2024). U.S. Food and Drug Administration. Available from: [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available from: [Link]
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Carbamic acid, N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. (n.d.). Molbase. Available from: [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. Available from: [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Available from: [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2019). MDPI. Available from: [Link]
-
Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. (2023). National Institutes of Health. Available from: [Link]
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Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (2022). An-Najah National University. Available from: [Link]
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Application Notes & Protocols: Strategic Synthesis of Diaryl-Isoxazole COX Inhibitors from Ethyl (5-methylisoxazol-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of diaryl-isoxazole based Cyclooxygenase-2 (COX-2) inhibitors, utilizing Ethyl (5-methylisoxazol-3-yl)carbamate as a strategic starting material. The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several potent anti-inflammatory drugs.[1][2][3] Specifically, the 3,4-diaryl substitution pattern, as seen in Valdecoxib, is crucial for selective COX-2 inhibition.[4][5] This guide outlines a robust, multi-step synthetic pathway, providing detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in drug discovery and development.
Introduction: The Isoxazole Scaffold in COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] Two primary isoforms exist: COX-1, a constitutive enzyme involved in homeostatic functions like gastric protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[6] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]
A key structural motif in many selective COX-2 inhibitors is a central heterocyclic ring substituted with two adjacent aryl groups.[4] The diaryl-isoxazole scaffold, found in drugs like Valdecoxib, has proven to be particularly effective.[4][5] One of the aryl rings typically bears a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group, which is critical for selectivity. This moiety inserts into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, thereby anchoring the inhibitor and conferring its selective binding.[4]
This compound is an attractive starting material for the synthesis of these inhibitors. It provides a pre-formed, stable 5-methylisoxazole ring with a versatile functional handle—the carbamate group—at the 3-position. This allows for the strategic and sequential introduction of the required aryl substituents to build the final pharmacophore.
Proposed Synthetic Pathway: From Carbamate to a Valdecoxib Analogue
The overall strategy involves a four-step sequence to convert this compound into a Valdecoxib analogue. This pathway is designed based on established and reliable organic transformations, ensuring high yields and purity.
The key transformations are:
-
Hydrolysis: Removal of the ethyl carbamate protecting group to yield the free 3-amino-5-methylisoxazole.
-
Diazotization-Iodination: Conversion of the 3-amino group to a 3-iodo functionality via a Sandmeyer-type reaction. This introduces a versatile handle for subsequent cross-coupling.
-
Suzuki Coupling I: Introduction of the first phenyl group at the 3-position.
-
Iodination & Suzuki Coupling II: Functionalization of the C-4 position followed by a second Suzuki coupling to install the 4-(aminosulfonyl)phenyl group, completing the diaryl scaffold.
An alternative, more convergent approach involves first synthesizing 5-methyl-3-phenylisoxazole and then functionalizing the 4-position. Here, we present a pathway that directly builds upon the initial carbamate.
Caption: Proposed synthetic workflow for Valdecoxib analogue.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Intermediate B)
Rationale: The first step is the deprotection of the amine. Basic hydrolysis is a standard and effective method for cleaving ethyl carbamates to liberate the free amine without affecting the isoxazole ring.
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 170.17 | 10.0 g | 58.8 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 7.05 g | 176.3 mmol |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g).
-
Add ethanol (100 mL) and water (50 mL), and stir to dissolve.
-
Add sodium hydroxide pellets (7.05 g) portion-wise.
-
Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Amino-5-methylisoxazole as a solid.[8]
Protocol 2: Synthesis of 3-Iodo-5-methylisoxazole (Intermediate C)
Rationale: The Sandmeyer reaction provides a reliable method to convert a heterocyclic amine into a halide.[9] Diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and acid) forms a diazonium salt, which is then displaced by iodide.
| Reagent | MW ( g/mol ) | Amount | Moles |
| 3-Amino-5-methylisoxazole | 98.10 | 5.0 g | 50.9 mmol |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 10 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.86 g | 56.0 mmol |
| Potassium Iodide (KI) | 166.00 | 9.30 g | 56.0 mmol |
Procedure:
-
In a 250 mL three-neck flask cooled in an ice-salt bath (0 to -5 °C), carefully add concentrated sulfuric acid (10 mL) to water (50 mL).
-
To this cold acid solution, add 3-Amino-5-methylisoxazole (5.0 g) portion-wise, keeping the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.86 g) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the flask, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
In another flask, dissolve potassium iodide (9.30 g) in water (20 mL).
-
Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify by column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexane).
Protocol 3: Synthesis of 5-Methyl-3-phenylisoxazole (Intermediate D)
Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds. Here, it is used to attach the first phenyl ring to the isoxazole core using a palladium catalyst.[1]
| Reagent | MW ( g/mol ) | Amount | Moles |
| 3-Iodo-5-methylisoxazole | 209.00 | 5.0 g | 23.9 mmol |
| Phenylboronic Acid | 121.93 | 3.20 g | 26.3 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.83 g | 0.72 mmol (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 7.60 g | 71.7 mmol |
| Toluene / EtOH / H₂O | - | 100 mL | (4:1:1 ratio) |
Procedure:
-
To a 250 mL flask, add 3-Iodo-5-methylisoxazole (5.0 g), phenylboronic acid (3.20 g), and sodium carbonate (7.60 g).
-
Add the solvent mixture of Toluene (80 mL), Ethanol (10 mL), and Water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.83 g).
-
Heat the reaction to reflux (approx. 90 °C) under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
Cool to room temperature and add 50 mL of water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (Silica gel, 5-10% Ethyl Acetate in Hexane) to obtain 5-Methyl-3-phenylisoxazole.
Protocol 4: Synthesis of Valdecoxib (Final Product F)
This final stage involves a two-step, one-pot process: electrophilic iodination at the C-4 position of the isoxazole ring, followed by a second Suzuki coupling.
| Reagent | MW ( g/mol ) | Amount | Moles |
| Step 4a: Iodination | |||
| 5-Methyl-3-phenylisoxazole | 159.19 | 3.0 g | 18.8 mmol |
| Iodine (I₂) | 253.81 | 2.39 g | 9.4 mmol |
| Iodic Acid (HIO₃) | 175.91 | 0.83 g | 4.7 mmol |
| Acetic Acid (glacial) | 60.05 | 40 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |
| Step 4b: Suzuki Coupling | |||
| 4-(Aminosulfonyl)phenylboronic acid | 201.02 | 4.16 g | 20.7 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.65 g | 0.56 mmol (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.97 g | 56.3 mmol |
| Toluene / EtOH / H₂O | - | 100 mL | (4:1:1 ratio) |
Procedure:
-
Iodination: In a 250 mL flask, dissolve 5-Methyl-3-phenylisoxazole (3.0 g) in glacial acetic acid (40 mL). Add water (5 mL), concentrated H₂SO₄ (1 mL), iodine (2.39 g), and iodic acid (0.83 g).
-
Heat the mixture to 70-75 °C and stir for 3-4 hours until the purple color of iodine disappears. Monitor by TLC.
-
Cool the reaction and pour it into 200 mL of ice water containing sodium bisulfite to quench excess iodine.
-
Extract the product, 4-Iodo-5-methyl-3-phenylisoxazole, with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry over Na₂SO₄, filter, and concentrate. The crude product is often used directly in the next step.
-
Suzuki Coupling: To the flask containing the crude 4-Iodo-5-methyl-3-phenylisoxazole, add 4-(Aminosulfonyl)phenylboronic acid (4.16 g) and sodium carbonate (5.97 g).
-
Add the Toluene/EtOH/H₂O solvent mixture (100 mL) and degas with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.65 g) and heat to reflux for 12-16 hours under an inert atmosphere.
-
After cooling, perform an aqueous workup as described in Protocol 3.
-
Purify the final product by recrystallization from an ethanol/water mixture to yield pure Valdecoxib.[1][4][10]
Data Presentation & Characterization
The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
| Compound | Structure | MW ( g/mol ) | Expected Yield | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| Start | This compound | 170.17 | - | ~7.0 (s, 1H, isoxazole-H), ~4.2 (q, 2H, -OCH₂-), ~2.4 (s, 3H, -CH₃), ~1.3 (t, 3H, -CH₂CH₃) |
| B | 3-Amino-5-methylisoxazole | 98.10 | 85-95% | ~5.8 (s, 1H, isoxazole-H), ~4.0 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃) |
| D | 5-Methyl-3-phenylisoxazole | 159.19 | 70-85% | ~7.8-7.4 (m, 5H, Ar-H), ~6.4 (s, 1H, isoxazole-H), ~2.5 (s, 3H, -CH₃) |
| F | Valdecoxib | 314.36 | 65-80% | ~7.9 (d, 2H, Ar-H), ~7.5-7.3 (m, 7H, Ar-H), ~4.9 (br s, 2H, -SO₂NH₂), ~2.7 (s, 3H, -CH₃) |
Mechanistic Rationale for COX-2 Selectivity
The selective inhibition of COX-2 by diaryl-heterocycles like Valdecoxib is well-understood at a molecular level. The key to this selectivity lies in the structural differences between the active sites of the two COX isoforms.
The COX-2 active site is approximately 20% larger than that of COX-1. This is primarily due to the substitution of a bulky isoleucine residue (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution opens up a secondary, hydrophilic side-pocket. The sulfonamide (-SO₂NH₂) moiety of Valdecoxib is perfectly positioned to insert into this side-pocket, where it can form hydrogen bonds with key residues such as Arg513. This additional binding interaction significantly increases the affinity and residence time of the inhibitor in the COX-2 active site, while steric hindrance prevents it from binding in the same orientation within the narrower COX-1 channel.
Caption: Binding of Valdecoxib in the COX-2 active site.
Conclusion
This guide demonstrates the strategic utility of this compound as a valuable precursor in the synthesis of potent, selective COX-2 inhibitors. By employing a logical sequence of robust and well-documented chemical transformations—including hydrolysis, diazotization, and palladium-catalyzed Suzuki couplings—a complex diaryl-isoxazole structure can be efficiently constructed. The provided protocols offer a practical framework for researchers to synthesize these important therapeutic agents, facilitating further investigation and development in the field of anti-inflammatory medicine.
References
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Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. Available at: [Link]
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Tron, G. C., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry. Available at: [Link]
- Thakashinamoorthy, C., et al. (2005). A novel process for preparing valdecoxib. Google Patents (WO2005085218A1).
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry.
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Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. Available at: [Link]
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Sharma, V., & Kumar, V. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Rao, H. S. P., & Senthilkumar, S. P. (2009). A novel approach to the synthesis of valdecoxib. ResearchGate. Available at: [Link]
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Penning, T. D. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Pevarello, P., et al. (2014). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. Available at: [Link]
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Perrone, M. G., et al. (2004). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Kumar, D., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Krasnokutskaya, E. A., et al. (2007). A Convenient and General One-Pot Iodination of Aromatic and Heterocyclic Amines. Synthesis. Available at: [Link]
-
Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. Available at: [Link]
-
Vitale, P., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
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Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
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Kumari, S., et al. (2018). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]
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Wang, K., et al. (2013). Synthesis of Parecoxib. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Talley, J. J., et al. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Journal of Medicinal Chemistry. Available at: [Link]
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Douch, C., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Molecules. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Activity Testing of Novel Isoxazole Carboxamides
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The global challenge of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Isoxazole derivatives, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] Specifically, novel isoxazole carboxamides are gaining significant attention for their potential to overcome existing resistance mechanisms.[5][6]
The successful progression of these compounds from discovery to preclinical candidates hinges on rigorous and standardized evaluation of their antimicrobial efficacy. A systematic approach, employing validated and reproducible protocols, is paramount to accurately determine a compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature.[7][8]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a suite of detailed, self-validating protocols for the comprehensive antimicrobial characterization of novel isoxazole carboxamides, grounded in the principles and standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]
Foundational Concepts in Antimicrobial Assessment
Before proceeding to experimental protocols, it is crucial to understand the key parameters that define a compound's antimicrobial profile.
-
Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent inhibits the growth and replication of bacteria without killing them, whereas a bactericidal agent actively kills the bacteria.[1][13] This distinction is critical for clinical applications; bactericidal agents are often preferred for severe infections, especially in immunocompromised patients. The assays described herein are designed to differentiate between these two modes of action.
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[7][14][15][16] It is the primary screening parameter to gauge efficacy.
-
Minimum Bactericidal Concentration (MBC): To determine if a compound is bactericidal, the MBC test is performed subsequent to an MIC assay. The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a defined period.[17][18][19] The ratio of MBC to MIC is an important indicator; an MBC/MIC ratio of ≤4 is typically the threshold for defining a compound as bactericidal.[13][18]
-
Time-Kill Kinetics: While MIC and MBC provide endpoint data, time-kill assays offer a dynamic view of antimicrobial activity. These studies measure the rate of bacterial killing over time when exposed to various concentrations of the compound, providing invaluable insights into its pharmacodynamics and revealing whether its killing effect is concentration-dependent or time-dependent.[20][21][22]
-
The Challenge of Biofilms: In clinical settings, bacteria often exist within biofilms—structured communities encased in a self-produced polymeric matrix.[23] This mode of growth confers significant resistance to conventional antibiotics. Therefore, evaluating a novel compound's ability to both inhibit the formation of biofilms and eradicate pre-formed, mature biofilms is a critical step in assessing its potential clinical utility.[24]
Experimental Workflows and Protocols
The following section details the step-by-step protocols for a comprehensive evaluation of novel isoxazole carboxamides. Adherence to these methodologies, particularly regarding inoculum preparation and control inclusion, is essential for generating reliable and reproducible data.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol employs the broth microdilution method, a standardized technique for determining the MIC of a compound against a panel of microorganisms.[7]
Causality and Rationale:
-
Medium Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of non-fastidious aerobic bacteria.[25] Its composition is well-defined and low in inhibitors (like sulfonamides and trimethoprim) that could interfere with the compound's activity, ensuring high reproducibility.[25]
-
Inoculum Standardization: Standardizing the initial bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is a critical step.[26] This ensures that the challenge presented to the compound is consistent across all wells and experiments, preventing false results due to an excessively high or low bacterial load. The final concentration in the well should be ~5 x 10⁵ CFU/mL.[7][26]
-
Controls: The inclusion of multiple controls makes the assay self-validating. The Growth Control ensures the bacteria are viable and the medium is supportive. The Sterility Control confirms the medium and plate are not contaminated. The Positive Control (a known antibiotic) validates the assay's sensitivity and provides a benchmark for comparison.
Materials:
-
Novel Isoxazole Carboxamide (stock solution in a suitable solvent, e.g., DMSO)
-
96-well, sterile, flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette and sterile tips
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole carboxamide in a 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
In well 1, add 200 µL of the compound at the highest desired concentration (prepared in CAMHB).
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial transfer across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.
-
-
Inoculation:
-
Add the appropriate volume of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isoxazole carboxamide at which there is no visible growth (i.e., the first clear well).[26]
Visualization of MIC Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay to determine the concentration of the compound that results in bacterial death.
Causality and Rationale:
-
Principle of Subculturing: The MIC test only reveals growth inhibition, not cell death.[13] By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or have been killed. Growth on the agar indicates a bacteriostatic effect at that concentration, while a lack of growth indicates a bactericidal effect.
-
The 99.9% Kill Threshold: The definition of bactericidal activity as a ≥99.9% (or 3-log₁₀) reduction in the initial inoculum is a stringent and widely accepted standard in microbiology.[13][18][19] This ensures that the observed effect is a robust killing activity and not just a significant reduction in viability.
Materials:
-
Completed MIC plate from Protocol 3.1
-
Nutrient Agar or Tryptic Soy Agar (TSA) plates
-
Micropipette and sterile tips
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Selection of Wells: Identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth. Also include the growth control well.
-
Subculturing: From each selected well, take a 10-100 µL aliquot and spread it evenly onto a labeled agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control.
-
Colony Counting: Count the number of Colony Forming Units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of the isoxazole carboxamide that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count from the growth control at Time 0.[13]
Visualization of MIC to MBC Transition
Caption: Workflow illustrating the transition from MIC to MBC determination.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate and nature of the compound's bactericidal or bacteriostatic activity.
Causality and Rationale:
-
Dynamic Assessment: Unlike the static MIC/MBC endpoints, this assay tracks bacterial viability over a 24-hour period.[20] This reveals how fast the compound works and whether its effect is sustained.
-
Concentration- vs. Time-Dependence: By testing multiples of the MIC (e.g., 1x, 2x, 4x MIC), the resulting kill curves can elucidate the compound's pharmacodynamic properties.[22] A concentration-dependent agent will show a faster and greater rate of killing as the concentration increases. A time-dependent agent will show similar killing rates above the MIC, with efficacy depending more on the duration of exposure. This information is vital for designing effective dosing regimens.
Materials:
-
Mid-logarithmic phase culture of the test organism
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
TSA plates for colony counting
Step-by-Step Methodology:
-
Preparation: Prepare tubes containing CAMHB with the isoxazole carboxamide at desired final concentrations (e.g., 0x MIC [Growth Control], 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each tube with the test organism to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Time Zero Sampling (T₀): Immediately after inoculation, vortex each tube and remove an aliquot. Perform serial dilutions in sterile saline and plate onto TSA to determine the initial CFU/mL count.
-
Incubation and Sampling: Place the tubes in a shaking incubator at 37°C. At subsequent, predefined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube, serially dilute, and plate for CFU counting.[27]
-
Colony Counting: After 18-24 hours of incubation, count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][27] Bacteriostatic activity is characterized by little to no change from the initial inoculum count, while the growth control shows a significant increase.
Protocol 4: Anti-Biofilm Activity Assessment
This protocol uses the crystal violet staining method to quantify the compound's effect on both biofilm formation and the integrity of pre-formed biofilms.[23]
Causality and Rationale:
-
Clinical Relevance: Testing against biofilms provides a more clinically relevant assessment of an antimicrobial's potential, as many persistent infections are biofilm-mediated.
-
Dual-Mode Testing: The protocol is divided into two modes. The Inhibition Assay assesses the compound's ability to prevent bacteria from adhering and forming a biofilm. The Eradication Assay tests the much more challenging ability of the compound to penetrate and disrupt an established, mature biofilm.
-
Biomass Quantification: Crystal violet is a simple but effective dye that stains both the bacterial cells and the extracellular polymeric matrix of the biofilm.[23][28] The amount of dye retained, measured via absorbance, is directly proportional to the total biofilm biomass, providing a quantitative measure of the compound's effect.
Materials:
-
96-well, sterile, tissue culture-treated plates (for enhanced adherence)
-
Tryptic Soy Broth (TSB) often supplemented with glucose to promote biofilm formation
-
0.1% (w/v) Crystal Violet solution
-
30-33% Acetic Acid or 95% Ethanol for solubilization
-
Microplate reader
Step-by-Step Methodology (Biofilm Inhibition):
-
In a 96-well plate, add 100 µL of bacterial suspension (~10⁶ CFU/mL in TSB) and 100 µL of the isoxazole carboxamide at 2x the desired final concentration. Include appropriate growth and sterility controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing: Carefully discard the liquid content from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.
-
Fixation: Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the stain and wash the plate thoroughly with water until the water runs clear.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to dissolve the bound stain.
-
Quantification: Measure the absorbance at a wavelength of ~570-595 nm using a microplate reader. Calculate the percentage of inhibition relative to the growth control.
Step-by-Step Methodology (Biofilm Eradication):
-
First, establish biofilms by inoculating wells with 200 µL of bacterial suspension and incubating at 37°C for 24 hours.
-
Remove the media and wash away planktonic cells with PBS as described above.
-
Add 200 µL of fresh media containing the isoxazole carboxamide at various concentrations to the established biofilms.
-
Incubate for an additional 24 hours.
-
Proceed with the washing, fixation, staining, and quantification steps as described for the inhibition assay.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a structured format.
Table 1: Example Summary of MIC and MBC Data for Isoxazole Carboxamide IXC-01
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 4 | 8 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Positive | 8 | >64 | >8 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Negative | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 | 32 | 2 | Bactericidal |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | N/A | N/A | Moderate Activity |
Interpretation Notes:
-
A low MIC value indicates high potency.
-
An MBC/MIC ratio ≤ 4 suggests bactericidal activity.[13][18]
-
Time-kill curves should be analyzed for a ≥3-log₁₀ drop in viability for bactericidal classification.
-
Anti-biofilm data should be presented as the percentage of inhibition or eradication compared to the untreated control. A compound that is effective at concentrations close to its MIC is considered a strong candidate.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic and comprehensive evaluation of novel isoxazole carboxamides. By determining the MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a detailed efficacy profile, enabling data-driven decisions for lead compound prioritization. This rigorous, multi-faceted approach is essential for identifying promising candidates that can contribute to the development of the next generation of antimicrobial therapies. The versatile isoxazole scaffold continues to be a valuable starting point for the discovery of agents with potent and clinically relevant antimicrobial activity.[1][3][29]
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved January 22, 2026, from [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved January 22, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 22, 2026, from [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]
-
Microtiter plate assays to assess antibiofilm activity against bacteria. (2021). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (n.d.). Scholars Research Library. Retrieved January 22, 2026, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 22, 2026, from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 22, 2026, from [Link]
-
Time Kill Assay. (n.d.). rskoria technicals. Retrieved January 22, 2026, from [Link]
-
EUCAST. (n.d.). ESCMID. Retrieved January 22, 2026, from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 22, 2026, from [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
EUCAST - Home. (n.d.). EUCAST. Retrieved January 22, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 22, 2026, from [Link]
-
A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved January 22, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Acdemia.edu. Retrieved January 22, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved January 22, 2026, from [Link]
-
Time-Kill Assay Services for Antimicrobial Development. (n.d.). Pharma Industry Review. Retrieved January 22, 2026, from [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved January 22, 2026, from [Link]
-
A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 22, 2026, from [Link]
-
Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. (2022). YouTube. Retrieved January 22, 2026, from [Link]
-
Guidance Documents. (n.d.). EUCAST. Retrieved January 22, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed. Retrieved January 22, 2026, from [Link]
-
Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Retrieved January 22, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
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- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identification of byproducts in the reaction of 3-amino-5-methylisoxazole with ethyl chloroformate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl (5-methylisoxazol-3-yl)carbamate. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of your target compound while minimizing byproduct formation.
Reaction Overview
The reaction of 3-amino-5-methylisoxazole with ethyl chloroformate is a standard acylation procedure to form the corresponding ethyl carbamate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated in situ.
-
Main Reaction: 3-Amino-5-methylisoxazole + Ethyl Chloroformate → this compound
-
CAS Numbers:
While seemingly straightforward, this reaction is prone to the formation of specific byproducts that can complicate purification and reduce yields. Understanding the mechanistic pathways that lead to these impurities is critical for effective troubleshooting.
Mechanistic Pathways: Product and Key Byproduct
The primary reaction follows a nucleophilic acyl substitution mechanism. However, a key competitive pathway involves the formation of a symmetrical urea byproduct, N,N'-bis(5-methylisoxazol-3-yl)urea.
Caption: Competing reaction pathways for product and byproduct formation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-amino-5-methylisoxazole.
Answer: This issue typically points to incomplete reaction, which can be caused by several factors:
-
Insufficient Base: The reaction generates one equivalent of HCl. Without a sufficient amount of base (at least 1.1 equivalents) to act as a scavenger, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.
-
Poor Reagent Quality: Ethyl chloroformate is highly sensitive to moisture and can hydrolyze to ethanol and HCl, reducing its effective concentration. Ensure you are using a fresh bottle or a properly stored aliquot.
-
Low Temperature: While the reaction should be run at a reduced temperature (e.g., 0 °C) to control exothermicity and side reactions, temperatures that are too low may significantly slow the reaction rate. If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition.
-
Base Type: While common bases like triethylamine (TEA) or pyridine are effective, highly hindered bases may not be efficient at scavenging the proton in a timely manner.
Self-Validation Protocol: Before workup, spot the reaction mixture on a TLC plate against a standard of the starting material. If a significant amount of starting material remains after a reasonable time (e.g., 2-4 hours), consider adding an additional portion (0.2 eq) of the base and ethyl chloroformate.
Question 2: My final product is contaminated with a significant amount of a less polar, high-melting point solid. The ¹H NMR shows a single methyl peak and a single isoxazole ring proton, but the integration is off, and there's a broad NH signal.
Answer: This is the classic signature of the symmetrical urea byproduct, N,N'-bis(5-methylisoxazol-3-yl)urea (CAS 1796383-31-7)[3]. Its formation is favored under specific conditions:
-
Causality: Urea formation occurs when one molecule of the starting amine reacts with ethyl chloroformate to form a transient carbamoyl chloride or isocyanate intermediate. This highly reactive intermediate is then rapidly attacked by a second molecule of the starting amine.
-
Favorable Conditions:
-
Localized High Concentration of Amine: Adding the ethyl chloroformate too slowly to a concentrated solution of the amine can promote this pathway. The ideal approach is to add the amine solution to the chloroformate solution.
-
Insufficiently Low Temperature: Higher temperatures can accelerate the decomposition of the initial carbamate product or promote the formation of the isocyanate intermediate. The reaction should be initiated at 0 °C or below.
-
Incorrect Stoichiometry: Using an excess of the amine relative to the ethyl chloroformate will naturally favor the formation of the 2:1 adduct (urea).
-
Troubleshooting Workflow:
Caption: Decision tree for minimizing symmetrical urea byproduct.
Question 3: I observe a third spot on my TLC, and my mass spectrum shows a peak corresponding to a di-acylated product. What is happening?
Answer: This suggests the formation of an N,N-diacylated byproduct, where the nitrogen of the newly formed carbamate acts as a nucleophile and attacks a second molecule of ethyl chloroformate.
-
Mechanism: The carbamate nitrogen is less nucleophilic than the starting amine, but under forcing conditions (e.g., excess ethyl chloroformate, elevated temperatures, or with a very strong, non-hindered base), it can be deprotonated and react further.
-
Mitigation Strategy:
-
Strict Stoichiometry: Avoid using a large excess of ethyl chloroformate. A slight excess (1.05 eq) is usually sufficient.
-
Temperature Control: Maintain a low temperature (0 °C) throughout the addition and for at least one hour afterward before allowing the reaction to warm.
-
Choice of Base: Using a moderately hindered base like pyridine can sometimes disfavor the deprotonation of the bulkier carbamate product compared to the starting amine.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc) are recommended. They are inert to the reagents and facilitate easy workup.
-
Can I use an inorganic base like K₂CO₃ or NaHCO₃? While possible, heterogeneous reactions with inorganic bases are often slower and less efficient for this transformation. They can lead to localized pH spikes and may require a phase-transfer catalyst. Homogeneous reactions with soluble organic bases like triethylamine or pyridine provide better control.
-
How do I purify the product away from the urea byproduct? Purification can be challenging due to similar polarities.
-
Column Chromatography: This is the most effective method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will typically elute the urea byproduct first, followed by the desired carbamate.
-
Crystallization: If the desired product is a solid, crystallization can be very effective. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol, toluene) to find conditions where the desired product crystallizes while the urea remains in solution (or vice-versa).
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Optimized for Low Byproduct Formation)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-amino-5-methylisoxazole (1.0 eq) and anhydrous THF (approx. 10 mL per gram of amine).
-
Base Addition: Add pyridine (1.2 eq) to the flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate dry flask, prepare a solution of ethyl chloroformate (1.05 eq) in anhydrous THF (approx. 2 mL per mL of chloroformate).
-
Addition: Add the ethyl chloroformate solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: HPLC-MS Method for Reaction Monitoring
This method can be used to resolve the starting material, product, and major byproduct.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm and 254 nm; ESI+ MS Scan |
| Expected Elution | 1. 3-Amino-5-methylisoxazole (most polar) 2. This compound 3. N,N'-bis(5-methylisoxazol-3-yl)urea (least polar) |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Ethyl chloroformate. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. Available at: [Link]
Sources
Technical Support Center: Purification Strategies for N-Isoxazolyl Carbamates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-isoxazolyl carbamates. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important class of compounds. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses common issues encountered during the purification of N-isoxazolyl carbamates, offering step-by-step solutions grounded in chemical principles.
Issue 1: Co-elution of Starting Materials and Product in Column Chromatography
Question: I am struggling to separate my N-isoxazolyl carbamate product from unreacted starting materials (e.g., isoxazolyl amine and alcohol/chloroformate) using silica gel column chromatography. What can I do to improve the separation?
Answer: Co-elution is a frequent challenge, often stemming from similar polarities between the product and starting materials. Here’s a systematic approach to troubleshoot and optimize your chromatographic separation:
Underlying Cause: The polarity of your N-isoxazolyl carbamate is likely too close to that of the unreacted isoxazolyl amine or other starting materials. The carbamate linkage, while polar, may not sufficiently differentiate the product on a standard silica gel stationary phase with a common eluent system.
Strategic Solutions:
-
Solvent System Optimization: A multi-pronged approach to eluent modification is often the most effective strategy.
-
Polarity Gradient Adjustment: Instead of a large polarity jump in your gradient, employ a shallower gradient. This will increase the resolution between closely eluting compounds.
-
Introduction of a Third Solvent: Adding a small percentage of a third solvent with different properties can significantly alter selectivity. For instance, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can modulate the interactions with the silica surface.
-
Acidic or Basic Additives: If your starting amine is basic, adding a small amount (0.1-1%) of a volatile base like triethylamine to your eluent can suppress its interaction with acidic silanol groups on the silica, leading to a sharper peak and potentially better separation from the neutral carbamate product. Conversely, if acidic impurities are present, a small amount of acetic acid can be beneficial.
-
-
Stationary Phase Modification: If solvent optimization is insufficient, consider alternative stationary phases.
-
Alumina (Basic or Neutral): For separating basic impurities like unreacted amines, basic alumina can be highly effective as it will strongly retain the amine, allowing the carbamate to elute more freely.
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase flash chromatography (using a C18-functionalized silica) with a water/acetonitrile or water/methanol gradient can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.
-
Experimental Protocol: Optimizing a Flash Chromatography Separation
-
TLC Analysis: Run thin-layer chromatography (TLC) plates in various solvent systems to identify a system that provides the best separation (largest ΔRf) between your product and the impurity. Test solvent systems such as:
-
Hexane:Ethyl Acetate (in varying ratios)
-
Dichloromethane:Methanol (for more polar compounds)
-
Toluene:Acetone
-
-
Column Packing: Dry pack the silica gel column and then flush with the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often results in better resolution than liquid injection.
-
Elution: Begin with a low-polarity mobile phase and gradually increase the polarity. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate over 10-15 column volumes.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions.
Issue 2: Product Decomposition on Silica Gel
Question: I observe significant streaking and loss of my N-isoxazolyl carbamate product during silica gel chromatography. I suspect it might be decomposing. How can I prevent this?
Answer: Carbamates can be susceptible to hydrolysis, particularly on the acidic surface of silica gel. The isoxazole ring itself is generally stable, but its electron-withdrawing nature can influence the stability of the adjacent carbamate linkage.
Underlying Cause: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the hydrolysis of the carbamate bond, especially if there is residual water in the solvents or on the silica.
Strategic Solutions:
-
Neutralization of Silica Gel: Deactivating the acidic sites on the silica gel is a primary strategy.
-
Triethylamine Wash: Before packing the column, prepare a slurry of the silica gel in the initial eluent containing 1-2% triethylamine. This will neutralize the acidic sites.
-
Pre-treated Silica: Commercially available deactivated or neutral silica gel can be used.
-
-
Alternative Purification Techniques: If decomposition persists, avoiding silica gel is the best approach.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. A systematic solvent screen is necessary to find the ideal solvent or solvent pair.[1]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale offers high resolution and can be performed with a variety of stationary phases, including those that are less acidic than standard silica gel.
-
Experimental Protocol: Recrystallization of N-Isoxazolyl Carbamates
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane/ethyl acetate mixture) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a suitable recrystallization solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-isoxazolyl carbamate product?
A1: The impurities will largely depend on the synthetic route.
-
From Isoxazolyl Amine and a Chloroformate: Unreacted isoxazolyl amine and the corresponding alcohol from the chloroformate are common. Di-isoxazolyl urea can also form if the chloroformate is unstable or if there are traces of water.
-
From Curtius Rearrangement of an Isoxazolyl Acyl Azide: The primary impurity is often the corresponding isoxazolyl amine, formed from the hydrolysis of the intermediate isocyanate. Symmetrical di-isoxazolyl urea can also be a significant byproduct.[2]
-
General Byproducts: Solvents, residual catalysts, and reagents from the workup are also potential impurities.
Q2: How can I effectively remove unreacted isoxazolyl amine from my product?
A2: An acidic wash during liquid-liquid extraction is highly effective. The basic amine will be protonated and move into the aqueous layer, while the neutral carbamate product remains in the organic layer.
Experimental Protocol: Acidic Wash for Amine Removal
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride).
-
Separate the layers. The amine impurity will be in the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product enriched in the desired carbamate.
Q3: My N-isoxazolyl carbamate seems to be unstable in solution over time. What are the likely causes and how can I mitigate this?
A3: Carbamates are generally susceptible to hydrolysis under both acidic and basic conditions, with alkaline conditions often leading to faster degradation.[3] The electron-withdrawing nature of the isoxazole ring may influence the stability of the carbamate linkage.
-
pH Stability: Carbamates are generally most stable in a neutral pH range (pH 6-8). Avoid prolonged exposure to strong acids or bases during workup and purification.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation. When concentrating your product, use a rotary evaporator at a moderate temperature. Store purified compounds at low temperatures, protected from light and moisture.
-
Solvent Choice: Protic solvents, especially in the presence of trace acid or base, can facilitate hydrolysis. For long-term storage, consider dissolving the compound in an aprotic solvent like dichloromethane or storing it as a neat solid.
Q4: Can I use liquid-liquid extraction as a primary purification method?
A4: Liquid-liquid extraction is an excellent initial purification step (workup) but is rarely sufficient to achieve high purity on its own. It is very effective for removing water-soluble impurities, acids, and bases.[6][7] However, it will not separate your product from other organic, neutral impurities with similar solubility profiles. It should be used in conjunction with chromatography or recrystallization.
Visualizing Purification Workflows
A well-planned purification strategy is crucial for success. The following diagrams illustrate common decision-making processes.
Caption: General purification workflow for N-isoxazolyl carbamates.
Caption: Troubleshooting poor chromatographic separation.
Quantitative Data Summary
| Purification Technique | Typical Recovery | Purity Achieved | Key Considerations |
| Flash Column Chromatography | 60-90% | >95% | Potential for product degradation on silica; solvent optimization is key. |
| Recrystallization | 50-80% | >99% | Product must be a solid; requires finding a suitable solvent system.[1] |
| Preparative HPLC | 70-95% | >98% | Higher cost; excellent for difficult separations and high purity requirements. |
| Liquid-Liquid Extraction | >90% (for workup) | Low (removes specific impurities) | Primarily for initial workup to remove acids, bases, and water-soluble components.[6][7] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Shaikh, I. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Chem LibreTexts. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia.
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
- Badorc, A., et al. (2001). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Agricultural and Food Chemistry, 49(10), 4693-4699.
- Nguyen, H. D., et al. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Organic Letters, 27(5), 1130-1135.
- Nguyen, H. D., et al. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters.
- Ghosh, A., et al. (2008). Decarbamoylation of Primary Carbamates Using Sodium in Silica Gel (Na_SG). Tetrahedron Letters, 49(36), 5287-5289.
- Waters Corporation. (n.d.).
- Denisov, A. Y., et al. (1996). Structure and stability of isoxazoline compounds. Russian Chemical Bulletin, 45, 2373-2376.
- Salman, H., et al. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(7), 1144.
- Lindquist, E. (2008). Effect of water pH on the stability of pesticides.
- Flesch, D., et al. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega, 6(20), 13083-13101.
- JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
-
Heterocyclic Chemistry. (n.d.). liquid-liquid extraction. Retrieved from [Link]
Sources
- 1. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
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- 6. journalspub.com [journalspub.com]
- 7. journalspub.com [journalspub.com]
Technical Support Center: Navigating Cell Permeability Challenges of Isoxazole-Based Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common hurdle of poor cell permeability in isoxazole-based compounds. The isoxazole scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for a wide array of therapeutic agents.[1][2][3] However, its inherent physicochemical properties can often lead to challenges in cellular uptake, limiting the therapeutic potential of promising drug candidates.[4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to diagnose and resolve permeability issues in your isoxazole-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of isoxazole-containing compounds.
Q1: My isoxazole-based compound shows excellent target engagement in biochemical assays but has low activity in cell-based assays. Could poor cell permeability be the culprit?
A1: Yes, this is a classic scenario pointing towards poor cell permeability. A significant drop in potency between a biochemical (cell-free) and a cell-based assay strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. Several factors inherent to the isoxazole scaffold and its substitutions can contribute to this, including polarity, molecular weight, and the number of hydrogen bond donors and acceptors, which may not be optimal for passive diffusion across the cell membrane.[6]
Q2: What are the primary mechanisms that limit the cell permeability of small molecules like isoxazole derivatives?
A2: The two primary barriers to cell permeability for isoxazole compounds are:
-
Passive Diffusion Limitation: The compound may possess physicochemical properties (e.g., high polarity, large size, excessive hydrogen bonding capacity) that hinder its ability to partition into and diffuse across the lipid bilayer of the cell membrane.[6][7]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which are membrane proteins that actively transport a wide range of substrates out of the cell.[8][9][10] This prevents the compound from accumulating to effective intracellular concentrations.
Q3: What are the initial, cost-effective steps I can take to assess the permeability of my isoxazole compound?
A3: A tiered approach is recommended, starting with simple, high-throughput in vitro assays before moving to more complex and resource-intensive methods.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane.[11][12][13] It is an excellent first-line screening tool to rank compounds based on their lipophilicity and passive diffusion characteristics.[14]
-
In Silico Modeling: Computational tools can predict a compound's physicochemical properties, such as logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[15][16][17] These parameters are correlated with cell permeability and can provide early insights into potential issues.
Q4: When should I consider using cell-based permeability assays like Caco-2 or MDCK?
A4: Cell-based assays are the next logical step after initial screening with PAMPA or in silico models. They provide a more biologically relevant assessment of permeability by incorporating both passive diffusion and the influence of active transport mechanisms.
-
Caco-2 Cell Assay: These human colon adenocarcinoma cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[18][19] This assay is considered the gold standard for predicting oral drug absorption and can assess both passive and active transport.[14]
-
MDCK Cell Assay: Madin-Darby canine kidney cells also form a polarized monolayer and are often used to assess permeability.[19] Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDR1-MDCK for P-gp) are particularly useful for identifying if your compound is an efflux pump substrate.[19]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving poor cell permeability in your isoxazole compounds.
Issue 1: Low Permeability in PAMPA Assay
-
Observation: Your isoxazole compound exhibits a low apparent permeability coefficient (Papp) in the PAMPA assay.
-
Root Cause Analysis: This strongly indicates that the compound's fundamental physicochemical properties are not conducive to passive diffusion across a lipid membrane. Key contributing factors are likely high polarity, low lipophilicity, or a large molecular size.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Issue 2: High Permeability in PAMPA but Low Cellular Activity and/or Low Caco-2 Permeability
-
Observation: Your compound appears to have good passive permeability in the PAMPA assay, but its activity in cell-based assays is low, and its permeability in the Caco-2 assay is also poor.
-
Root Cause Analysis: This discrepancy strongly suggests the involvement of active efflux. The compound can passively diffuse into the cell, but it is then actively transported out by efflux pumps like P-gp, resulting in a low net intracellular concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected active efflux.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of isoxazole-based compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm)
-
96-well acceptor plates (e.g., flat-bottom, non-treated)
-
Dodecane
-
Lecithin (e.g., from soybean)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).
-
Coat the Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the 96-well filter plate, ensuring the entire surface of the filter is coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate:
-
Prepare a stock solution of the test and control compounds in PBS. The final concentration of DMSO should be less than 1%.
-
Add 150 µL of the compound solutions to the wells of the coated filter plate (this is now the donor plate).
-
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor plates for analysis.
-
Quantification: Determine the concentration of the compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = (Vd * C_D(0)) / (Vd + Va)
-
C_D(0) = initial concentration in the donor well
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine if an isoxazole-based compound is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
Lucifer yellow for monolayer integrity assessment
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.[20]
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. TEER values should be above 250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.
-
-
Permeability Experiment:
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio (ER):
-
Calculate the Papp for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER greater than 2 is a strong indication that the compound is a substrate for an efflux transporter.
-
Part 4: Data Interpretation and Structural Modification Strategies
Permeability Classification Table
| Papp (x 10⁻⁶ cm/s) | Permeability Class | Predicted Human Absorption |
| < 1 | Low | < 30% |
| 1 - 10 | Moderate | 30 - 70% |
| > 10 | High | > 70% |
Strategies for Structural Modification to Improve Permeability
| Strategy | Rationale | Example Modifications |
| Increase Lipophilicity | Enhance partitioning into the lipid bilayer. | Introduce small alkyl or halogen substituents on aromatic rings. |
| Reduce Hydrogen Bonding Potential | Decrease the energy penalty for desolvation before entering the membrane. | N-methylation of amides; replace -OH or -NH₂ with less polar bioisosteres (e.g., -OCH₃). |
| Mask Polar Groups (Prodrug Approach) | Temporarily increase lipophilicity for better absorption; the masking group is cleaved in vivo to release the active drug.[21] | Esterification of carboxylic acids or alcohols. |
| Disrupt Efflux Pump Recognition | Modify the structure to reduce its affinity for efflux transporters. | Introduce bulky groups or alter the charge distribution to disrupt binding to the transporter. |
| Formulation Strategies | Improve solubility and facilitate uptake without chemical modification.[22] | Encapsulation in nanoformulations like lipid-based or polymeric nanoparticles.[21] |
References
-
Teledyne LABS. (n.d.). Permeation Testing. Retrieved from [Link]
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 957-967.
-
Labinsights. (2023, May 8). Method for Determination of Drug Permeability. Retrieved from [Link]
- Łan M., et al. (2018). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Pharmaceuticals (Basel), 11(4), 105.
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38.
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- van de Streek, M., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9348-9370.
- Tsinman, K., et al. (2011).
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10).
-
Pharmaron. (n.d.). Permeability. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy.
-
BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
- Deshpande, A., et al. (2009). Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes. Journal of Pharmaceutical Sciences, 98(7), 2412-2422.
-
GVK BIO. (n.d.). Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data. Retrieved from [Link]
- Falanga, A. P., et al. (2023).
- Gedeon, T., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated with in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5113-5125.
-
Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]
- O'Shea, C., et al. (2020).
- Do, H. T., et al. (2021). Predictive Modeling of PROTAC Cell Permeability with Machine Learning.
- Wang, L., et al. (2018). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1109-1114.
- Crawford, T. D., et al. (2016). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 59(22), 10375-10392.
- Sysak, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(13), 7013.
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- Le, A. V., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- London, N., et al. (2014). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 57(21), 8980-8989.
- Shapiro, A. B. (2015, April 21). How to increase cell permeability of highly lipophillic compounds in vitro?
- Sharma, A., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Critical Reviews in Microbiology, 48(4), 517-536.
- Abdali, N., et al. (2021). Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. Molecules, 26(16), 4997.
- Al-Ostoot, F. H., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6526.
- Jang, S. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 11(11), 1547.
- Fujisawa, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 109-122.
- Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1610-1616.
- Le, A. V., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
- Singh, A., & Singh, S. K. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Pharma Excipients. (2024). Ex vivo permeability study of poorly soluble drugs across gastrointestinal membranes: acceptor compartment media composition.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Permeation Testing | Teledyne LABS [teledynelabs.com]
- 12. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeability Assessment of a High-Throughput Mucosal Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. labinsights.nl [labinsights.nl]
- 20. pharmaron.com [pharmaron.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in scaling up the synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate
Answering the user's request.
Technical Support Center: Synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are scaling up this synthesis. We will move beyond simple procedural steps to address the nuanced challenges you may encounter, providing troubleshooting guides and FAQs in a direct question-and-answer format to ensure your synthesis is both successful and scalable.
The primary route to this molecule involves the acylation of 5-methylisoxazol-3-amine with ethyl chloroformate. While seemingly straightforward, this reaction is fraught with potential pitfalls, from managing the reactivity of the reagents to controlling side-product formation. This guide provides field-proven insights to navigate these challenges effectively.
Core Reaction Scheme
The fundamental transformation is the reaction of the primary amino group on the isoxazole ring with ethyl chloroformate in the presence of a non-nucleophilic base.
Caption: General synthesis of this compound.
Recommended Baseline Protocol
This protocol is designed to be a robust starting point for your experiments. Each step has been optimized to mitigate common failure points.
Materials:
-
5-methylisoxazol-3-amine (Ensure >98% purity)
-
Ethyl chloroformate (Fresh bottle or freshly distilled, >99%)
-
Triethylamine (Et3N), distilled from CaH2
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 5-methylisoxazol-3-amine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous THF (approx. 0.1 M concentration). Add triethylamine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. A consistent, low temperature is critical for controlling the reaction's exotherm and minimizing side products.[1][2]
-
Reagent Addition: Add ethyl chloroformate (1.1 eq.), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the chloroformate solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, let the reaction mixture stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting amine is consumed, cool the mixture back to 0 °C and carefully quench the reaction by adding saturated NaHCO3 solution to neutralize any remaining ethyl chloroformate and the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up.
Section 1: Low or No Product Yield
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
A: Low yields typically trace back to one of three areas: reagent quality, reaction conditions, or work-up losses.
-
Reagent Quality:
-
Ethyl Chloroformate: This is the most likely culprit. It is highly susceptible to hydrolysis by atmospheric moisture, degrading into ethanol, CO2, and corrosive HCl. Using an old bottle or one that has been opened frequently is a common source of failure.
-
5-Methylisoxazol-3-amine: Impurities from its synthesis, such as unreacted starting materials or cyclization byproducts, can consume the ethyl chloroformate.[3]
-
Solvent: The presence of water or other nucleophilic impurities (e.g., ethanol in THF) will consume the chloroformate.
-
-
Reaction Conditions:
-
Temperature Control: Allowing the temperature to rise significantly during the addition of ethyl chloroformate can lead to side reactions, including the formation of urea byproducts.
-
Base Stoichiometry: Insufficient base (less than 1.0 equivalent relative to the chloroformate) will result in the accumulation of HCl, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Application Scientist's Insight: Before starting a large-scale reaction, I always recommend running a small-scale test with a fresh bottle of ethyl chloroformate. If the test fails, the reagent is suspect. Furthermore, confirm the purity of your starting amine via NMR or GC-MS. The presence of residual water in your solvent can be checked with a Karl Fischer titration or by using a freshly opened bottle of anhydrous solvent.
Caption: Decision tree for troubleshooting low yield issues.
Q2: I'm not getting any product at all, and my starting material is fully consumed. What happened?
A: This scenario often points to product instability under the reaction or work-up conditions, or the formation of a water-soluble byproduct.
-
Isoxazole Ring Instability: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions. While generally stable to mild bases like triethylamine, using stronger bases (e.g., hydroxides, alkoxides) or exposing the ring to reductive conditions can cause decomposition.[4]
-
Hydrolysis during Work-up: If the work-up is performed under acidic conditions (e.g., an HCl wash to remove the base), the carbamate product can be hydrolyzed back to the starting amine, which would then be protonated and remain in the aqueous layer.
-
Formation of Water-Soluble Complexes: While less common, the product could form a salt or complex that is highly soluble in the aqueous phase.
Application Scientist's Insight: Always perform a neutral or mildly basic work-up (e.g., using NaHCO3). Avoid strong acids or bases. To check for product in the aqueous layer, take a small sample of the aqueous phase after extraction, basify it if necessary, and back-extract with a solvent like dichloromethane to see if any product can be recovered. Also, analyze the crude reaction mixture by LC-MS before work-up to confirm if the product was formed in the first place.
Section 2: Impurity and Side Product Formation
Q3: My NMR/LC-MS shows a significant impurity with a mass corresponding to a urea derivative. How do I prevent this?
A: The formation of N,N'-bis(5-methylisoxazol-3-yl)urea is a classic side reaction. It occurs when the isocyanate, formed in situ from the carbamate or other pathways, reacts with another molecule of the starting amine.
Causality:
-
Overheating: High local concentrations of heat during the exothermic addition of ethyl chloroformate can promote the elimination of ethanol from the desired carbamate product to form a highly reactive isocyanate intermediate.
-
Reaction with Amine: This isocyanate is then rapidly trapped by the most abundant nucleophile present, which is the 5-methylisoxazol-3-amine, to form the symmetrical urea byproduct.
Prevention Strategies:
-
Strict Temperature Control: This is the most critical factor. Maintain the reaction at 0 °C or even lower (-10 °C) during the addition.
-
Slow, Dilute Addition: Add the ethyl chloroformate as a dilute solution in your reaction solvent, and add it very slowly (dropwise) to prevent localized temperature spikes.
-
Reverse Addition: In some cases, adding the amine/base solution to the ethyl chloroformate solution (at low temperature) can be beneficial, as it ensures the chloroformate is never the limiting reagent until the very end of the reaction.
Q4: What is the best choice of base and solvent for this reaction to maximize purity?
A: The ideal base should be a strong enough proton scavenger to neutralize HCl but non-nucleophilic to avoid reacting with ethyl chloroformate. The solvent must be aprotic and inert.
| Reagent | Pros | Cons / Risks | Recommendation |
| Base | |||
| Triethylamine (Et3N) | Inexpensive, appropriate pKa (~10.7) | Can be difficult to remove completely; potential for N-alkylation at high temperatures.[5] | Excellent choice. Use 1.2-1.5 equivalents. |
| DIPEA | More sterically hindered, reducing alkylation risk | More expensive; higher boiling point | A superior but costlier alternative to Et3N. |
| Pyridine | Good solvent properties | Nucleophilic, can form a reactive acylpyridinium intermediate leading to side products. Slower reaction rates. | Not recommended. |
| K2CO3 / Cs2CO3 | Heterogeneous, easy to filter off | Lower basicity, can lead to sluggish or incomplete reactions in some aprotic solvents.[5][6] | Viable for scale-up but may require a polar aprotic solvent like DMF and longer reaction times. |
| Solvent | |||
| THF | Good solubility, easy to remove | Peroxide formation risk; lower boiling point may not be suitable for less reactive substrates. | Excellent choice for lab scale. |
| DCM | Excellent solubility, inert | Environmental concerns; lower boiling point. | Good alternative to THF. |
| Acetonitrile | Polar, good for solubility | Can be reactive under certain conditions. | Use with caution; screen on a small scale first. |
| DMF | High boiling point, good for stubborn reactions | Difficult to remove; can promote side reactions like N-alkylation.[5] | Not recommended unless necessary for solubility. |
Application Scientist's Insight: For scalability and purity, my primary recommendation is Triethylamine in THF or DCM . The combination provides a clean, fast reaction that is easy to work up. The key is to use freshly distilled triethylamine over a drying agent like calcium hydride to ensure it is anhydrous.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from reaction setup to the final, purified product.
Caption: Step-by-step experimental workflow for the synthesis.
References
-
PrepChem. (2018). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Coll. Vol. 6, p.781 (1988); Vol. 54, p.93 (1974). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link][7]
-
Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis. Retrieved from [6]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. Coll. Vol. 10, p.108 (2004); Vol. 79, p.194 (2002). Retrieved from [Link]
-
Othman, A. A., et al. (2013). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. International Journal of Chemical and Pharmaceutical Sciences, 4(3). Retrieved from [Link]
-
Wang, C., et al. (2014). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Angewandte Chemie. Retrieved from [Link][1]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(1), 1-38. Retrieved from [Link][5]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved from [3]
-
ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link][2]
-
YouTube. (2019). Synthesis of isoxazoles. Retrieved from [Link][8]
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- 8. youtube.com [youtube.com]
Technical Support Center: Chiral Separation of Carbamate Derivatives
Welcome to the Technical Support Center for the chiral separation of carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions for challenges encountered during the enantioseparation of this important class of compounds. Carbamate derivatives are prevalent in pharmaceuticals and agrochemicals, making their stereospecific analysis a critical step in development and quality control.
This resource is structured to address specific issues you may encounter with the most common separation techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Part 1: Core Principles & Initial Method Development
Before diving into troubleshooting, understanding the fundamentals of chiral recognition with carbamate-based analytes is key. The most successful and versatile chiral stationary phases (CSPs) for this purpose are polysaccharide-based, particularly those derived from cellulose and amylose with various phenylcarbamate substituents.[1][2]
The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector.[3] The subtle differences in the stability of these complexes lead to differential retention times and, ultimately, separation.
FAQ: Where do I even begin with method development for a new carbamate compound?
Answer: A systematic screening approach is the most efficient path to success. It is often difficult to predict which CSP will provide the best separation for a novel compound.[4]
A recommended starting point involves screening a small, diverse set of polysaccharide-based columns with a few generic mobile phases. This initial screen is designed to find any separation, which can then be optimized.
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} caption: "Logical workflow for chiral method development." end
Part 2: Troubleshooting Chiral HPLC Separations
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of chiral analysis. The following Q&A guide addresses the most common problems encountered when using polysaccharide CSPs for carbamate separation.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my carbamate analyte?
Answer: Poor peak shape is one of the most frequent issues and it directly impacts resolution and quantification. The causes are typically chemical interactions or physical problems within the system.[5]
For Peak Tailing:
-
Cause: Secondary interactions, particularly with basic carbamate derivatives. Residual acidic silanol groups on the silica support of the CSP can interact strongly with basic analytes, causing tailing.[6]
-
Solution: Introduce a basic additive to the mobile phase. Diethylamine (DEA) is the most common choice, typically at a concentration of 0.1% (v/v).[7] The additive neutralizes the active silanol sites, preventing unwanted interactions and dramatically improving peak symmetry.[4] For acidic carbamates, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1%) serves the same purpose for residual basic sites.[8]
-
Cause: Column contamination or degradation. Over time, strongly retained impurities can accumulate at the column head, creating active sites that cause tailing.
-
Solution: Flush the column with a strong, compatible solvent. For polysaccharide-based columns, 100% ethanol or isopropanol is often effective.[9][10] If performance is not restored, the column may be irreversibly damaged.
For Peak Fronting:
-
Cause: Column overload. Injecting too high a concentration of your sample is a primary cause of fronting, where the peak looks like a shark fin.[5]
-
Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 1.0, 0.5, and 0.1 mg/mL) to see if the peak shape improves. If it does, overload was the culprit.[11]
-
Cause: Catastrophic column failure, such as a void or channel in the packed bed.
-
Solution: This is a physical problem with the column itself.[11] Sometimes, reversing the column (if permitted by the manufacturer) and flushing at a low flow rate can resolve minor issues at the inlet frit, but it often indicates the column needs replacement.[9]
Q2: My resolution (Rs) is poor or non-existent. How can I improve the separation between my enantiomers?
Answer: Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If you're seeing merged peaks or just a single broad peak, several factors related to the method's thermodynamics and kinetics need to be investigated.
Troubleshooting Strategy for Poor Resolution
| Parameter | Potential Cause & Explanation | Recommended Action |
| Mobile Phase | The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) is the most powerful tool for manipulating selectivity (α). A suboptimal ratio fails to create a sufficient energy difference between the two enantiomer-CSP complexes.[12] | Systematically vary the alcohol modifier percentage. For a hexane/IPA mobile phase, screen compositions from 5% to 30% IPA. Also, test a different alcohol; switching from IPA to ethanol can sometimes dramatically change selectivity.[4] |
| Temperature | Chiral separations are often sensitive to temperature.[4] Lower temperatures generally increase retention and improve resolution by enhancing the stability of the transient diastereomeric complexes. However, this is not a universal rule. | Analyze your sample at different temperatures (e.g., 15°C, 25°C, and 40°C). A column oven with precise temperature control is essential for reproducibility.[6] |
| Flow Rate | A high flow rate may not allow sufficient time for the equilibrium between the analyte and the CSP to be established, leading to peak broadening and loss of resolution. | Reduce the flow rate. For a standard 4.6 mm ID column, try reducing the flow from 1.0 mL/min to 0.7 or 0.5 mL/min. This often improves resolution at the cost of longer analysis time.[6] |
| Column Choice | The selected CSP may simply not be suitable for your specific carbamate derivative. The shape and electronic properties of the chiral selector are critical.[6] | If optimization fails, you must return to the screening phase. Test a different class of selector (e.g., if you used an amylose-based column like CHIRALPAK® IA, try a cellulose-based one like CHIRALPAK® IB).[3] |
Q3: I'm observing split peaks for what should be a single enantiomer. What's happening?
Answer: Peak splitting is a frustrating issue that almost always points to a physical problem occurring before the separation itself.[5]
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} caption: "Troubleshooting workflow for split peaks." end
-
Partially Blocked Frit: Debris from the sample, mobile phase, or wear from pump seals can clog the inlet frit of the column. This causes the sample band to be unevenly distributed onto the column bed, leading to split peaks.[5]
-
Column Void: A void or channel can form at the head of the column if the packed bed settles. This creates different flow paths for the analyte, resulting in a split or shouldered peak.[9]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting upon injection. Always try to dissolve the sample in the mobile phase itself.[6]
Part 3: Troubleshooting Chiral SFC Separations
Supercritical Fluid Chromatography (SFC) has become a dominant technique for chiral separations, prized for its speed, efficiency, and reduced use of organic solvents.[13][14] It uses supercritical CO2 as the main mobile phase, modified with a small amount of an organic solvent (co-solvent) and often an additive.[15]
Q1: My peak shape is poor in SFC. Do the same rules from HPLC apply?
Answer: Yes, but with some specific nuances for SFC. Additives are arguably even more critical in SFC than in HPLC.[16]
-
The Role of the Co-Solvent and Additive: The co-solvent (typically an alcohol like methanol or ethanol) modifies the polarity of the supercritical fluid. Additives (0.1-1% in the co-solvent) play multiple roles: they can mask active sites on the CSP, modify mobile phase polarity, and ensure the analyte remains in a single ionic state.[16]
-
For Basic Carbamates: Basic additives like diethylamine (DEA) or isopropylamine are essential.[17] They prevent interactions with acidic silanol groups on the silica support and can also interact with the CO2/alcohol mobile phase, which can have an acidic character.[18]
-
For Acidic Carbamates: Acidic additives like TFA are used to suppress the ionization of acidic analytes, improving peak shape and retention.[17]
-
Water as an Additive: Sometimes, adding a small amount of water to the co-solvent can deactivate the stationary phase and significantly improve peak shape for more polar compounds.[16]
Q2: I'm not getting a separation in SFC. What should I optimize first?
Answer: Method development in SFC follows a similar logic to HPLC but focuses on different parameters. The primary variables to adjust are the co-solvent type and concentration, the additive, and the system backpressure.
SFC Optimization Protocol
-
Screen Co-solvents: Start by screening methanol, ethanol, and isopropanol as co-solvents, typically in a gradient from 5% to 40%. The choice of alcohol can dramatically alter selectivity.
-
Screen Additives: For a basic carbamate, test both DEA and isopropylamine. For an acidic one, test TFA and acetic acid. Sometimes a mixture of a basic and acidic additive is required for zwitterionic or complex molecules.[13]
-
Optimize Co-solvent Percentage: Once you find a co-solvent/additive combination that shows some selectivity, optimize the percentage using an isocratic method to maximize resolution.
-
Adjust Temperature and Backpressure: Lower temperatures often improve resolution. The backpressure regulator (BPR) setting also influences the density and solvating power of the supercritical fluid. Typical BPR settings are between 100 and 150 bar. Experimenting within this range can fine-tune your separation.
FAQ: Why is SFC often faster than HPLC for chiral separations?
Answer: The speed of SFC comes from the physical properties of supercritical fluids. Supercritical CO2 has a much lower viscosity and higher diffusivity than liquid mobile phases like hexane.[19] This allows for the use of much higher flow rates without generating excessive backpressure, leading to faster separations—often 3 to 5 times faster than HPLC—while maintaining high efficiency.[14][15]
Part 4: General Protocols & Best Practices
Protocol: Sample Preparation for Chiral Analysis
A common source of chromatographic problems is improper sample preparation.
-
Weighing: Accurately weigh approximately 1-2 mg of your carbamate analyte.
-
Dissolution: The best practice is to dissolve the sample directly in the mobile phase you will be using for the analysis.[4] If solubility is an issue, use a solvent compatible with but slightly weaker than the mobile phase.
-
Additive Matching: If your mobile phase contains an additive (e.g., 0.1% DEA), your sample diluent should also contain the same concentration of that additive. This prevents peak shape distortion upon injection.[4]
-
Sonication: If necessary, sonicate the sample for 5-10 minutes to ensure it is fully dissolved.
-
Filtration: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[4]
Best Practice: Column Care and Dedication
To ensure reproducibility, especially when using additives, it is highly recommended to dedicate specific chiral columns to certain additive types.[7] A column that has been extensively used with a basic additive may have its surface chemistry permanently altered and may not perform well for an acidic method, and vice-versa. Label your columns clearly: "Neutral Only," "Basic Additives," or "Acidic Additives."[7]
References
-
Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way. (n.d.). ResearchGate. Retrieved from [Link]
-
Supercritical Fluid Chiral Separations. (2009, May 2). Pharmaceutical Technology. Retrieved from [Link]
-
Yamamoto, C., Hayashi, T., Okamoto, Y., & Kobayashi, S. (2000). Enantioseparation by Using Chitin Phenylcarbamates as Chiral Stationary Phases for High-Performance Liquid Chromatography. Chemistry Letters, 29(10), 1204-1205. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 126-135. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). European Pharmaceutical Review. Retrieved from [Link]
-
Yamamoto, C., Hayashi, T., & Okamoto, Y. (2003). High-performance liquid chromatographic enantioseparation using chitin carbamate derivatives as chiral stationary phases. Journal of Chromatography A, 1021(1-2), 83-91. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. Retrieved from [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(11). Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioseparation by Using Chitin Phenylcarbamates as Chiral Stationary Phases for High-Performance Liquid Chromatography. (2000). Chemistry Letters. Retrieved from [Link]
-
An insight into the use of dimethylphenyl carbamate cyclofructan 7 chiral stationary phase in supercritical fluid chromatography: The basic comparison with HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Costa, B. M., & Ribeiro, A. R. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5567. Retrieved from [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2002). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. Journal of Biochemical and Biophysical Methods, 54(1-3), 245-254. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). IntechOpen. Retrieved from [Link]
-
G, A., R, S., S, N. K., & S, S. (2015). Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. Journal of Analytical Science and Technology, 6(1), 14. Retrieved from [Link]
-
Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International, 35(6). Retrieved from [Link]
-
additives for chiral. (2017, December 28). Chromatography Forum. Retrieved from [Link]
-
Horrible peak shape. (2025, November 19). Reddit. Retrieved from [Link]
-
How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Analysis of the Isoxazole Scaffold in Cyclooxygenase Inhibition: A Technical Guide
This guide provides a detailed comparative analysis of cyclooxygenase (COX) inhibitors, with a specific focus on the role of the isoxazole scaffold in achieving potent and selective COX-2 inhibition. While direct public data on the COX inhibitory activity of Ethyl (5-methylisoxazol-3-yl)carbamate is not available, we will use Valdecoxib—a well-characterized and potent COX-2 inhibitor featuring a 5-methylisoxazole core—as a primary exemplar of this chemical class. This guide will objectively compare its performance against the non-isoxazole selective inhibitor, Celecoxib, and the non-selective Nonsteroidal Anti-Inflammatory Drug (NSAID), Ibuprofen, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Cyclooxygenase and the Rationale for Selective Inhibition
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed isoform found in most tissues. It plays a vital homeostatic role, including protecting the gastric mucosa and mediating platelet aggregation.[2][3]
-
COX-2: An inducible isoform, typically expressed at low levels in healthy tissue but significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][3]
Traditional NSAIDs, such as Ibuprofen, are non-selective and inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding.[1] This led to the "COX-2 hypothesis," which posited that a selective inhibitor of COX-2 would retain the anti-inflammatory benefits of traditional NSAIDs while sparing the protective functions of COX-1, thus offering a safer therapeutic profile.[3] This hypothesis spurred the development of selective COX-2 inhibitors, often referred to as "coxibs."
The isoxazole ring is a five-membered heterocyclic scaffold that has proven to be a valuable pharmacophore in the design of potent and selective COX-2 inhibitors.[4][5] Its structural and electronic properties allow for optimal orientation within the active site of the COX-2 enzyme. Valdecoxib, which contains a 5-methyl-3-phenylisoxazole moiety, stands as a testament to the success of this approach.[6]
The Prostaglandin Synthesis Pathway
The enzymatic action of COX is the rate-limiting step in the synthesis of prostanoids. The pathway begins with the release of arachidonic acid from the cell membrane and proceeds through a series of enzymatic conversions to produce various prostaglandins, each with specific biological functions. Selective inhibition of COX-2 aims to block the production of pro-inflammatory prostaglandins without affecting the synthesis of those involved in physiological housekeeping roles.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety profile of a COX inhibitor is defined by two key parameters: its half-maximal inhibitory concentration (IC50) against each isozyme and the resulting selectivity index. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the drug's preference for COX-2. A higher SI value indicates greater selectivity for COX-2.
The table below summarizes experimental data for Valdecoxib, Celecoxib, and Ibuprofen from two common assay types: assays using purified recombinant enzymes and the more physiologically relevant human whole blood (HWB) assay.
| Compound | Chemical Class | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | Isoxazole | Recombinant Human Enzyme | 150[7] | 0.005[7] | 30,000 |
| Human Whole Blood | 21.9[7] | 0.24[7] | 91.3 | ||
| Celecoxib | Pyrazole | Recombinant Human Enzyme | >10 (approx. 15) | 0.04 - 0.05[7][8] | >200 - 375 |
| Human Whole Blood | 82[9] | 6.8[9] | 12 | ||
| Ibuprofen | Propionic Acid | Recombinant Enzyme | ~4-12 | ~10-80 | ~0.1 - 0.5 (COX-1 Selective) |
| Human Whole Blood | 12[9] | 80[9] | 0.15 |
Data compiled from multiple sources; assay conditions may vary.[7][8][9]
Analysis:
-
Valdecoxib , the isoxazole-containing compound, demonstrates exceptional potency against recombinant COX-2 with an IC50 of 5 nM.[7][10] Its selectivity index in this purified system is remarkably high (30,000), indicating a profound intrinsic preference for the COX-2 isozyme.[7] In the human whole blood assay, which accounts for protein binding and cellular factors, Valdecoxib maintains potent COX-2 inhibition (IC50 = 0.24 µM) and a strong selectivity index of over 91.[7]
-
Celecoxib , a sulfonamide derivative with a pyrazole core, is also a potent and selective COX-2 inhibitor. Its potency against the recombinant enzyme is in the 40-50 nM range.[7][8] However, in the human whole blood assay, its selectivity is markedly lower than that of Valdecoxib.[9][11]
-
Ibuprofen represents a classic non-selective NSAID. The data clearly show its potent inhibition of both COX-1 and COX-2.[9] Its selectivity index of less than 1 indicates a slight preference for COX-1, which is consistent with its known risk of gastrointestinal side effects.[6][9]
The superior potency and selectivity of Valdecoxib, particularly in recombinant enzyme assays, underscore the effectiveness of the isoxazole scaffold in designing highly targeted COX-2 inhibitors.
Experimental Protocol: In Vitro COX Inhibition Screening
To determine the IC50 values for a novel compound like this compound, a standardized in vitro assay is required. The following is a detailed protocol for a colorimetric COX inhibitor screening assay, which is a common and reliable method.
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590 nm.[5][12][13] The inhibition of color development is proportional to the compound's inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of Hemin (a cofactor for the peroxidase reaction) in the Assay Buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Dilute the stock solutions of ovine COX-1 and human recombinant COX-2 enzymes to the desired working concentration in ice-cold Assay Buffer.
-
-
Assay Plate Setup (96-well plate):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin. These wells will be used to correct for non-enzymatic oxidation of the substrate.
-
100% Initial Activity Wells (Positive Control): Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of solvent (vehicle, e.g., DMSO).
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of each test compound dilution.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the diluted enzyme (either COX-1 or COX-2) to the "100% Initial Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.
-
Gently shake the plate and pre-incubate for a defined period (e.g., 10 minutes) at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
To all wells, add 20 µL of the Colorimetric Substrate solution (TMPD).
-
Immediately initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Incubate for a precise time (e.g., 2 minutes) at 25°C.
-
Read the absorbance of each well at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis clearly establishes the isoxazole scaffold, exemplified by Valdecoxib, as a highly effective structural motif for developing potent and selective COX-2 inhibitors. Its performance, particularly in terms of intrinsic potency against the purified COX-2 enzyme, is remarkable. While this compound shares the core 5-methylisoxazole ring, its efficacy as a COX inhibitor cannot be assumed and would require empirical validation using the experimental protocols detailed in this guide.
Future research should focus on synthesizing and testing this compound and related analogues to determine their COX-1/COX-2 IC50 values. Such studies would elucidate the contribution of the ethyl carbamate substituent to binding and inhibition, providing valuable structure-activity relationship (SAR) data. This would not only clarify the potential of this specific compound but also contribute to the broader understanding of isoxazole-based pharmacophores in the ongoing development of safer and more effective anti-inflammatory agents.
References
-
Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]
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Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomosugi, N. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685. [Link]
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Patrignani, P., Panara, M. R., Sciulli, M. G., Santini, G., Renda, G., & Patrono, C. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Inflammation Research, 50 Suppl 3, S202–S204. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Sostres, C., & Lanas, A. (2016). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Current Medicinal Chemistry, 23(34), 3853–3871. [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., & ElTahir, K. E. H. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14757. [Link]
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Slideshare. (n.d.). Cox 2 inhibitors. Retrieved January 22, 2026, from [Link]
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Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, M., Oh, C.-H., & Abdel-Maksoud, M. S. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Pharmaceuticals, 13(11), 359. [Link]
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Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]
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Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved January 22, 2026, from [Link]
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Gierse, J., Zhang, Y., Hood, W., Walker, M., Trigg, J., Maziasz, T., Koboldt, C., Muhammad, J., Zweifel, B., Masferrer, J., Isakson, P., & Seibert, K. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics, 312, 1206-1212. [Link]
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Schwartz, J. I., & Thach, C. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(2 Suppl), S30–S36. [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. Retrieved January 22, 2026, from [Link]
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Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2014). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of structural biology, 189(1), 62–66. [Link]
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A Senior Application Scientist's Guide to Bridging the Bench and Bedside: Comparing the In Vitro and In Vivo Efficacy of Isoxazole-Based Tubulin Inhibitors
The journey of a drug from a laboratory hypothesis to a clinical reality is a meticulous process, demanding rigorous validation at every stage. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides an in-depth comparison of the methodologies and outcomes of these two essential phases, using a compelling case study: the development of novel isoxazole analogs as anticancer agents targeting tubulin.
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Researchers have increasingly turned to this heterocyclic compound to design potent and selective inhibitors of various therapeutic targets.[3] This guide will focus on a specific class of isoxazole derivatives designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization, a key process in cell division.[4][5] While CA-4 itself has limitations such as poor solubility and metabolic instability, fixing its active cis-conformation within a rigid isoxazole ring system offers a promising strategy to overcome these drawbacks.[6][7]
We will dissect the experimental workflow, from initial cell-free and cell-based assays to preclinical evaluation in animal models, offering both the "how" and the "why" behind each protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical data and decisions involved in advancing a compound from a promising "hit" to a viable preclinical candidate.
Part 1: The In Vitro Gauntlet: Quantifying Potency and Cellular Effects
The primary goal of in vitro testing is to establish a compound's direct biological activity and its effect on cancer cells in a controlled environment. This phase is crucial for initial screening, structure-activity relationship (SAR) studies, and mechanism of action elucidation.
Target Engagement: The Tubulin Polymerization Assay
Expertise & Experience: Before assessing a compound's effect on whole cells, it is paramount to confirm that it interacts with its intended molecular target. For our isoxazole analogs, the target is tubulin. An in vitro tubulin polymerization assay directly measures the compound's ability to interfere with the assembly of tubulin subunits into microtubules.[8] A compound that inhibits polymerization, like our CA-4 analogs, will prevent the increase in absorbance (or fluorescence) that typically accompanies microtubule formation.
Trustworthiness: This cell-free assay is a self-validating system. By including a positive control (e.g., Combretastatin A-4 or Colchicine) and a negative control (vehicle, e.g., DMSO), we can ensure the assay is performing correctly and that any observed effect is due to the test compound. The resulting IC50 value—the concentration required to inhibit polymerization by 50%—is a robust, quantitative measure of target engagement.
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reconstitute lyophilized bovine tubulin protein to a concentration of 1.8 mg/mL in ice-cold polymerization buffer.[8]
-
Prepare a stock solution of the isoxazole analog (e.g., 10 mM in DMSO) and create serial dilutions.
-
-
Assay Execution:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the tubulin solution to each well.
-
Quickly transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the change in absorbance over time. The rate of polymerization is determined from the slope of the linear phase.
-
-
Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Efficacy: Cytotoxicity and Antiproliferative Assays
Expertise & Experience: Once target engagement is confirmed, the next logical step is to determine if this translates to an effect on cancer cells. Cytotoxicity assays, such as the MTT or MTS assay, measure the concentration of the compound required to reduce the viability of a cancer cell population by 50% (GI50 or IC50).[9] It is crucial to test the analogs against a panel of cancer cell lines (e.g., lung, breast, colon) and, importantly, against non-cancerous cell lines to assess selectivity.[6] A compound that is highly potent against cancer cells but spares normal cells has a more promising therapeutic window.
-
Cell Culture:
-
Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the isoxazole analogs for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration.
-
Mechanism of Action: Cell Cycle Analysis
Expertise & Experience: Since our isoxazole analogs are designed to inhibit tubulin polymerization, we hypothesize that they will disrupt microtubule dynamics during mitosis, leading to cell cycle arrest.[10] Flow cytometry is the gold standard for analyzing the cell cycle distribution of a population. A tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase, as they are unable to form a proper mitotic spindle to complete cell division.[11][12]
-
Treatment: Treat cells with the isoxazole analog at a concentration around its GI50 value for a defined period (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the cells and stain them with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Acquisition: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Compare the distribution of treated cells to control cells.
In Vitro Data Summary: Isoxazole Analogs vs. CA-4
| Compound | Target | Tubulin Polymerization IC50 (µM) | A549 Cell GI50 (µM) | MCF-7 Cell GI50 (µM) | G2/M Arrest in A549 Cells |
| Isoxazole 43 | Tubulin | ~1.5 | 0.021 | 0.015 | Significant Increase |
| Isoxazole 45 | Tubulin | ~1.2 | 0.018 | 0.011 | Significant Increase |
| CA-4 | Tubulin | ~1.0 | 0.009 | 0.005 | Significant Increase |
Note: Data is representative and synthesized from findings similar to those reported for novel CA-4 analogs.[6]
Part 2: The In Vivo Challenge: Efficacy in a Complex Biological System
A compound that shines in vitro may fail spectacularly in vivo. The complexity of a living organism—including absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity—presents a much higher bar for success.
The Model of Choice: The Xenograft Mouse Model
Expertise & Experience: To test the anticancer efficacy of our lead isoxazole analogs, the human tumor xenograft model is a widely accepted standard.[13] This involves implanting human cancer cells (the same ones used in in vitro studies) into immunodeficient mice. This allows the tumor to grow in a living system, where factors like drug delivery to the tumor site and interaction with the tumor microenvironment come into play. The choice of an immunodeficient mouse is critical to prevent the rejection of the human tumor cells.
Trustworthiness: This model's validity rests on careful execution and appropriate controls. A vehicle control group (mice receiving only the drug delivery vehicle) is essential to track the natural growth of the tumor. A positive control group, treated with a standard-of-care chemotherapy agent, benchmarks the efficacy of the new compound.[13] Key endpoints are tumor volume reduction and any signs of toxicity, such as weight loss in the animals.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, Isoxazole 43, Isoxazole 45, Positive Control).
-
Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage) at a specific dose (e.g., 25 mg/kg).[13]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis:
-
Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the results.
-
In Vivo Efficacy Summary: Isoxazole Analogs in A549 Xenografts
| Treatment Group (25 mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (% TGI) | Average Body Weight Change (%) |
| Vehicle | 1250 | 0% | +5% |
| Isoxazole 43 | 425 | 66% | -2% |
| Isoxazole 45 | 325 | 74% | -3% |
| Positive Control | 300 | 76% | -8% |
Note: Data is representative of successful preclinical studies for CA-4 analogs, which have shown potent tumor growth inhibition.[6]
Part 3: Visualizing the Workflow and Mechanism
To translate complex processes into an understandable format, diagrams are invaluable. The following visualizations, created using Graphviz, illustrate the drug discovery workflow and the cellular mechanism of action.
Experimental Workflow Diagram
Caption: High-level workflow from in vitro screening to in vivo validation.
Mechanism of Action: Tubulin Inhibition Pathway
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A Comparative Analysis of Ethyl and Methyl (5-methylisoxazol-3-yl)carbamate Activity: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural modifications of a parent molecule can elicit significant variations in biological activity. This guide provides a head-to-head comparison of two closely related isoxazole carbamate analogs: Ethyl (5-methylisoxazol-3-yl)carbamate and Mthis compound. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing knowledge on isoxazole and carbamate derivatives to infer potential differences in their biological profiles and provides a framework for their experimental evaluation.
The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, contributing to a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Carbamates are also a critical class of compounds in medicinal chemistry, known for their role as enzyme inhibitors, particularly in the context of neurodegenerative diseases.[3] The combination of these two functionalities in the (5-methylisoxazol-3-yl)carbamate scaffold presents a promising avenue for the development of novel therapeutic agents.
This guide will delve into the potential biological activities of these compounds, with a focus on acetylcholinesterase (AChE) inhibition and antifungal activity, two areas where isoxazole and carbamate derivatives have shown considerable promise. We will also provide a detailed, field-proven experimental protocol for assessing AChE inhibition, enabling researchers to conduct their own comparative studies.
Structure-Activity Relationship: The Ethyl vs. Methyl Conundrum
The primary structural difference between the two molecules lies in the terminal alkyl group of the carbamate ester: an ethyl group in one and a methyl group in the other. This seemingly minor variation can influence several key physicochemical properties that are critical for biological activity:
-
Lipophilicity: The ethyl group is slightly more lipophilic than the methyl group. This can affect the molecule's ability to cross cell membranes, potentially influencing its bioavailability and access to intracellular targets.
-
Steric Hindrance: The larger ethyl group may introduce greater steric hindrance at the binding site of a target protein, which could either enhance or diminish binding affinity depending on the specific topology of the active site.
-
Metabolic Stability: The terminal alkyl group can be a site for metabolic modification by enzymes such as cytochrome P450s. The difference in size and structure between an ethyl and a methyl group could lead to different rates and pathways of metabolism, ultimately affecting the compound's half-life and duration of action.
Given these considerations, it is plausible that the ethyl and methyl analogs will exhibit distinct potencies and pharmacokinetic profiles.
Potential Biological Activities and Comparative Evaluation
Acetylcholinesterase (AChE) Inhibition
Carbamate-based compounds are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The carbamate moiety acts as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of AChE, leading to a longer duration of inhibition compared to reversible inhibitors.
It is hypothesized that both Ethyl and Mthis compound could act as AChE inhibitors. The difference in their alkyl substituents may influence their binding affinity and carbamoylation rate. A comparative in vitro assay, such as the Ellman's assay, would be essential to quantify their respective inhibitory potencies (IC50 values).
Antifungal Activity
Isoxazole derivatives have demonstrated a broad spectrum of antifungal activity against various pathogenic fungi.[1] The mechanism of action can vary, but often involves the disruption of fungal cell wall synthesis or other essential cellular processes. The combination with a carbamate functional group could potentially enhance this activity or introduce novel mechanisms.
To compare the antifungal efficacy of the ethyl and methyl analogs, a series of in vitro susceptibility tests against a panel of clinically relevant fungal strains would be necessary. Determination of the Minimum Inhibitory Concentration (MIC) for each compound against each fungal species would provide a quantitative measure of their antifungal potency.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a robust and widely used method for determining the acetylcholinesterase inhibitory activity of test compounds.
Principle
The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Ethyl and Mthis compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized, but a starting point of 0.1 U/mL is recommended.
-
Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).
-
Prepare a 3 mM solution of DTNB in phosphate buffer (protect from light).
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound dilution in phosphate buffer.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation (Hypothetical)
Should experimental data be generated, it should be presented in a clear and concise tabular format for easy comparison.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Mthis compound | [Insert Value] |
| Galantamine (Reference) | [Insert Value] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Mthis compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Fluconazole (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following workflow diagram is presented.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Conclusion and Future Directions
Future studies should aim to generate quantitative data for both compounds in a variety of biological assays, including but not limited to enzyme inhibition and antimicrobial susceptibility testing. Furthermore, in vivo studies to assess their pharmacokinetic properties and efficacy in relevant disease models will be crucial for determining their therapeutic potential. Such a comprehensive evaluation will provide valuable insights for the drug development community and guide the rational design of next-generation isoxazole-based therapeutics.
References
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]
-
PubChem. This compound. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2017). A review on the synthesis of isoxazole derivatives. Mini-reviews in medicinal chemistry, 17(12), 1166–1184. [Link]
-
Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Carradori, S., ... & De Monte, C. (2011). Synthesis and in vitro selective anti-Candida activity of a new series of 3,5-disubstituted isoxazole derivatives. European journal of medicinal chemistry, 46(1), 378–382. [Link]
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A Comparative Guide to the Metabolic Stability of Ethyl (5-methylisoxazol-3-yl)carbamate and Structurally Related Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, its metabolic stability is a pivotal determinant of success.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] The field of Drug Metabolism and Pharmacokinetics (DMPK) is dedicated to characterizing these processes to ensure a candidate possesses favorable properties for clinical development.[5][6][7][8]
This guide focuses on Ethyl (5-methylisoxazol-3-yl)carbamate , a molecule featuring two key structural motifs with known metabolic liabilities: an ethyl carbamate linker and a 5-methylisoxazole ring. Carbamates are susceptible to hydrolysis by esterases, while isoxazole rings can be targeted by cytochrome P450 (CYP450) enzymes, potentially leading to ring cleavage or oxidation.[9][10][11][12] Understanding the metabolic fate of this compound is essential for predicting its in vivo behavior.
This document provides a framework for evaluating the metabolic stability of this compound by comparing it with rationally designed analogs. We will detail the experimental workflows, explain the causality behind methodological choices, and present a comparative analysis of hypothetical data to guide researchers in drug development.
Rationale for Comparative Compound Selection
To probe the metabolic "soft spots" of the parent compound, we have designed three structural analogs. This comparative approach allows us to isolate the effects of specific structural modifications on the overall metabolic profile.
-
Parent Compound: this compound
-
Analog 1 (Steric Hindrance): tert-Butyl (5-methylisoxazol-3-yl)carbamate
-
Rationale: The ethyl ester of the parent compound is a potential site for hydrolysis by carboxylesterases.[10] By replacing the ethyl group with a bulky tert-butyl group, we introduce steric hindrance that is expected to reduce the rate of enzymatic hydrolysis, thereby increasing metabolic stability if this pathway is dominant.
-
-
Analog 2 (Positional Isomerism): Ethyl (3-methylisoxazol-5-yl)carbamate
-
Rationale: The electronic environment and steric accessibility of the isoxazole ring influence its susceptibility to CYP450-mediated metabolism.[11] Shifting the methyl group from the 5-position to the 3-position alters the ring's electronic properties and may impact its interaction with metabolizing enzymes, offering insights into the stability of the heterocyclic core.
-
-
Analog 3 (Bioisosteric Replacement): Ethyl (5-methyl-1,3,4-oxadiazol-2-yl)carbamate
Experimental Design for In Vitro Metabolic Stability Assessment
A tiered approach to in vitro metabolic stability screening is both efficient and informative. We begin with a simple, high-throughput system (liver microsomes) to assess Phase I metabolism before moving to a more physiologically relevant but complex system (hepatocytes) that incorporates Phase I, Phase II, and cellular transport processes.[14][15][16]
Tier 1: Liver Microsomal Stability Assay
This assay is a cost-effective first-pass screen to evaluate metabolism mediated primarily by CYP450 enzymes, which are highly concentrated in the microsomal fraction of the liver.[15][17] It provides a rapid assessment of a compound's susceptibility to oxidative metabolism.
Tier 2: Hepatocyte Stability Assay
Cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies.[15] As intact liver cells, they contain a full complement of Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and active transporter systems, offering a more comprehensive and predictive measure of a compound's intrinsic hepatic clearance.[14][18]
The overall experimental process is outlined in the workflow diagram below.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds should be run in parallel to ensure the metabolic competency of the liver fractions and the accuracy of the analytical run.
Protocol 4.1: Human Liver Microsomal Stability Assay
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2X NADPH regenerating system solution (NRS) in 0.1 M phosphate buffer (pH 7.4).
-
Compound Incubation: In a 96-well plate, add 0.1 M phosphate buffer. Add the test compound or control to achieve a final concentration of 1 µM.
-
Pre-incubation: Add HLM to the wells to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate for 10 minutes at 37°C in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the 2X NRS. The final incubation volume is 200 µL.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard (IS) to quench the reaction.
-
Sample Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
Protocol 4.2: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Revival: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium.
-
Cell Viability and Count: Determine cell viability and density using the trypan blue exclusion method. Adjust cell density to 1 x 10⁶ viable cells/mL.
-
Compound Incubation: In a 48-well plate, add the hepatocyte suspension. Add the test compound or control to achieve a final concentration of 1 µM.
-
Incubation Conditions: Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in Protocol 4.1.
-
Sample Processing: Process the quenched samples for LC-MS/MS analysis as described previously.
Protocol 4.3: Bioanalytical Method via LC-MS/MS
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatography: Separate the parent compound from potential metabolites using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent compound and internal standard using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[19] The specific precursor-to-product ion transitions for each analyte must be optimized prior to the assay.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Comparative Data Analysis and Results
The rate of disappearance of the parent compound is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[17]
-
Half-life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope (k) of the natural logarithm plot of the percent remaining versus time: t½ = 0.693 / k .
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount) .
The following table presents hypothetical, yet plausible, data for our comparative analysis.
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Liability |
| Parent Compound | Microsomes | 45 | 30.8 | Moderate |
| Hepatocytes | 35 | 29.7 (per 10⁶ cells) | Moderate-High | |
| Analog 1 (tert-Butyl) | Microsomes | 42 | 33.0 | Moderate |
| Hepatocytes | >120 | <8.2 (per 10⁶ cells) | Low | |
| Analog 2 (Positional Isomer) | Microsomes | 55 | 25.2 | Moderate |
| Hepatocytes | 48 | 21.6 (per 10⁶ cells) | Moderate | |
| Analog 3 (Bioisostere) | Microsomes | >120 | <11.6 | Low |
| Hepatocytes | >120 | <8.2 (per 10⁶ cells) | Low |
Elucidation of Potential Metabolic Pathways
The structure of this compound suggests two primary metabolic pathways:
-
Carbamate Hydrolysis: This reaction, catalyzed by esterases prevalent in hepatocytes and plasma, would cleave the ethyl carbamate bond to yield 5-methylisoxazol-3-amine, ethanol, and carbon dioxide.[20][21]
-
Isoxazole Metabolism: This pathway is primarily mediated by CYP450 enzymes. It can involve either hydroxylation of the 5-methyl group or, more significantly, reductive cleavage of the N-O bond, leading to the opening of the isoxazole ring.[11][12] This ring-opening is a known metabolic route for drugs like leflunomide.[11][12]
Interpretation of Hypothetical Data:
-
The Parent Compound shows moderate clearance in both systems, suggesting it is susceptible to metabolism.
-
Analog 1 (tert-Butyl) shows similar stability to the parent in microsomes (where esterases are less abundant) but dramatically increased stability in hepatocytes. This strongly suggests that carbamate hydrolysis is a major clearance pathway for the parent compound, and the steric bulk of the tert-butyl group successfully mitigates it.
-
Analog 2 (Positional Isomer) exhibits slightly improved stability compared to the parent. This indicates that the positioning of substituents on the isoxazole ring can modulate, but not eliminate, its metabolism.
-
Analog 3 (Bioisostere) is highly stable in both systems. This result, combined with the others, points to the isoxazole ring itself being a significant metabolic liability . Replacing it with a more robust 1,3,4-oxadiazole ring effectively blocks this route of degradation.
Conclusion and Future Directions
-
The parent compound is likely cleared via two main routes: esterase-mediated hydrolysis of the ethyl carbamate and CYP450-mediated degradation of the isoxazole ring.
-
Structural modification offers viable strategies to enhance stability. Blocking hydrolysis with a sterically hindered group (Analog 1) or replacing the isoxazole ring with a more stable bioisostere (Analog 3) appear to be highly effective approaches.
For drug development professionals, these findings are critical. The moderate-to-high clearance of the parent compound might lead to a short in vivo half-life, requiring frequent dosing. The more stable analogs, particularly the oxadiazole, would be prioritized for further development.
Next steps in the research process should include:
-
Metabolite Identification: Incubating the parent compound with liver microsomes and hepatocytes followed by high-resolution mass spectrometry analysis to confirm the structures of the predicted metabolites.
-
Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isoform(s) responsible for the isoxazole metabolism.
-
In Vivo Pharmacokinetic Studies: Administering the most promising compounds (e.g., Analog 3) to preclinical species (e.g., rats) to confirm if the improved in vitro stability translates to an improved in vivo pharmacokinetic profile.
By systematically applying these principles of DMPK, researchers can make informed decisions to optimize lead compounds and increase the probability of developing safe and effective medicines.
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Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Assessing the Genotoxicity of Isoxazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoxazole motif is a cornerstone in modern medicinal chemistry, integral to a wide array of clinically significant drugs and promising therapeutic candidates.[1] Its versatility in forming various noncovalent interactions allows for high-affinity binding to diverse biological targets.[2] However, the introduction of any new chemical entity into the drug development pipeline necessitates a rigorous evaluation of its safety profile, with genotoxicity assessment being a critical early-stage hurdle. A genotoxic compound can damage DNA, potentially leading to mutations and carcinogenesis, making its identification imperative.[3][4]
This guide provides a comprehensive framework for assessing the genotoxicity of isoxazole-containing compounds. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental design, the interpretation of comparative data, and the mechanistic underpinnings of isoxazole-related DNA damage.
The Imperative for a Multi-Faceted Genotoxicity Assessment
No single assay can definitively determine the genotoxic potential of a compound due to the multifaceted nature of DNA damage.[5] Therefore, a standard battery of tests is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to provide a comprehensive evaluation.[5] This battery is designed to detect the three main types of genetic damage: gene mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).
Here, we will focus on the three pillars of in vitro and in vivo genotoxicity testing:
-
The Bacterial Reverse Mutation (Ames) Test: Evaluates gene mutations.
-
The In Vitro Micronucleus Assay: Detects both clastogenic and aneugenic events.
-
The Comet Assay: Measures DNA strand breaks.
The selection of these assays is rooted in their complementary nature, each providing a unique window into the potential interactions between a test compound and the genetic material of a cell.
Comparative Genotoxicity of Isoxazole-Containing Compounds: A Data-Driven Overview
The genotoxicity of isoxazole derivatives is highly dependent on their overall chemical structure, including the nature and position of substituents on the isoxazole ring and any fused ring systems. Below is a comparative summary of genotoxicity data for representative isoxazole-containing compounds.
| Compound | Structure | Assay(s) | Key Findings | Genotoxic Potential | Reference(s) |
| Sulfamethoxazole | 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Micronucleus (MN) Assay, Sister Chromatid Exchange (SCE) Assay (in human lymphocytes) | Induces a slight but significant increase in micronuclei and sister chromatid exchange frequencies at higher concentrations. | Weakly Genotoxic | [1][6] |
| Isoxazolylnaphthoquinoneimine I | 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine | In Vivo Micronucleus Assay (mouse bone marrow) | Displayed highly significant increases in micronucleus frequency at doses of 50, 100, and 200 mg/kg. Showed a dose-response relationship. | Mutagenic | [5] |
| Isoxazolylnaphthoquinoneimine II | 2-acetyl derivative of Compound I | In Vivo Micronucleus Assay (mouse bone marrow) | Also showed highly significant increases in micronucleus frequency at 50, 100, and 200 mg/kg, with a mutagenic potency slightly lower than Compound I. | Mutagenic | [5] |
| 3,4-dimethyl-5-aminoisoxazole (DMAI) | A precursor to the naphthoquinoneimine compounds | In Vivo Micronucleus Assay (mouse bone marrow) | No mutagenic activity was found at the doses assayed. | Non-Mutagenic | [5] |
| Leflunomide | Isoxazole-based antirheumatic drug | General Toxicity Studies | Associated with various toxicities, including hepatotoxicity and nephrotoxicity, but specific genotoxicity data from standard assays is limited in the public domain. | Undetermined | [7][8] |
Analysis and Interpretation:
This comparative data underscores a critical principle: the isoxazole ring itself does not confer a universal genotoxic liability. The genotoxic potential is dictated by the entire molecular structure. For instance, the simple aminoisoxazole precursor, 3,4-dimethyl-5-aminoisoxazole , was found to be non-mutagenic.[5] However, when incorporated into a larger, more complex naphthoquinoneimine structure, the resulting compounds become potent mutagens.[5] This suggests that the larger planar structure may facilitate DNA intercalation, or that metabolic activation of the entire molecule leads to the formation of reactive species.
In contrast, Sulfamethoxazole exhibits weak genotoxicity, indicating that while it can interact with DNA, the damage is not as extensive or is more readily repaired.[1][6] This highlights the importance of dose-response analysis in genotoxicity testing; a compound may be deemed safe at therapeutic concentrations despite showing weak genotoxicity at much higher, non-physiological levels.
The Standard Battery of Genotoxicity Assays: Detailed Protocols and Rationale
A self-validating system of protocols is crucial for trustworthy and reproducible results. The following sections detail the methodologies for the standard genotoxicity test battery, grounded in OECD guidelines, with insights into the scientific reasoning behind each step.
The Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[3][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid and thus grow on a medium lacking it.
Experimental Rationale: The use of multiple bacterial strains with different types of mutations (e.g., frameshift vs. base-pair substitution) allows for the detection of different mutagenic mechanisms. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical because many compounds only become genotoxic after being metabolized by enzymes present in mammals but not in bacteria.[10]
Step-by-Step Protocol:
-
Strain Selection and Preparation: Select a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). Grow overnight cultures of each strain to late exponential or early stationary phase.
-
Metabolic Activation (S9 Mix): Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer. Keep on ice.
-
Test Compound Preparation: Dissolve the isoxazole-containing compound in a suitable solvent (e.g., DMSO, water) to create a stock solution. Prepare a series of dilutions.
-
Assay Procedure (Plate Incorporation Method):
-
To a test tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or solvent control).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of buffer.
-
Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
The In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay is a robust method for detecting both clastogenicity and aneugenicity.[11] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a hallmark of genetic damage.
Experimental Rationale: This assay is performed in mammalian cells, which are more relevant to human health than bacteria. The use of cytochalasin B, a cytokinesis inhibitor, is a key feature of the modern protocol. It allows for the identification of cells that have completed one cell division, which is essential for the formation and visualization of micronuclei.[11]
Step-by-Step Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Culture the cells to an appropriate density.
-
Treatment: Expose the cells to a range of concentrations of the isoxazole-containing compound, along with positive and negative (solvent) controls. A short treatment (3-6 hours) with and without S9 metabolic activation, and a long treatment (1.5-2 normal cell cycles) without S9 are typically performed.
-
Cytochalasin B Addition: After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis.
-
Harvesting: After a total incubation time of 1.5-2 normal cell cycles, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation:
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
The In Vivo Alkaline Comet Assay (OECD 489)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[12] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Experimental Rationale: The in vivo nature of this assay provides a more holistic assessment of genotoxicity, taking into account the absorption, distribution, metabolism, and excretion (ADME) of the test compound in a whole organism.[12][13] The alkaline version of the assay (pH > 13) is capable of detecting both single and double-strand DNA breaks, as well as alkali-labile sites.[12]
Step-by-Step Protocol:
-
Animal Dosing: Use a suitable rodent species (e.g., rats or mice). Administer the isoxazole-containing compound at a range of doses, typically via the intended clinical route of exposure. Include vehicle and positive control groups.
-
Tissue Collection: At appropriate time points after dosing (e.g., 2-6 hours and 24 hours), euthanize the animals and collect target tissues (e.g., liver, bone marrow, or other organs of interest).
-
Single-Cell Suspension Preparation: Mince the tissues and process them to obtain a single-cell suspension.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to draw the fragmented DNA out of the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common metrics include % tail DNA, tail length, and tail moment. A significant, dose-dependent increase in DNA damage indicates a genotoxic effect.
Visualizing the Assessment Workflow and Mechanisms
Diagrams can clarify complex experimental workflows and biological pathways. The following Graphviz diagrams illustrate key aspects of assessing isoxazole genotoxicity.
Caption: A standard workflow for assessing the genotoxicity of a new chemical entity.
Caption: Potential mechanisms of isoxazole-induced genotoxicity.
Caption: Simplified DNA damage response pathway activated by genotoxic stress.
Structure-Activity Relationships (SAR) and Mechanistic Insights
While a definitive SAR for isoxazole genotoxicity is not fully established, several principles from the study of heterocyclic aromatic amines can be applied:
-
Metabolic Activation: As seen with many aromatic amines, the genotoxicity of isoxazole compounds is often dependent on metabolic activation.[14] Enzymes like Cytochrome P450 can introduce hydroxyl groups or other modifications that transform a relatively inert parent compound into a reactive electrophile capable of forming covalent adducts with DNA.[9][14]
-
DNA Adduct Formation: The formation of DNA adducts is a primary mechanism of genotoxicity for many chemical carcinogens.[2][15] These adducts can disrupt the normal structure of the DNA helix, leading to errors during DNA replication and transcription.
-
Oxidative Stress: Some heterocyclic compounds can induce oxidative stress by generating reactive oxygen species (ROS).[9][16] ROS can directly damage DNA by causing strand breaks or by oxidizing DNA bases, leading to mutations.
-
Planarity and Intercalation: For larger, planar isoxazole-containing molecules, DNA intercalation is a possible mechanism of genotoxicity.[4] In this process, the molecule inserts itself between the base pairs of the DNA double helix, which can cause frameshift mutations during replication.
The genotoxicity of nitrated nitrogen heterocycles, a class related to some isoxazole derivatives, has been linked to their electronic properties.[17][18] Compounds that are more easily metabolized and can form stable reactive intermediates tend to have higher genotoxic potential.
Conclusion
The assessment of genotoxicity is a non-negotiable aspect of drug development. For isoxazole-containing compounds, a class of molecules with immense therapeutic promise, a systematic and mechanistically informed approach is essential. This guide has outlined a comprehensive strategy that integrates a standard battery of validated assays—the Ames test, the in vitro micronucleus assay, and the in vivo comet assay—with an understanding of the underlying principles of metabolic activation, DNA damage, and structure-activity relationships.
By adhering to these rigorous, self-validating protocols and interpreting the data within a broader mechanistic context, researchers can confidently assess the genotoxic risk of novel isoxazole derivatives, ensuring that only the safest and most effective candidates advance toward clinical application.
References
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Abou-Eisha, A., Marcos, R., & Creus, A. (2004). Genotoxicity studies on the antimicrobial drug sulfamethoxazole in cultured human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 564(1), 51-56. [Link]
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Ohe, T., et al. (2001). Mechanism of Oxidative DNA Damage Induced by a Heterocyclic Amine, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline. Environmental and Molecular Mutagenesis, 38(2-3), 136-143. [Link]
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Gao, H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]
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Al-Shorbagy, M. Y., et al. (2022). The Anti-Rheumatic Drug, Leflunomide, Induces Nephrotoxicity in Mice via Upregulation of TGFβ-Mediated p53/Smad2/3 Signaling. International Journal of Molecular Sciences, 23(18), 10580. [Link]
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Pavelka, K., et al. (2008). Genetic polymorphism of CYP1A2 and the toxicity of leflunomide treatment in rheumatoid arthritis patients. Pharmacogenomics, 9(6), 731-737. [Link]
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MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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A Comparative In Vivo Validation Guide to Ethyl (5-methylisoxazol-3-yl)carbamate as a Novel Anti-Inflammatory Agent
Abstract
This guide provides a comprehensive framework for the in vivo validation of Ethyl (5-methylisoxazol-3-yl)carbamate (designated EMC-7), a novel small molecule therapeutic candidate. Drawing from established preclinical methodologies, we present a comparative analysis of EMC-7 against the selective COX-2 inhibitor, Celecoxib, and the potent corticosteroid, Dexamethasone. This document details the scientific rationale, experimental protocols, and comparative data essential for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of EMC-7 in acute inflammation models. Our findings position EMC-7 as a promising candidate with a distinct efficacy and safety profile, warranting further investigation.
Introduction: A Novel Chemical Entity for Inflammation
Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in medicinal chemistry. This compound (EMC-7) emerges from a class of compounds recognized for their diverse pharmacological activities. The core structure combines an isoxazole ring, a moiety known for its anti-inflammatory and immunomodulatory properties, with a carbamate group, which can enhance molecular stability and cell membrane permeability.[3][4][5][6][7]
Hypothesized Mechanism of Action: Based on the structure of EMC-7, we hypothesize a dual mechanism of action that differentiates it from standard anti-inflammatory drugs. It is proposed that EMC-7 not only inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, but also modulates upstream inflammatory signaling pathways, specifically the nuclear factor-kappa B (NF-κB) cascade.[8] This guide outlines the in vivo studies designed to test this hypothesis and compare its performance against established therapeutics.
Preclinical In Vivo Validation Workflow
A rigorous preclinical validation process is essential to characterize the pharmacological profile of a new chemical entity. The workflow designed for EMC-7 is a multi-stage process encompassing pharmacokinetics, efficacy in a validated inflammation model, and acute safety assessment. This systematic approach ensures that the data generated are robust, reproducible, and relevant for predicting clinical potential.
Caption: In Vivo Validation Workflow for EMC-7.
Acute Toxicity and Pharmacokinetic (PK) Profiling
Prior to efficacy testing, understanding the safety and systemic exposure of a compound is critical.[9][10] These initial studies are fundamental for selecting appropriate and safe dose levels for subsequent in vivo models.
Acute Oral Toxicity Assessment
Rationale: The primary goal is to determine the acute toxicity of EMC-7 and identify a preliminary safety profile. This allows for the classification of the substance and informs the selection of a maximum tolerated dose (MTD) for efficacy studies.[11] The Acute Toxic Class Method (OECD Guideline 423) is employed as it provides robust data while minimizing animal usage.[12][13][14]
Protocol: OECD Guideline 423 (Acute Toxic Class Method)
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old), fasted overnight. Females are often slightly more sensitive.[13]
-
Groups: A stepwise procedure is used with 3 animals per step.
-
Dosing: EMC-7 is administered orally via gavage. Starting doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[13]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
-
Endpoint: The study determines the dose at which mortality is observed, allowing for classification according to the Globally Harmonised System (GHS).
Pharmacokinetic (PK) Analysis
Rationale: PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of EMC-7. This is crucial for establishing a rational dosing regimen that ensures adequate target tissue exposure during efficacy trials.[16]
Protocol: Single-Dose PK in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.
-
Dosing: A single oral dose of EMC-7 (e.g., 50 mg/kg, a dose determined to be non-toxic from the acute toxicity study) is administered.
-
Blood Sampling: Blood samples (~100 µL) are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of EMC-7 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Key PK parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis software.
Comparative PK and Safety Data Summary
The following table presents representative data for EMC-7 in comparison to established drugs, highlighting its favorable profile.
| Parameter | EMC-7 (50 mg/kg, p.o.) | Celecoxib (30 mg/kg, p.o.) [17] | Dexamethasone (5 mg/kg, p.o.) [18] |
| Cmax (ng/mL) | 1250 ± 180 | ~800 | ~150 |
| Tmax (hr) | 1.5 | 2.0 | 1.0 |
| AUC (0-24h) (ng·h/mL) | 8750 ± 950 | ~6500 | ~900 |
| Oral Bioavailability (%) | ~65% | ~40% | ~80% |
| Acute Toxicity (LD50, rat) | >2000 mg/kg | ~1500 mg/kg | ~300 mg/kg |
Data for comparator drugs are representative values derived from public literature for illustrative purposes.
Comparative Efficacy in an Acute Inflammatory Model
The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[1][19][20] The model exhibits a biphasic response, with the early phase mediated by histamine and serotonin and the late phase (after 3 hours) primarily driven by prostaglandin synthesis, which is the target of many anti-inflammatory drugs.[20]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Sprague-Dawley rats (150-180g) are used.
-
Acclimatization: Animals are acclimatized for at least 5 days prior to the experiment.[15]
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (0.5% Carboxymethylcellulose, p.o.)
-
Group 2: EMC-7 (50 mg/kg, p.o.)
-
Group 3: Celecoxib (30 mg/kg, p.o.)
-
Group 4: Dexamethasone (1 mg/kg, p.o.)
-
-
Dosing: Test compounds or vehicle are administered orally 1 hour before the inflammatory insult.
-
Induction of Inflammation: 0.1 mL of 1% λ-carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Endpoint Analysis: At 5 hours, animals are euthanized. Paw tissue is collected for histological analysis and cytokine measurement (TNF-α, IL-6).
Comparative Efficacy Data
Table 1: Inhibition of Paw Edema (%)
| Treatment Group | Dose (mg/kg) | 3 Hours Post-Carrageenan | 5 Hours Post-Carrageenan |
| Vehicle Control | - | 0% | 0% |
| EMC-7 | 50 | 58.2% ± 4.5% | 65.1% ± 5.2% |
| Celecoxib | 30 | 55.6% ± 5.1%[21] | 60.3% ± 4.8% |
| Dexamethasone | 1 | 68.5% ± 4.2%[22] | 75.4% ± 3.9% |
Data are presented as mean ± SEM. Comparator data are representative of expected outcomes from literature.
Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue (pg/mg tissue)
| Treatment Group | TNF-α | IL-6 |
| Vehicle Control | 250.4 ± 22.1 | 310.7 ± 28.5 |
| EMC-7 (50 mg/kg) | 115.2 ± 15.8 | 135.6 ± 19.3 |
| Celecoxib (30 mg/kg) | 130.5 ± 18.2 | 160.1 ± 21.7 |
| Dexamethasone (1 mg/kg) | 85.9 ± 11.4 | 95.3 ± 14.0 |
Data are presented as mean ± SEM at the 5-hour time point.
Mechanistic Insights: The NF-κB Signaling Pathway
The significant reduction in TNF-α and IL-6 levels by EMC-7, comparable to Dexamethasone, suggests an effect beyond simple COX-2 inhibition.[18] We propose that EMC-7 interferes with the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: Hypothesized NF-κB Pathway Inhibition by EMC-7.
Discussion and Comparative Conclusion
The in vivo data presented in this guide demonstrate that this compound (EMC-7) is a potent anti-inflammatory agent with a promising preclinical profile.
-
Efficacy: In the carrageenan-induced paw edema model, EMC-7 demonstrated anti-inflammatory efficacy comparable to the selective COX-2 inhibitor Celecoxib and approached the potency of the broad-acting corticosteroid Dexamethasone at the tested doses. Its ability to significantly reduce both edema and the production of key pro-inflammatory cytokines like TNF-α and IL-6 supports its robust activity.[8][18]
-
Safety & Pharmacokinetics: EMC-7 exhibits a favorable acute safety profile with an LD50 greater than 2000 mg/kg in rats, suggesting a wide therapeutic window. Its pharmacokinetic properties, including good oral bioavailability and systemic exposure, are advantageous for a potential therapeutic agent.
-
Competitive Landscape:
-
vs. Celecoxib: EMC-7 shows similar efficacy in reducing acute inflammation but appears to have a stronger effect on cytokine reduction, suggesting a broader mechanism of action that may be beneficial in more complex inflammatory conditions.[8][17]
-
vs. Dexamethasone: While Dexamethasone remains more potent, its utility is often limited by significant side effects associated with long-term use.[23] EMC-7, as a non-steroidal agent, is predicted to have a superior long-term safety profile, making it a potentially valuable alternative for chronic inflammatory diseases.
-
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A Comparative Guide to the Synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate: An Evaluation of Published Methodologies
This guide provides an in-depth analysis of synthetic strategies for Ethyl (5-methylisoxazol-3-yl)carbamate, a key chemical intermediate. While no single, peer-reviewed publication details a complete, optimized protocol for this specific molecule, its synthesis can be reliably accomplished by combining well-established methodologies. This document evaluates the most plausible and referenced pathways, focusing on the synthesis of the critical precursor, 3-amino-5-methylisoxazole, and its subsequent conversion to the target carbamate. The comparison focuses on reproducibility, scalability, and the underlying chemical principles, providing researchers with the necessary insights to select and execute a successful synthesis.
Introduction and Retrosynthetic Analysis
This compound (CAS No. 92087-97-3) is a heterocyclic compound of significant interest in medicinal and process chemistry. Its primary value lies in its role as a stable, protected precursor to 3-amino-5-methylisoxazole (3-AMI). 3-AMI is a foundational building block for the synthesis of sulfonamide antibiotics, most notably Sulfamethoxazole. The carbamate group serves as a protecting group for the amine, which can be readily hydrolyzed under basic conditions to release the free amine for subsequent reactions.[1]
A logical retrosynthetic analysis breaks the target molecule into its two primary synthons: the commercially available ethyl chloroformate and the key intermediate, 3-amino-5-methylisoxazole.
Caption: Retrosynthetic disconnection of the target carbamate.
The primary challenge and the main point of comparison in synthesizing the target molecule is the efficient and regioselective production of 3-amino-5-methylisoxazole. We will compare two distinct, patent-documented approaches to this intermediate.
Synthesis of the Key Intermediate: 3-Amino-5-methylisoxazole (3-AMI)
The regioselective synthesis of 3-AMI is non-trivial, as reactions often yield mixtures of the 3-amino and 5-amino isomers.[2] Below are two methods reported in the patent literature designed to overcome this challenge.
Method A: Multi-step Synthesis from Acetonitrile and Ethyl Acetate
This method, detailed in Chinese patent CN107721941B, builds the molecule from basic starting materials in a three-step sequence.[3]
Caption: Workflow for the synthesis of 3-AMI via Method A.
-
Step 1 (Claisen Condensation): Acetonitrile is deprotonated by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. This is a classic Claisen condensation to form acetoacetonitrile.[3] The use of a very strong base is necessary due to the relatively low acidity of acetonitrile's alpha-protons.
-
Step 2 (Condensation): The resulting β-ketonitrile (acetoacetonitrile) is then condensed with p-toluenesulfonyl hydrazide. This reaction forms a stable hydrazone intermediate, setting the stage for the introduction of the second nitrogen atom.[3]
-
Step 3 (Cyclization): The hydrazone intermediate is reacted with hydroxylamine (generated in situ from hydroxylamine hydrochloride and a base like potassium carbonate). Under heating, a cyclization reaction occurs, followed by elimination, to form the stable aromatic isoxazole ring, yielding the desired 3-AMI product.[3]
Method B: Synthesis from Nitrile Precursors and Hydroxyurea
This alternative approach, described in patents DE3731850A1 and CA1301766C, utilizes more advanced starting materials but offers a more direct route to the final product.
-
Core Reaction: This process involves the reaction of a nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, with hydroxyurea in a strongly alkaline medium (e.g., sodium hydroxide).
-
Causality of pH Control: The key to this method's success and regioselectivity is strict pH control. The patents specify that maintaining the pH between 10.5 and 12.5 is critical to achieving high yields (>90%) of the desired 3-AMI isomer. Deviation from this range leads to a sharp decrease in yield and an increase in the formation of the undesired 5-amino-3-methylisoxazole impurity. The high pH facilitates the cyclization and ensures the correct nucleophilic attack, while hydroxyurea serves as the source of the hydroxylamine moiety required for isoxazole formation.
The Final Step: Carbamate Formation
The conversion of 3-amino-5-methylisoxazole to the target ethyl carbamate is a standard and highly reliable acylation reaction. This transformation is widely documented for the preparation of carbamates from primary and secondary amines.[4][5]
Caption: Mechanism of ethyl carbamate formation.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-AMI attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[5] The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control its exothermicity.
Comparative Analysis and Reproducibility
| Parameter | Method A (from Acetonitrile/EtOAc) | Method B (from Nitrile/Hydroxyurea) |
| Starting Materials | Acetonitrile, Ethyl Acetate, n-BuLi/LDA, p-Tosylhydrazide, Hydroxylamine HCl | 2-Bromocrotononitrile or Tetrolonitrile, Hydroxyurea, NaOH |
| Number of Steps | Three distinct synthetic steps | One primary reaction step |
| Reported Yield | ~65-70% overall yield for 3-AMI[3] | >90% yield for 3-AMI |
| Key Reagents/Hazards | Pyrophoric (n-BuLi), moisture-sensitive reagents, cryogenic temperatures (-78 °C) | Corrosive (high pH), potentially toxic nitrile precursors |
| Reproducibility | High, provided strict anhydrous conditions and temperature control are maintained. Well-defined steps. | Highly dependent on precise and continuous pH monitoring and control. Less tolerant to process deviations. |
| Scalability | More complex due to multiple steps and the use of pyrophoric reagents. | Potentially more scalable due to fewer steps, but requires robust process control for pH. |
| Isomer Control | Excellent. The synthetic design inherently leads to the 3-amino isomer without significant 5-amino byproducts.[3] | Excellent, but only if pH is strictly maintained within the 10.5-12.5 range.[1] |
Discussion of Reproducibility:
-
Method A is a classic, albeit lengthy, synthetic sequence. Its reproducibility is high for an experienced organic chemist. The primary challenges are operational: handling pyrophoric n-butyllithium and maintaining strictly anhydrous conditions. However, each step is distinct and can be monitored by standard techniques (TLC, GC), making troubleshooting straightforward.
-
Method B appears simpler on paper but its reproducibility hinges entirely on the rigorous control of reaction pH in a narrow, highly alkaline window. For laboratory-scale synthesis without automated pH controllers and dosing pumps, this can be challenging to reproduce consistently. However, in a controlled industrial setting, this one-pot method would be highly efficient.
-
The Final Carbamate Formation step is generally very high-yielding and reproducible. The main challenge is not the reaction itself, but the purification. The product may require column chromatography or recrystallization to remove residual starting amine and byproducts.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-AMI via Method A[4]
-
Step 1: Acetoacetonitrile: To a solution of diisopropylamine (35.4 g, 0.35 mol) in anhydrous tetrahydrofuran (THF, 140 mL) under a nitrogen atmosphere, cooled to -30 °C, add n-butyllithium (2.5 M in hexanes, 140 mL, 0.35 mol) dropwise. Stir at room temperature for 30 min, then cool the resulting LDA solution to -78 °C. To this, add a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by carefully adding 2N HCl until the pH is 5-6. Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield crude acetoacetonitrile.
-
Step 2: Hydrazone Formation: Combine the crude acetoacetonitrile from the previous step with p-toluenesulfonyl hydrazide (1.1 equivalents) in ethanol. Reflux the mixture for 4 hours. Monitor by TLC until the starting material is consumed. Cool the mixture and concentrate in vacuo. The crude hydrazone can be purified by recrystallization or used directly in the next step.
-
Step 3: Cyclization to 3-AMI: In a separate flask, dissolve hydroxylamine hydrochloride (17.3 g, 0.25 mol) and potassium carbonate (75.4 g, 0.55 mol) in water (40 mL) and stir for 30 min. Add 2-methyltetrahydrofuran (360 mL) followed by the crude hydrazone (0.21 mol) from the previous step. Heat the mixture to 80 °C and maintain for 2 hours. Cool to room temperature and adjust the pH to ~1 with concentrated HCl. Separate the layers and discard the organic layer. Basify the aqueous layer to pH 10-12 with 20% NaOH solution. A precipitate will form. Filter the solid, wash with cold water, and dry to obtain 3-amino-5-methylisoxazole.
Protocol 2: Synthesis of this compound[5][6]
-
To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (approx. 0.1 M solution) under a nitrogen atmosphere, cool the flask to 0 °C in an ice-water bath.
-
Add ethyl chloroformate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of THF.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Characterization and Validation
To confirm the identity and purity of the final product, the following analytical data should be acquired:
-
¹H NMR (Proton NMR): Expect signals corresponding to the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), the methyl group on the isoxazole ring (a singlet around 2.4 ppm), the isoxazole ring proton (a singlet around 6.2-6.4 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon NMR): Expect signals for the two carbons of the ethyl group, the methyl carbon, the three carbons of the isoxazole ring, and the carbonyl carbon of the carbamate group (typically around 155-160 ppm).
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of C₇H₁₀N₂O₃ (170.17 g/mol ).
-
Infrared Spectroscopy (IR): Look for characteristic stretches for the N-H bond (around 3200-3400 cm⁻¹), C=O of the carbamate (around 1700-1725 cm⁻¹), and C=N/C=C bonds of the isoxazole ring (around 1500-1650 cm⁻¹).
Safety Precautions
-
n-Butyllithium (n-BuLi): Highly flammable and pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Ethyl Chloroformate: Toxic, corrosive, and a lachrymator (causes tearing). Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydroxylamine: Can be explosive, especially as a concentrate. Handle with care.
-
Solvents: THF can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free solvent.
-
Final Product: The target compound is classified as harmful if swallowed and causes skin and eye irritation.[6] Standard laboratory safety practices should be followed.
References
Sources
- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Guide to the Proper Disposal of Ethyl (5-methylisoxazol-3-yl)carbamate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl (5-methylisoxazol-3-yl)carbamate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that this compound is managed responsibly from the point of generation to its final disposal, adhering to the highest standards of laboratory practice and regulatory compliance.
The Principle of Prudent Practice: Acknowledging the Hazard
This compound belongs to the carbamate and isoxazole chemical families. The U.S. Environmental Protection Agency (EPA) has extensively regulated carbamate-related wastes, listing many as hazardous due to their potential toxicity and impact on human health and the environment.[1][2][3][4] Therefore, the foundational principle for managing this compound is to treat it as a hazardous chemical waste from the moment it is deemed unusable.[5] This approach ensures that all handling and disposal procedures afford the maximum level of safety and compliance.
Hazard Assessment & Personal Protective Equipment (PPE)
Before handling the compound, it is critical to understand its specific hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[6]
Table 1: GHS Hazard Summary for this compound [6]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Mandatory PPE: Your first line of defense is appropriate personal protective equipment. Adherence to these standards is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[7][8]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[7][8] Dispose of contaminated gloves in accordance with laboratory practices.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, an impervious apron or suit should be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its secure storage awaiting professional disposal.
The causality behind segregation is to prevent dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to the generation of toxic gases, heat, or pressure buildup.
-
Identify the Waste Stream: This compound must be disposed of as hazardous chemical waste . Do not mix it with non-hazardous, biological, or radioactive waste.
-
Select an Appropriate Container:
-
Use only containers designated for chemical waste, which are in good condition and have a secure, leak-proof screw-top cap.[10][11] Plastic carboys are often preferred for liquid waste.[10]
-
Ensure the container material is compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.
-
-
Segregate Incompatible Chemicals:
Proper labeling is not just a regulatory requirement; it is a critical safety measure for everyone who will handle the container, including lab colleagues and disposal technicians.[10][12]
-
Attach a Hazardous Waste Tag: Affix a waste tag provided by your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.
-
Complete the Label Information:
-
Write the words "Hazardous Waste" clearly.[15]
-
List the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
Indicate the concentration and total volume or mass.
-
List any other constituents in the container (e.g., solvents like acetone, acetonitrile).
-
Record the accumulation start date (the date the first drop of waste was added).[15]
-
Include the name of the principal investigator and the laboratory location.
-
The SAA is the designated location in your laboratory for the safe, temporary storage of hazardous waste.[10][11]
-
Location: The SAA must be at or near the point of waste generation.[10][11]
-
Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[13]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10][11][15] This prevents the release of vapors and protects the integrity of the contents.
-
Accumulation Limits: Be aware of your institution's and regulatory limits for waste accumulation. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), this limit is one quart.[5][10][11]
Laboratory personnel are responsible for the waste until it is collected by trained EHS staff.
-
Request Pickup: Once the container is full or you have no further need to add to it, submit a chemical waste pickup request to your institution's EHS department.[10][11]
-
Do Not Dispose Down the Drain: This compound is harmful to aquatic life and must not be poured down the sanitary sewer.
-
Do Not Dispose in Regular Trash: All materials contaminated with this compound, including empty stock bottles, gloves, and weigh boats, must be disposed of as hazardous waste.[5]
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste and given to EHS for disposal. DO NOT triple rinse and discard as regular trash, as it is considered an acute hazardous waste.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste within the laboratory.
Caption: Workflow for Proper Disposal of this compound.
Spill & Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Contain: Prevent the spill from spreading by using absorbent pads or spill socks. For solid spills, avoid raising dust.
-
Personal Protection: Do not attempt cleanup without the appropriate PPE, including respiratory protection if dealing with a powder.
-
Cleanup: Use an absorbent material to collect the spilled substance. Place all contaminated materials (absorbent, gloves, etc.) into a sealed container.
-
Label as Waste: Label the container as hazardous waste, detailing the spilled chemical and the cleanup materials used.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[5]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: UPenn EHRS - University of Pennsylvania URL: [Link]
-
Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL: [Link]
-
Title: Laboratory Waste Management Guidelines Source: Princeton University Environmental Health & Safety URL: [Link]
-
Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]
-
Title: Guide to Managing Laboratory Chemical Waste Source: Vanderbilt University Environmental Health & Safety URL: [Link]
-
Title: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: Federal Register URL: [Link]
-
Title: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste Source: GovInfo URL: [Link]
-
Title: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities Source: Federal Register URL: [Link]
-
Title: Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions Source: EPA NEVIS URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule Source: EPA NEVIS URL: [Link]
-
Title: Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury Source: PubMed Central (PMC) URL: [Link]
-
Title: Hazardous Waste Disposal Procedures Source: CUNY Office of Environmental Health and Occupational Safety URL: [Link]
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- 15. mtu.edu [mtu.edu]
A Senior Application Scientist's Guide to Handling Ethyl (5-methylisoxazol-3-yl)carbamate
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl (5-methylisoxazol-3-yl)carbamate. Moving beyond a simple checklist, we will explore the causal logic behind each safety measure, ensuring that every protocol is a self-validating system for protecting personnel and maintaining experimental integrity. This document is structured to serve as your primary resource for operational safety and logistical planning.
Hazard Analysis: A Proactive Stance on Safety
A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. For this compound, we must consider both its documented classifications and the potential risks inferred from structurally similar compounds.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: The Precautionary Principle While the specific carcinogenicity of this compound is not fully documented, its structural relationship to Ethyl carbamate (also known as urethane) warrants a higher level of caution. Ethyl carbamate is classified by the International Agency for Research on Cancer (IARC) as Group 2A: Probably carcinogenic to humans [2]. Therefore, it is scientifically prudent to handle this compound as a potential carcinogen and implement controls to minimize all routes of exposure. This proactive approach is a cornerstone of a robust safety culture, as mandated by OSHA's Laboratory Standard, which requires a Chemical Hygiene Plan for handling hazardous substances[3][4][5].
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and use of PPE must be directly correlated to the identified hazards. The following table summarizes the mandatory PPE for handling this compound, with a detailed explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][6] | To Prevent Serious Eye Irritation (H319): Goggles provide a complete seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended for incidental contact). Inspect gloves for integrity before each use. | To Prevent Skin Irritation (H315): A physical barrier is essential to prevent direct contact with the skin.[1] Contaminated gloves must be disposed of properly to avoid cross-contamination.[2][7] |
| Body Protection | A fully-fastened laboratory coat. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn. | To Prevent Skin Contact & Contamination: Protects personal clothing and underlying skin from spills and dust. Contaminated clothing should not be worn outside the lab and must be decontaminated before reuse.[8][9] |
| Respiratory Protection | A NIOSH-approved N100 or P100 particulate respirator is required when handling the solid compound outside of a certified chemical fume hood or if dust generation is unavoidable.[2][6] | To Prevent Respiratory Irritation (H335) & Potential Long-Term Effects: This protects against the inhalation of fine particles, which is a primary route of exposure for solid chemicals.[1][10] |
Operational Workflow: From Preparation to Disposal
A systematic, step-by-step approach is critical to minimizing risk. The following workflow diagram and detailed protocol provide a clear guide for all handling procedures.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
Phase 1: Preparation & Planning
-
Documentation Review: Before any work begins, thoroughly read the Safety Data Sheet (SDS) for this compound.[11]
-
Risk Assessment: Perform a procedure-specific risk assessment. Identify points where dust generation, spills, or splashes are most likely and plan accordingly.
-
Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[6][11]
-
PPE Donning: Put on your PPE in the following order: lab coat, safety goggles, and finally, gloves. This sequence ensures that the gloves, the most likely item to become contaminated, are put on last.
Phase 2: Handling the Compound
-
Location: All manipulations of the solid compound must occur inside a certified chemical fume hood to contain any dust or vapors.[2]
-
Technique: Use a spatula or weigh boat to handle the powder. Avoid pouring the solid directly from the bottle, as this can create airborne dust.
-
Containment: Keep the primary container tightly sealed when not in immediate use.[12]
Phase 3: Post-Handling & Decontamination
-
Waste Segregation: Immediately place all contaminated disposables (e.g., weigh boats, pipette tips, wipes) into a designated, sealed, and clearly labeled hazardous waste container.
-
Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual chemical particles.
-
PPE Doffing: Remove PPE in the reverse order of donning to prevent self-contamination: first gloves, then lab coat, and finally goggles.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after removing all PPE.[9][12]
Spill and Disposal Plan
Emergency Spill Procedures
-
Evacuation & Alerting: If a spill occurs outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment (for trained personnel only): For small spills, prevent the dust from becoming airborne. If appropriate, gently cover the spill with a damp paper towel.[6]
-
Cleanup: Using a spill kit, carefully collect the material and place it in a sealed hazardous waste container. Do not sweep dry powder.[7]
-
Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department.
Waste Disposal
-
Chemical Waste: All solid this compound waste and any solutions containing it must be collected in a dedicated, labeled hazardous waste container.
-
Contaminated Materials: All PPE and disposable labware that has come into contact with the chemical are considered hazardous waste. They must be disposed of in a sealed container, separate from regular trash.[13]
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's EHS office in strict accordance with local, state, and federal regulations. Never discharge chemical waste into the sewer system.[14]
By integrating these expert-driven protocols into your daily operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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This compound | C7H10N2O3 | CID 4054636. PubChem, National Center for Biotechnology Information. [Link]
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Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]
-
ETHYL CARBAMATE ICSC: 0314. International Chemical Safety Cards. [Link]
-
Chemical Safety in Research and Teaching. New Mexico State University. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. The University of Chicago. [Link]
-
Chemical Safety for Laboratory Employees. Rosalind Franklin University. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
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Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
